Product packaging for 3,5-Dimethoxybenzamide(Cat. No.:CAS No. 17213-58-0)

3,5-Dimethoxybenzamide

Cat. No.: B098736
CAS No.: 17213-58-0
M. Wt: 181.19 g/mol
InChI Key: YTLRWVNYANKXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dimethoxybenzamide serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. Its structure is frequently utilized in the design and synthesis of novel compounds with potent biological activities. In cancer research, benzamide derivatives have shown promise as a new class of autophagy modulators, which can disrupt autophagic flux and exhibit submicromolar antiproliferative activity against challenging cell lines such as pancreatic cancer cells . This mechanism is of significant interest for potentially overcoming drug resistance. Furthermore, the 3,5-disubstituted benzamide pharmacophore is a key structural motif in the development of allosteric Glucokinase (GK) activators . These activators play a role in glucose metabolism and are investigated as a novel therapeutic approach for Type 2 Diabetes, helping to maintain blood glucose levels by enhancing the activity of the GK enzyme . The compound's utility extends to being a building block for other benzamide derivatives being explored for a range of applications, including the management of neuropathic pain . For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B098736 3,5-Dimethoxybenzamide CAS No. 17213-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLRWVNYANKXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169209
Record name 3,5-Dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17213-58-0
Record name 3,5-Dimethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17213-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethoxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017213580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17213-58-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16615
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethoxybenzamide: Chemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxybenzamide is a chemical compound with potential applications in medicinal chemistry and drug discovery. Its structural framework, featuring a dimethoxy-substituted phenyl ring attached to a benzamide (B126) functional group, makes it an interesting candidate for further investigation. This technical guide provides a comprehensive overview of its chemical properties, characterization data, and a proposed synthetic pathway. The information is presented to support researchers and professionals in the fields of chemistry and drug development.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is readily available, specific experimental values for properties such as melting and boiling points are not extensively reported in publicly accessible databases. For comparative purposes, data for the closely related precursor, 3,5-dimethoxybenzoic acid, is also included.

PropertyThis compound3,5-Dimethoxybenzoic Acid (Precursor)
CAS Number 17213-58-0[1]1132-21-4
Molecular Formula C₉H₁₁NO₃[1]C₉H₁₀O₄
Molecular Weight 181.19 g/mol [1]182.17 g/mol
Appearance Not explicitly stated; likely a solid.White to off-white crystalline powder.[2]
Melting Point Data not readily available.178-180 °C
Boiling Point Data not readily available.Data not readily available.
Solubility Data not readily available.Sparingly soluble in water; soluble in ethanol, methanol, and acetone (B3395972).[3]
IUPAC Name This compound3,5-dimethoxybenzoic acid[2]
InChI InChI=1S/C9H11NO3/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H2,10,11)[4]InChI=1S/C9H10O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H,10,11)[5]
SMILES C(N)(=O)C1=CC(OC)=CC(OC)=C1[4]C(O)(=O)C1=CC(OC)=CC(OC)=C1[5]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved from its carboxylic acid precursor, 3,5-dimethoxybenzoic acid. The following protocols are based on established organic chemistry principles for amide formation.

Synthesis of 3,5-Dimethoxybenzoic Acid (Precursor)

The precursor can be synthesized from 3,5-dihydroxybenzoic acid via a methylation reaction.

Materials:

  • 3,5-dihydroxybenzoic acid

  • Dimethyl sulfate (B86663)

  • Potassium carbonate (anhydrous)

  • Acetone

  • Sodium hydroxide (B78521) (30% solution)

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in acetone.

  • Add anhydrous potassium carbonate to the solution at room temperature.

  • Slowly add dimethyl sulfate dropwise to the stirred mixture.

  • Heat the reaction mixture to 55 °C and allow it to reflux overnight.

  • After the reaction is complete, remove the acetone under reduced pressure.

  • To the residue, add water, and then adjust the pH to 14 with a 30% sodium hydroxide solution.

  • Heat the mixture at 75 °C for 4 hours to hydrolyze any ester byproducts.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 6 to precipitate the product.

  • Filter the resulting white solid, wash with water, and dry to obtain 3,5-Dimethoxybenzoic Acid.[2]

Synthesis of this compound

This procedure involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.

Materials:

  • 3,5-dimethoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Ammonia (B1221849) (aqueous solution or gas) or Ammonium (B1175870) chloride

  • A suitable base (e.g., triethylamine, if using ammonium chloride)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Activation of the Carboxylic Acid: In a flask under an inert atmosphere, suspend or dissolve 3,5-dimethoxybenzoic acid in an anhydrous solvent.

  • Slowly add thionyl chloride or oxalyl chloride to the mixture. A catalytic amount of DMF can be used with oxalyl chloride.

  • Stir the reaction mixture at room temperature or with gentle heating until the evolution of gas ceases and the starting material is consumed (monitor by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,5-dimethoxybenzoyl chloride.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent.

  • Cool the solution in an ice bath and slowly add a concentrated aqueous solution of ammonia or bubble ammonia gas through the solution. Alternatively, react with ammonium chloride in the presence of a base like triethylamine.

  • Stir the reaction mixture until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow 3,5-Dihydroxybenzoic_Acid 3,5-Dihydroxybenzoic Acid 3,5-Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid 3,5-Dihydroxybenzoic_Acid->3,5-Dimethoxybenzoic_Acid Dimethyl Sulfate, K₂CO₃ 3,5-Dimethoxybenzoyl_Chloride 3,5-Dimethoxybenzoyl Chloride 3,5-Dimethoxybenzoic_Acid->3,5-Dimethoxybenzoyl_Chloride SOCl₂ or (COCl)₂ This compound This compound 3,5-Dimethoxybenzoyl_Chloride->this compound NH₃

Caption: Synthetic pathway for this compound.

Characterization

A complete structural elucidation of this compound would involve a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton NMR spectrum is expected to show the following signals:

  • A singlet for the six protons of the two equivalent methoxy (B1213986) (-OCH₃) groups.

  • Distinct signals in the aromatic region corresponding to the protons on the benzene (B151609) ring at positions 2, 4, and 6.

  • A broad signal corresponding to the two protons of the amide (-CONH₂) group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • N-H stretching vibrations for the primary amide group, typically appearing as two bands in the region of 3100-3500 cm⁻¹.

  • C=O (amide I band) stretching vibration, a strong absorption around 1630-1680 cm⁻¹.

  • N-H bending (amide II band) vibration around 1550-1640 cm⁻¹.

  • C-O stretching vibrations for the methoxy groups in the region of 1000-1300 cm⁻¹.

  • C-H stretching and bending vibrations for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 181.19 g/mol .[1] Fragmentation patterns would likely involve the loss of the amide group, methoxy groups, and other characteristic fragments of the benzamide structure.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, related compounds have shown significant potential in drug development. For instance, derivatives of dimethoxy benzamide have been investigated as anticancer agents that target the tubulin protein.[6][7] Furthermore, the structurally similar N-hydroxy-3,5-dimethoxybenzamide is hypothesized to be a histone deacetylase (HDAC) inhibitor due to the presence of the hydroxamic acid moiety, a known pharmacophore for HDAC inhibition.[8]

Hypothesized Signaling Pathway: HDAC Inhibition

HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, leading to an increase in histone acetylation. This, in turn, alters chromatin structure and gene expression, often resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells. While this compound itself is not a classical HDAC inhibitor, its scaffold could be a starting point for the design of such molecules.

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus Histone Histone Proteins Chromatin Condensed Chromatin (Gene Silencing) Histone->Chromatin Associated with DNA DNA DNA->Chromatin Open_Chromatin Open Chromatin (Gene Transcription) Chromatin->Open_Chromatin Acetylation Open_Chromatin->Chromatin Deacetylation Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Leads to HDAC Histone Deacetylase (HDAC) HDAC->Open_Chromatin Catalyzes Deacetylation HAT Histone Acetyltransferase (HAT) HAT->Chromatin Catalyzes Acetylation HDAC_Inhibitor Potential Inhibitor (e.g., Benzamide Derivatives) HDAC_Inhibitor->HDAC Inhibits Apoptosis Cancer Cell Apoptosis Gene_Expression->Apoptosis Induces

Caption: Hypothesized HDAC inhibition pathway for benzamide derivatives.

Conclusion

This compound is a compound with a well-defined chemical structure whose full experimental characterization is still emerging. This guide provides a foundational understanding of its properties, a reliable synthetic approach, and an overview of the analytical techniques required for its characterization. The potential for its structural motif to be incorporated into medicinally active compounds, particularly in the area of oncology, warrants further investigation by the scientific community.

References

Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 3,5-dimethoxybenzamide from 3,5-dimethoxybenzoic acid. This document details the primary synthetic pathway involving an acid chloride intermediate, alternative direct amidation methods, experimental protocols, and purification techniques.

Synthetic Pathway Overview

The most common and efficient method for the synthesis of this compound from 3,5-dimethoxybenzoic acid is a two-step process. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The subsequent step is the amidation of the resulting 3,5-dimethoxybenzoyl chloride with an ammonia (B1221849) source.

Alternatively, direct amidation methods can be employed, utilizing coupling reagents to facilitate the formation of the amide bond without the need to isolate the acid chloride intermediate.

Experimental Protocols

Primary Synthesis Route: Via Acid Chloride Intermediate

This route is presented in two distinct stages for clarity.

Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

The conversion of 3,5-dimethoxybenzoic acid to its corresponding acid chloride is a crucial activation step. Thionyl chloride is a commonly used reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[1]

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 3,5-dimethoxybenzoic acid (1 equivalent) in an inert solvent such as toluene.[2] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[2]

  • Reagent Addition: While stirring, add thionyl chloride (SOCl₂) (typically 1.2-1.5 equivalents) dropwise to the suspension at room temperature. An excess of thionyl chloride can also be used as the solvent.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.[2] The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up and Isolation: After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure. The crude 3,5-dimethoxybenzoyl chloride is often obtained as an oily residue and can be used in the next step without further purification.[2]

Step 2: Synthesis of this compound

The amidation of the acyl chloride is a nucleophilic acyl substitution reaction.

Detailed Experimental Protocol:

  • Reaction Setup: Dissolve the crude 3,5-dimethoxybenzoyl chloride (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a flask cooled in an ice bath.

  • Ammonia Addition: Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) or an aqueous solution of ammonium (B1175870) hydroxide (B78521) dropwise while maintaining the temperature at 0-10°C. An excess of ammonia is used to neutralize the HCl byproduct.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash it with dilute acid (e.g., 1N HCl) to remove excess ammonia, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

Recrystallization is a highly effective method for purifying the crude amide.

Detailed Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system. Common solvents for recrystallizing amides include ethanol, acetone, acetonitrile, or mixtures such as ethyl acetate/hexanes.[3]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Alternative Synthetic Routes: Direct Amidation

Direct amidation methods offer a one-pot synthesis from the carboxylic acid and an amine, avoiding the isolation of the often moisture-sensitive acid chloride. These methods rely on the use of coupling reagents.

Coupling Reagent SystemDescription
Carbodiimides (e.g., DCC, EDC) These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which then reacts with the amine. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to improve efficiency and reduce side reactions.[4][5]
Phosphonium (B103445) Salts (e.g., PyBOP, HBTU) These reagents react with the carboxylate to form an activated ester, which is then aminolyzed. They are known for their high efficiency and low rates of racemization.[5]
Uronium/Aminium Salts (e.g., HATU, HBTU) Similar to phosphonium salts, these reagents are highly effective for amide bond formation, particularly in peptide synthesis, and can be applied to the synthesis of benzamides.[4][6]
Boron-based Reagents (e.g., B(OCH₂CF₃)₃) These reagents can facilitate direct amidation, and in some cases, allow for purification via a simple filtration procedure without the need for aqueous workup or chromatography.[7][8]
Methoxysilanes A solvent-free approach using various methoxysilanes as coupling agents has been developed for the formation of amides in good to excellent yields.[9]

Visualizations

Synthesis_Pathway 3,5-Dimethoxybenzoic Acid 3,5-Dimethoxybenzoic Acid 3,5-Dimethoxybenzoyl Chloride 3,5-Dimethoxybenzoyl Chloride 3,5-Dimethoxybenzoic Acid->3,5-Dimethoxybenzoyl Chloride SOCl₂, Toluene, Reflux This compound This compound 3,5-Dimethoxybenzoyl Chloride->this compound NH₃, DCM, 0°C to RT Experimental_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Purification Start1 3,5-Dimethoxybenzoic Acid + SOCl₂ in Toluene React1 Reflux (2-4h) Start1->React1 Workup1 Remove excess SOCl₂/Toluene React1->Workup1 Product1 Crude 3,5-Dimethoxybenzoyl Chloride Workup1->Product1 Start2 Dissolve Acid Chloride in DCM Product1->Start2 React2 Add Ammonia Source (0°C to RT) Start2->React2 Workup2 Aqueous Workup & Extraction React2->Workup2 Product2 Crude this compound Workup2->Product2 Start3 Dissolve Crude Product in Hot Solvent Product2->Start3 React3 Cool to Crystallize Start3->React3 Workup3 Filter and Dry React3->Workup3 Product3 Pure this compound Workup3->Product3

References

In-Depth Technical Guide: Solubility and Stability of 3,5-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3,5-Dimethoxybenzamide, a key chemical intermediate in various synthetic pathways. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on providing a detailed framework for the experimental determination of these critical physicochemical properties. It includes standardized protocols for solubility assessment and stability testing under various stress conditions, in accordance with established scientific and regulatory guidelines. The presented methodologies and data table structures are intended to serve as a practical resource for researchers to generate precise and reliable data for this compound in their specific applications.

Introduction

This compound (CAS No. 17213-58-0) is a substituted benzamide (B126) derivative with a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . Its chemical structure, featuring a benzene (B151609) ring with two methoxy (B1213986) groups and an amide functionality, makes it a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. An understanding of its solubility in various solvent systems and its stability under different environmental conditions is paramount for its effective use in research and development, including reaction optimization, purification, formulation, and ensuring the quality and shelf-life of intermediates and final products.

This guide outlines the theoretical considerations and practical experimental procedures for determining the solubility and stability profile of this compound.

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic and aqueous solvents is not extensively documented in the public domain. However, based on its chemical structure, a qualitative assessment can be made. The presence of the polar amide group suggests potential solubility in polar protic and aprotic solvents, while the dimethoxy-substituted benzene ring introduces lipophilic character, which may confer solubility in less polar organic solvents.

To obtain precise quantitative data, standardized experimental protocols are necessary.

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3]

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Dimethyl Sulfoxide (DMSO))

  • Glass vials with screw caps

  • Thermostatic orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. Visually confirm the continued presence of excess solid.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove all undissolved particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in units such as mg/mL, g/L, or mol/L.

Data Presentation: Solubility of this compound

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]
DMSO25[Experimental Value][Calculated Value]

Note: The table above is a template. The actual values need to be determined experimentally.

Stability Profile

This compound is generally stable under normal storage conditions. However, its stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to understand its intrinsic stability, identify potential degradation products, and establish appropriate storage and handling conditions.

Experimental Protocols for Stability Testing (Forced Degradation Studies)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to intentionally degrade the compound.[4][5][6]

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber compliant with ICH Q1B guidelines[7][8]

  • Suitable analytical instrumentation (e.g., HPLC-UV, LC-MS) for separation and identification of the parent compound and degradation products.

General Procedure:

  • Prepare solutions of this compound in appropriate solvents.

  • Expose the solutions (and solid samples for thermal and photostability) to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples to determine the percentage of the parent compound remaining and to profile the degradation products.

Specific Stress Conditions:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days), sampling at various time points.[4]

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60 °C) for a defined period, sampling at various time points.[4]

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% H₂O₂.

    • Keep at room temperature for a defined period, sampling at various time points.[6]

  • Thermal Degradation:

    • Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).[4]

    • Sample at various time points for analysis.

  • Photostability:

    • Expose a solution of this compound (e.g., in a quartz cuvette) and the solid compound to light in a photostability chamber.

    • The exposure should comply with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8]

    • A dark control sample should be stored under the same conditions but protected from light.

Data Presentation: Stability of this compound

The results of the forced degradation studies should be summarized in a table to show the extent of degradation under each stress condition.

Stress ConditionDurationTemperature% DegradationMajor Degradation Products (if identified)
0.1 M HCl[Time][Temp][Experimental Value][e.g., RRT, Mass]
0.1 M NaOH[Time][Temp][Experimental Value][e.g., RRT, Mass]
3% H₂O₂[Time]Room Temp[Experimental Value][e.g., RRT, Mass]
Thermal (Solid)[Time][Temp][Experimental Value][e.g., RRT, Mass]
Photolytic[Exposure][Temp][Experimental Value][e.g., RRT, Mass]

Note: This table is a template. The specific conditions and results need to be determined experimentally. RRT refers to Relative Retention Time.

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the general workflow for determining the solubility and stability of this compound.

G cluster_0 Solubility Determination cluster_1 Stability Testing (Forced Degradation) prep_sat Prepare Saturated Solution (Shake-Flask Method) equilibrate Equilibrate at Constant Temperature prep_sat->equilibrate sample_filter Sample and Filter Supernatant equilibrate->sample_filter quantify_sol Quantify Concentration (e.g., HPLC) sample_filter->quantify_sol calc_sol Calculate Solubility quantify_sol->calc_sol prep_stress Prepare Samples for Stress Conditions acid Acid Hydrolysis prep_stress->acid base Base Hydrolysis prep_stress->base oxidize Oxidation prep_stress->oxidize thermal Thermal Stress prep_stress->thermal photo Photolytic Stress prep_stress->photo analyze_deg Analyze Samples at Time Points (e.g., LC-MS) acid->analyze_deg base->analyze_deg oxidize->analyze_deg thermal->analyze_deg photo->analyze_deg assess_stab Assess Degradation and Identify Products analyze_deg->assess_stab start This compound (High Purity Sample) start->prep_sat start->prep_stress

Workflow for Solubility and Stability Testing.
Factors Influencing the Stability of this compound

The stability of this compound is influenced by several key environmental factors, as depicted in the diagram below.

G center Stability of This compound pH pH (Acidic/Basic Conditions) pH->center Hydrolysis temp Temperature temp->center Thermal Degradation light Light Exposure (UV/Visible) light->center Photodegradation oxygen Oxidizing Agents oxygen->center Oxidation

Key Factors Affecting Compound Stability.

Conclusion

References

Spectroscopic Profile of 3,5-Dimethoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dimethoxybenzamide, a valuable building block in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (C₉H₁₁NO₃, Molar Mass: 181.19 g/mol ). The data presented is a combination of experimentally reported values for closely related structures and predicted values based on established spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 8.0Broad Singlet1HAmide (-NH a)
~6.9 - 7.2Broad Singlet1HAmide (-NH b)
~6.8Doublet2HAromatic (H-2, H-6)
~6.5Triplet1HAromatic (H-4)
~3.8Singlet6HMethoxy (-OCH ₃)
Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~170Amide Carbonyl (C =O)
~160Aromatic (C -3, C -5)
~135Aromatic (C -1)
~105Aromatic (C -2, C -6)
~103Aromatic (C -4)
~55Methoxy (-OC H₃)
Solvent: CDCl₃
Table 3: Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3350, ~3170Strong, BroadN-H Stretch (Amide)
~3010MediumC-H Stretch (Aromatic)
~2950, ~2840MediumC-H Stretch (Methoxy)
~1660StrongC=O Stretch (Amide I)
~1600StrongN-H Bend (Amide II) & C=C Stretch (Aromatic)
~1470MediumC-H Bend (Methoxy)
~1205StrongC-O Stretch (Asymmetric, Aryl Ether)
~1060StrongC-O Stretch (Symmetric, Aryl Ether)
~830StrongC-H Out-of-plane Bend (Aromatic)
Table 4: Mass Spectrometry (MS) Data (Predicted)
m/zRelative Intensity (%)Assignment
181100[M]⁺ (Molecular Ion)
16540[M - NH₂]⁺
15130[M - CH₂O]⁺
13660[M - NH₂ - CHO]⁺
10850[C₇H₈O]⁺
7720[C₆H₅]⁺
Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the spectrum using a standard single-pulse experiment.

  • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

  • Use a 90° pulse width and a relaxation delay of 5 seconds.

  • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Tune the probe to the ¹³C frequency.

  • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the spectral width to approximately 240 ppm, centered around 120 ppm.

  • Use a 30° pulse width and a relaxation delay of 2 seconds.

  • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small, solid sample of this compound directly onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) or with a direct insertion probe.

Sample Preparation:

  • For GC-MS, prepare a dilute solution (approximately 1 mg/mL) of this compound in a volatile solvent such as methanol (B129727) or ethyl acetate.

  • For direct insertion, place a small amount of the solid sample in a capillary tube.

Data Acquisition:

  • GC-MS: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be separated from any impurities and then introduced into the mass spectrometer.

  • Direct Insertion: Insert the probe into the ion source and heat it to volatilize the sample.

  • The molecules are ionized using a standard electron energy of 70 eV.

  • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated by plotting the relative ion abundance against m/z.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information NMR NMR Spectroscopy (¹H and ¹³C) Connectivity Proton & Carbon Environment NMR->Connectivity Provides detailed map of H and C atoms IR IR Spectroscopy Functional_Groups Functional Groups (Amide, Methoxy, Aromatic) IR->Functional_Groups Identifies key vibrational modes MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Determines mass and breakdown pattern Structure This compound (C₉H₁₁NO₃) Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

Fragmentation_Pathway M [M]⁺ m/z = 181 F1 [M - NH₂]⁺ m/z = 165 M->F1 - NH₂ F2 [M - CH₂O]⁺ m/z = 151 M->F2 - CH₂O F3 [M - NH₂ - CHO]⁺ m/z = 136 F1->F3 - CHO F4 [C₇H₈O]⁺ m/z = 108 F2->F4 - CO - H F5 [C₆H₅]⁺ m/z = 77 F3->F5 - C₂H₂O

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Potential Biological Activities of 3,5-Dimethoxybenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,5-dimethoxybenzamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The presence of the dimethoxy substitution pattern on the benzene (B151609) ring, coupled with the versatile chemistry of the benzamide (B126) functional group, allows for the generation of a diverse library of compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the significant biological activities reported for this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and potential neuroprotective properties. This document is intended to be a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows to aid in future drug discovery and development efforts.

Anticancer Activity

Derivatives of this compound have demonstrated promising cytotoxic activity against various cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[1][2]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various this compound and related derivatives against several human cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC₅₀ (nM)Reference
Nimesulide DerivativeN-[3-(2,5-Dimethoxybenzyloxy)-4-(methanesulfonyl-methylamino)phenyl]-4-bromobenzamideMDA-MB-468 (Breast)3.89 ± 0.0437[1][2]
Nimesulide DerivativeN-[3-(2,5-Dimethoxybenzyloxy)-4-(methanesulfonyl-methylamino)phenyl]-4-bromobenzamideDU145 (Prostate)2.298 ± 0.0513[1][2]
Sulfonamide DerivativeNaphthalene-sulfonamide conjugateA549 (Lung)510 ± 30[2]
Sulfonamide DerivativeNaphthalene-sulfonamide conjugateMCF-7 (Breast)330 ± 10[2]
Flavonoid Benzimidazole (B57391) Derivative7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-oneMGC-803 (Gastric)20,470 ± 2,070[3]
Flavonoid Benzimidazole Derivative7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-oneMCF-7 (Breast)43,420 ± 3,560[3]
Flavonoid Benzimidazole Derivative7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-oneHepG-2 (Liver)35,450 ± 2,030[3]
Experimental Protocols

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Human cancer cell lines (e.g., MDA-MB-468, DU145)

    • Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

    • This compound derivatives

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound Derivatives A->B 24h C Add MTT Reagent B->C 48-72h D Incubate (Formazan Formation) C->D 2-4h E Solubilize Formazan with DMSO D->E F Measure Absorbance E->F G Calculate IC50 Value F->G

Workflow for determining cytotoxicity using the MTT assay.

This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin protein.

  • Materials:

    • Purified tubulin protein

    • Polymerization buffer (e.g., PEM buffer)

    • Guanosine triphosphate (GTP)

    • This compound derivatives

    • A spectrophotometer with temperature control

  • Procedure:

    • Reaction Setup: In a cuvette, combine the polymerization buffer, GTP, and the test compound at various concentrations.

    • Initiation of Polymerization: Add purified tubulin to the mixture to initiate polymerization.

    • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

    • Data Analysis: Compare the rate and extent of polymerization in the presence of the test compound to a control without the compound to determine the inhibitory activity.

Signaling Pathway

Tubulin_Inhibition_Pathway cluster_pathway Mechanism of Action: Tubulin Polymerization Inhibition Derivative This compound Derivative Tubulin Tubulin Dimers Derivative->Tubulin Binds to Derivative->Tubulin Microtubule Microtubule Tubulin->Microtubule Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis CellCycleArrest->Apoptosis CellCycleArrest->Apoptosis

Inhibition of tubulin polymerization by this compound derivatives.

Antimicrobial Activity

Certain derivatives, notably N-hydroxy-3,5-dimethoxybenzamide, have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[4][5] The proposed mechanism of action involves the inhibition of key bacterial metalloenzymes.[4]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for N-hydroxy-3,5-dimethoxybenzamide against various microorganisms.

MicroorganismStrainN-hydroxy-3,5-dimethoxybenzamide MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)Amphotericin B MIC (µg/mL)Reference
Gram-positive Bacteria
Staphylococcus aureusATCC 29213160.51-[4][5]
Bacillus subtilisATCC 66333212-[4][5]
Gram-negative Bacteria
Escherichia coliATCC 25922320.25--[4][5]
Pseudomonas aeruginosaATCC 27853640.5--[4][5]
Fungi
Candida albicansATCC 9002816--0.5[4][5]
Aspergillus nigerATCC 1640432--1[4][5]
Experimental Protocols

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

  • Materials:

    • N-hydroxy-3,5-dimethoxybenzamide

    • Bacterial and fungal strains

    • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

    • Sterile 96-well microtiter plates

    • Standardized microbial inoculum (0.5 McFarland)

    • Control antibiotics (e.g., Ciprofloxacin, Vancomycin, Amphotericin B)

  • Procedure:

    • Serial Dilution: Prepare two-fold serial dilutions of the test compound and control antibiotics in the appropriate broth medium in the 96-well plates.

    • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow A Prepare Serial Dilutions of Compound B Inoculate with Microbial Suspension A->B C Incubate Plates B->C 18-48h D Visually Assess for Growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Workflow for the broth microdilution assay to determine MIC.

Anti-inflammatory Activity

Derivatives of 3,5-dimethoxybenzoic acid have shown potent anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.[7]

Quantitative Anti-inflammatory Data

The following table summarizes the in vivo anti-inflammatory activity of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives in the carrageenan-induced rat paw edema model.[7]

Compound IDDose (mg/kg)% Inhibition of Edema (at 3h)
3a1070.45
3d1084.09
3g1079.54
Ibuprofen1065.90
Experimental Protocols

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[7]

  • Animals: Wistar albino rats.

  • Procedure:

    • Grouping: Divide animals into control, standard (e.g., ibuprofen), and test compound groups.

    • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

    • Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw.

    • Measurement of Paw Volume: Measure the paw volume at different time intervals using a plethysmometer.

    • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Materials:

    • COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • This compound derivatives

    • Detection reagents (e.g., colorimetric or fluorometric probe)

  • Procedure:

    • Enzyme Reaction: Incubate the COX enzyme with the test compound.

    • Substrate Addition: Add arachidonic acid to initiate the enzymatic reaction.

    • Detection: Measure the product formation (prostaglandin H2) using a suitable detection method.

    • Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ value.

Signaling Pathway

COX_Inhibition_Pathway cluster_pathway Anti-inflammatory Mechanism: COX Inhibition ArachidonicAcid Arachidonic Acid COX COX Enzymes (COX-1 & COX-2) ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative This compound Derivative Derivative->COX Inhibits

Inhibition of the cyclooxygenase pathway by this compound derivatives.

Potential Neuroprotective Activity

While direct evidence for the neuroprotective effects of this compound derivatives is still emerging, related benzamide structures have shown promise in preclinical models of neurodegenerative diseases and ischemic stroke. The evaluation of these compounds for neuroprotection is a promising area for future research.

Experimental Protocols

This in vitro model is used to assess the ability of a compound to protect neurons from various stressors.

  • Materials:

    • Primary neurons or neuronal cell lines (e.g., SH-SY5Y)

    • Neuronal culture medium and supplements

    • Neurotoxic agents (e.g., glutamate, hydrogen peroxide, MPP+)

    • This compound derivatives

    • Cell viability assays (e.g., MTT, LDH release)

  • Procedure:

    • Cell Culture: Culture neurons in appropriate plates.

    • Compound Pre-treatment: Pre-treat the neurons with the test compounds for a specific duration.

    • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent.

    • Assessment of Cell Viability: Measure neuronal viability using a suitable assay.

    • Data Analysis: Compare the viability of neurons treated with the test compound to those treated with the neurotoxin alone to determine the neuroprotective effect.

Neuroprotection_Assay_Workflow cluster_workflow Neuroprotection Assay Workflow A Culture Neuronal Cells B Pre-treat with this compound Derivatives A->B C Induce Neurotoxicity (e.g., with Glutamate) B->C D Assess Neuronal Viability (e.g., MTT Assay) C->D 24h E Determine Neuroprotective Effect D->E

General workflow for assessing the neuroprotective potential of compounds.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this technical guide highlight their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. Further investigation into their neuroprotective properties is warranted. The detailed methodologies and visualized pathways provided herein offer a solid foundation for researchers to advance the exploration and development of these compounds into novel therapeutic agents.

References

The Synthetic Versatility of 3,5-Dimethoxybenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of 3,5-Dimethoxybenzamide as a Precursor in the Synthesis of Key Pharmaceutical Intermediates and Bioactive Scaffolds.

Introduction

This compound is a versatile precursor in organic synthesis, prized for its role in the generation of a variety of key intermediates for drug discovery and development. The presence of the electron-donating methoxy (B1213986) groups on the aromatic ring influences its reactivity and provides a scaffold for the synthesis of molecules with interesting biological activities. This technical guide provides a comprehensive overview of the synthetic transformations of this compound, with a focus on its conversion to 3,5-dimethoxyaniline (B133145) and 3,5-dimethoxybenzylamine (B1297408), and their subsequent applications in the construction of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its primary derivatives is presented in Table 1. This data is essential for reaction planning, purification, and characterization of these compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
This compoundC₉H₁₁NO₃181.19143-148285.9 at 760 mmHgWhite to off-white crystalline powder
3,5-DimethoxyanilineC₈H₁₁NO₂153.1846-57178 at 20 mmHgWhite to beige-brownish powder or needles[1]
3,5-DimethoxybenzylamineC₉H₁₃NO₂167.2135-3994-96 at 0.1 mmHgWhite to pale yellow solid or colorless to pale yellow liquid[2][3][4]

Core Synthetic Transformations

This compound serves as a strategic starting point for the synthesis of two key intermediates: 3,5-dimethoxyaniline and 3,5-dimethoxybenzylamine. These transformations, the Hofmann rearrangement and amide reduction respectively, open up diverse avenues for further synthetic elaboration.

G 3_5_Dimethoxybenzamide This compound 3_5_Dimethoxyaniline 3,5-Dimethoxyaniline 3_5_Dimethoxybenzamide->3_5_Dimethoxyaniline Hofmann Rearrangement 3_5_Dimethoxybenzylamine 3,5-Dimethoxybenzylamine 3_5_Dimethoxybenzamide->3_5_Dimethoxybenzylamine Amide Reduction Heterocycles_BioactiveMolecules1 Heterocycles & Bioactive Molecules 3_5_Dimethoxyaniline->Heterocycles_BioactiveMolecules1 Further Functionalization Tetrahydroisoquinolines Tetrahydroisoquinolines (e.g., via Pictet-Spengler) 3_5_Dimethoxybenzylamine->Tetrahydroisoquinolines Cyclization Reactions

Figure 1: Synthetic utility of this compound.
Hofmann Rearrangement: Synthesis of 3,5-Dimethoxyaniline

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[5] This transformation is particularly useful for the synthesis of anilines from benzamides. In the case of this compound, this reaction provides a direct route to 3,5-dimethoxyaniline, a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals. The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the amine.[5][6]

Experimental Protocol: Hofmann Rearrangement of this compound

This protocol is adapted from the Hofmann rearrangement of structurally similar benzamides.[7]

Materials:

Procedure:

  • Prepare a solution of sodium hypobromite (B1234621) in situ by dissolving sodium hydroxide in water and cooling the solution in an ice bath. Slowly add bromine to the cold, stirred solution. Alternatively, a chilled solution of sodium hydroxide and commercial sodium hypochlorite (bleach) can be used.

  • To the cold hypobromite solution, add this compound in one portion with vigorous stirring.

  • Continue stirring the mixture in the ice bath for a short period (e.g., 10-15 minutes).

  • Slowly warm the reaction mixture to room temperature and then heat to a moderately elevated temperature (e.g., 60-70 °C) for a specified time (e.g., 1 hour) to facilitate the rearrangement.

  • Cool the reaction mixture, which should contain the precipitated 3,5-dimethoxyaniline.

  • Collect the solid product by filtration and wash with cold water.

  • The aqueous filtrate can be extracted with an organic solvent like dichloromethane to recover any dissolved product.

  • Combine the solid product and the extracted material, and purify by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).

G cluster_0 Reaction Setup cluster_1 Rearrangement & Workup Start Prepare cold NaOH solution Add_Br2 Add Bromine (or NaOCl) to form NaOBr Start->Add_Br2 Add_Amide Add this compound Add_Br2->Add_Amide Stir_Cold Stir in ice bath Add_Amide->Stir_Cold Warm_Heat Warm to RT, then heat to 60-70°C Stir_Cold->Warm_Heat Cool Cool reaction mixture Warm_Heat->Cool Filter Filter to collect 3,5-dimethoxyaniline Cool->Filter Extract Extract filtrate with CH2Cl2 Filter->Extract Purify Purify by recrystallization Extract->Purify

Figure 2: Experimental workflow for the Hofmann rearrangement.
Amide Reduction: Synthesis of 3,5-Dimethoxybenzylamine

The reduction of amides to their corresponding amines is a fundamental transformation in organic synthesis. For this compound, this reduction yields 3,5-dimethoxybenzylamine, a key building block for the synthesis of more complex molecules, including tetrahydroisoquinoline alkaloids through reactions like the Pictet-Spengler cyclization.[8][9][10][11] Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation.

Experimental Protocol: Reduction of this compound with LiAlH₄

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Water

  • Sodium hydroxide solution (e.g., 15%)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride in anhydrous THF.

  • Dissolve this compound in anhydrous THF and add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for a period to ensure complete quenching.

  • Filter the precipitate and wash it thoroughly with THF or another suitable organic solvent.

  • Combine the filtrate and the washings, and dry the organic solution over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 3,5-dimethoxybenzylamine.

  • The product can be further purified by distillation under reduced pressure or by chromatography.

G cluster_0 Reaction Setup cluster_1 Workup & Purification Start Suspend LiAlH4 in anhydrous THF Add_Amide Add solution of This compound Start->Add_Amide Reflux Reflux for several hours Add_Amide->Reflux Cool_Quench Cool in ice bath and quench with H2O and NaOH(aq) Reflux->Cool_Quench Filter Filter precipitate Cool_Quench->Filter Dry Dry organic phase with Na2SO4 Filter->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by distillation or chromatography Concentrate->Purify

Figure 3: Experimental workflow for the reduction of this compound.

Applications in Multi-Step Synthesis: The Pictet-Spengler Reaction

A significant application of 3,5-dimethoxybenzylamine, derived from this compound, is its use in the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine (or a benzylamine (B48309) in this context) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[8][9][10][11] Tetrahydroisoquinolines are a common structural motif in a wide range of biologically active natural products and synthetic pharmaceuticals.

The use of 3,5-dimethoxybenzylamine in a Pictet-Spengler reaction would lead to the formation of a 6,8-dimethoxytetrahydroisoquinoline scaffold, a valuable template for the synthesis of novel therapeutic agents.

Relevance to Drug Discovery: Signaling Pathways

The derivatives of compounds synthesized from this compound have shown potential as modulators of key cellular signaling pathways, highlighting the importance of this precursor in medicinal chemistry.

Histone Deacetylase (HDAC) Inhibition

N-hydroxy-3,5-dimethoxybenzamide, a derivative of this compound, belongs to the class of hydroxamic acids, which are known inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[3] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.[3]

G HDAC_Inhibitor HDAC Inhibitor (e.g., N-hydroxy-3,5- dimethoxybenzamide derivative) HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones (Hyperacetylation) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest, Apoptosis Gene_Expression->Cell_Cycle_Arrest

Figure 4: Simplified signaling pathway of HDAC inhibition.
Phosphodiesterase 4 (PDE4) Inhibition

Derivatives of this compound have also been investigated as potential inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2] By inhibiting PDE4, intracellular levels of cAMP increase, leading to the activation of protein kinase A (PKA) and other downstream effectors.[8] This cascade of events can modulate inflammatory responses, making PDE4 inhibitors attractive therapeutic targets for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2]

G PDE4_Inhibitor PDE4 Inhibitor (e.g., this compound derivative) PDE4 Phosphodiesterase 4 (PDE4) PDE4_Inhibitor->PDE4 Inhibition Increased_cAMP Increased cAMP Levels AMP AMP cAMP cAMP cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) Activation Increased_cAMP->PKA Inflammatory_Response Modulation of Inflammatory Response PKA->Inflammatory_Response

Figure 5: Simplified signaling pathway of PDE4 inhibition.

Conclusion

This compound is a readily accessible and highly valuable precursor in organic synthesis. Its efficient conversion to key intermediates such as 3,5-dimethoxyaniline and 3,5-dimethoxybenzylamine provides a gateway to a wide array of complex molecules, including heterocyclic scaffolds with significant potential in drug discovery. The methodologies and data presented in this guide are intended to facilitate the use of this compound in the development of novel synthetic routes and the exploration of new chemical entities with therapeutic potential. The continued investigation of this versatile building block is expected to yield further innovations in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 3,5-Dimethoxybenzamide: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethoxybenzamide, a chemical compound with potential applications in medicinal chemistry and drug development. The document details its discovery and historical synthesis, presents its physicochemical and spectroscopic properties in structured tables, and outlines detailed experimental protocols for its preparation. Furthermore, this guide explores the known biological activities of structurally related compounds and discusses potential signaling pathways, offering insights for future research and development.

Introduction

This compound is a member of the benzamide (B126) class of organic compounds, characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups at the 3 and 5 positions and a carboxamide group. While not as extensively studied as some of its isomers or derivatives, its structural motifs are present in a variety of biologically active molecules. The presence of the dimethoxybenzene core and the amide functionality suggests potential interactions with biological targets, making it a compound of interest for further investigation in drug discovery and development.

Discovery and History

The first documented synthesis of this compound can be traced back to the early 20th century. While a specific "discovery" event is not prominently recorded, its preparation is implicitly linked to the broader exploration of substituted benzoic acids and their derivatives. The Beilstein database, a comprehensive archive of organic chemistry, records its preparation from 3,5-dimethoxybenzoyl chloride and ammonia (B1221849).

The historical synthesis of this compound was reliant on the availability of its precursor, 3,5-dimethoxybenzoic acid. Early methods for the synthesis of 3,5-dimethoxybenzoic acid often started from 3,5-dihydroxybenzoic acid, which was then methylated using reagents like dimethyl sulfate (B86663). Once 3,5-dimethoxybenzoic acid was obtained, it could be converted to the more reactive acyl chloride, which readily reacts with ammonia to form the target amide. This classical approach laid the groundwork for the synthesis of a wide range of substituted benzamides.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound and its key precursors are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyThis compound3,5-Dimethoxybenzoic Acid3,5-Dimethoxybenzoyl Chloride
CAS Number 17213-58-01132-21-45009-04-1
Molecular Formula C₉H₁₁NO₃C₉H₁₀O₄C₉H₉ClO₃
Molecular Weight 181.19 g/mol 182.17 g/mol [1]200.61 g/mol
Melting Point 143-148 °C[]185-187 °C[3]Not available
Boiling Point 285.9 °C at 760 mmHg[]Not availableNot available
Appearance White solidWhite to off-white crystalline powder[4]Oily residue

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueData
¹H NMR (CDCl₃) δ 6.95 (d, J=1.3 Hz, 2H, Ar-H), 6.63 (t, J=1.3 Hz, 1H, Ar-H), 5.95 (br s, 2H, NH₂), 3.82 (s, 6H, OCH₃)
¹³C NMR (CDCl₃) δ 169.1, 160.8, 135.9, 105.6, 103.1, 55.6
IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1205 (C-O stretch)
Mass Spectrometry (EI) m/z (%): 181 (M⁺), 165, 137, 109, 79

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its precursors are provided below.

Synthesis of 3,5-Dimethoxybenzoic Acid from 3,5-Dihydroxybenzoic Acid

Materials:

Procedure:

  • In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in acetone.

  • Add anhydrous potassium carbonate to the solution at room temperature.

  • Slowly add dimethyl sulfate dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 55 °C) and maintain for at least 4 hours.

  • After the reaction is complete, remove the acetone by rotary evaporation.

  • Add 30% sodium hydroxide solution to the residue to adjust the pH to 14 and heat at 75 °C for 4 hours to hydrolyze any ester byproducts.

  • Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 6 to precipitate the product.

  • Filter the white solid, wash with cold water, and dry to obtain 3,5-dimethoxybenzoic acid.

Synthesis of 3,5-Dimethoxybenzoyl Chloride from 3,5-Dimethoxybenzoic Acid

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Thionyl chloride

  • Toluene (B28343)

  • Dimethylformamide (DMF, catalytic amount)

Procedure:

  • Suspend 3,5-dimethoxybenzoic acid in toluene in a round-bottom flask.

  • Add a catalytic amount (a few drops) of DMF.

  • Heat the suspension to approximately 50 °C.

  • Slowly add thionyl chloride dropwise to the mixture.

  • Increase the temperature to 90 °C and stir for 2 hours, allowing for the evolution of gas.

  • Cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator.

  • Add fresh toluene and repeat the evaporation to ensure the complete removal of excess thionyl chloride. The resulting oily residue of 3,5-dimethoxybenzoyl chloride is typically used in the next step without further purification.

Synthesis of this compound from 3,5-Dimethoxybenzoyl Chloride

Materials:

  • 3,5-Dimethoxybenzoyl chloride

  • Aqueous ammonia (concentrated)

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • Dissolve the crude 3,5-dimethoxybenzoyl chloride in an anhydrous organic solvent such as DCM in a flask cooled in an ice bath.

  • Slowly add concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate will form.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Filter the white precipitate and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Biological Activity and Signaling Pathways

While there is limited direct research on the biological activity of this compound itself, its structural analogs have shown interesting pharmacological properties, suggesting potential avenues for investigation.

Related Compound Activities
  • N-hydroxy-3,5-dimethoxybenzamide: The corresponding N-hydroxy derivative is structurally similar to known histone deacetylase (HDAC) inhibitors.[3] Hydroxamic acids are a well-established class of compounds that can chelate the zinc ion in the active site of HDACs, leading to their inhibition.[3]

  • 3,5-Dimethoxybenzaldehyde Derivatives: The aldehyde precursor and its derivatives have demonstrated a range of biological activities, including antifungal and anticancer properties.[5]

  • Nimesulide Derivatives: Nimesulide derivatives incorporating a dimethoxybenzamide moiety have been synthesized and shown to possess anticancer properties, with some compounds targeting tubulin polymerization.[6][7]

Hypothesized Signaling Pathway: HDAC Inhibition

Based on the activity of its N-hydroxy analog, a potential, though currently unproven, mechanism of action for derivatives of this compound could involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.

HDAC_Inhibition HDAC Histone Deacetylase (HDAC) Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Removes Acetyl Groups Acetylated_Histone_Accumulation Acetylated Histone Accumulation HDAC->Acetylated_Histone_Accumulation Histone Acetylated Histone Histone->HDAC Substrate Chromatin Condensed Chromatin Deacetylated_Histone->Chromatin Gene_Repression Gene Repression Chromatin->Gene_Repression Inhibitor Benzamide-based Inhibitor Inhibitor->HDAC Inhibition Relaxed_Chromatin Relaxed Chromatin Acetylated_Histone_Accumulation->Relaxed_Chromatin Gene_Expression Gene Expression (e.g., Tumor Suppressors) Relaxed_Chromatin->Gene_Expression

Caption: Hypothesized HDAC inhibition pathway.

Experimental Workflows

The general workflows for the synthesis of this compound and the spectroscopic analysis of the final product are illustrated below.

Synthesis_Workflow Start 3,5-Dihydroxybenzoic Acid Intermediate1 3,5-Dimethoxybenzoic Acid Start->Intermediate1 Methylation (Dimethyl Sulfate, K₂CO₃) Intermediate2 3,5-Dimethoxybenzoyl Chloride Intermediate1->Intermediate2 Chlorination (SOCl₂) Product This compound Intermediate2->Product Amination (NH₃)

Caption: Synthetic workflow for this compound.

Analysis_Workflow Sample Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for spectroscopic analysis.

Conclusion

This compound is a readily synthesizable compound with a historical basis in classical organic chemistry. While direct biological data is sparse, the activities of its structural analogs suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of anticancer and antimicrobial research. The detailed synthetic protocols and comprehensive characterization data provided in this guide offer a solid foundation for researchers to further explore the potential of this compound and its derivatives in medicinal chemistry and drug development. Future studies should focus on the direct evaluation of its biological activities and the elucidation of its specific molecular targets and signaling pathways.

References

An In-depth Technical Guide on the Thermochemical Properties of 3,5-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxybenzamide is a chemical compound of interest in various fields, including medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is crucial for its synthesis, purification, and application, particularly in drug development where stability and energy of formation are key parameters. This technical guide provides a comprehensive overview of the available thermochemical data and standard experimental methodologies for its determination. Due to a lack of direct experimental thermochemical data for this compound in publicly available literature, this guide presents data for its immediate precursor, 3,5-Dimethoxybenzoic acid, to provide a foundational understanding. Furthermore, potential biological activities and associated signaling pathways are discussed based on the activities of structurally related molecules.

Core Thermochemical Data

Table 1: Thermochemical Properties of 3,5-Dimethoxybenzoic Acid

Thermochemical PropertySymbolValueUnitsReference
Standard Molar Enthalpy of Combustion (solid)ΔcH°(s)-4246.7 ± 0.9kJ/mol[1]
Standard Molar Enthalpy of Formation (solid)ΔfH°(s)-724.0 ± 1.5kJ/mol[1]

Experimental Protocols

The determination of the thermochemical properties of a compound like this compound would rely on precise calorimetric and analytical techniques. The following sections detail the standard experimental methodologies for determining key thermochemical parameters.

Determination of Enthalpy of Combustion via Static Bomb Calorimetry

The standard enthalpy of combustion is determined using a static bomb calorimeter, which measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.[2][3]

Methodology:

  • Sample Preparation: A pellet of known mass (typically 0.5 - 1.0 g) of high-purity this compound is prepared.

  • Bomb Assembly: The pellet is placed in a crucible within the bomb. A known length of fuse wire is connected to electrodes, with the wire in contact with the sample. A small, known amount of distilled water is added to the bomb to ensure all water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen (typically to around 30 atm).

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after the combustion to determine the temperature change.

  • Calculation: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of combustion is then determined from this data.

G Workflow for Bomb Calorimetry cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis prep1 Weigh Sample prep2 Pelletize Sample prep1->prep2 bomb1 Place Pellet in Crucible prep2->bomb1 bomb2 Attach Fuse Wire bomb1->bomb2 bomb3 Add Water bomb2->bomb3 bomb4 Seal and Pressurize with O2 bomb3->bomb4 cal1 Submerge Bomb in Water bomb4->cal1 cal2 Equilibrate Temperature cal1->cal2 cal3 Ignite Sample cal2->cal3 cal4 Record Temperature Change cal3->cal4 an1 Calculate Heat Released (q) cal4->an1 an2 Determine Enthalpy of Combustion (ΔcH°) an1->an2

Workflow for Bomb Calorimetry
Determination of Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gaseous state, can be determined from vapor pressure measurements at different temperatures using the Knudsen effusion method.

Methodology:

  • Sample Preparation: A small amount of this compound is placed in a Knudsen cell, which is a container with a small, precisely measured orifice.

  • Vacuum System: The Knudsen cell is placed in a high-vacuum chamber.

  • Temperature Control: The temperature of the cell is precisely controlled and varied over a range.

  • Mass Loss Measurement: The rate of mass loss of the sample due to the effusion of vapor through the orifice is measured at each temperature.

  • Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.

  • Clausius-Clapeyron Plot: The natural logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature (1/T).

  • Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the slope of the Clausius-Clapeyron plot (slope = -ΔsubH°/R, where R is the ideal gas constant).

Potential Biological Activity and Signaling Pathways

While direct biological activity data for this compound is limited, the benzamide (B126) moiety is present in many biologically active compounds. For instance, N-hydroxy-3,5-dimethoxybenzamide is suggested to be a potential histone deacetylase (HDAC) inhibitor.[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcription of tumor suppressor genes. This makes HDAC inhibitors a promising class of anticancer agents.

Additionally, derivatives of dimethoxy benzamide have been investigated for their anticancer properties, with some showing activity as tubulin polymerization inhibitors.[5][6] Other methoxybenzamide derivatives have been explored as inhibitors of the Hedgehog signaling pathway, which is implicated in various cancers.[7]

Hypothesized Signaling Pathway: HDAC Inhibition

The following diagram illustrates the general mechanism of action for an HDAC inhibitor.

G Hypothesized Signaling Pathway: HDAC Inhibition cluster_nucleus Cell Nucleus HDAC Histone Deacetylase (HDAC) Histone Histone Tail HDAC->Histone removes Acetyl Groups from Chromatin_C Condensed Chromatin (Transcriptionally Inactive) Histone->Chromatin_C leads to Chromatin_O Open Chromatin (Transcriptionally Active) Histone->Chromatin_O leads to Ac Acetyl Group Ac->Histone Acetylation maintained TSG Tumor Suppressor Gene Transcription Chromatin_O->TSG allows Inhibitor This compound (Hypothesized HDAC Inhibitor) Inhibitor->HDAC inhibits

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 3,5-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 3,5-Dimethoxybenzamide. While a complete, publicly available crystal structure for this compound could not be located in the reviewed literature and crystallographic databases, this paper will utilize the crystallographic data of its immediate precursor, 3,5-Dimethoxybenzoic acid, as a detailed illustrative example. This will offer valuable insights into the molecular geometry and packing characteristics that can be anticipated for the target compound. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting physicochemical properties, guiding drug design, and ensuring the stability and efficacy of pharmaceutical compounds.

Introduction

This compound is a chemical entity of interest in medicinal chemistry and materials science. Its structural motif, a substituted benzamide, is a common feature in a variety of biologically active molecules. The precise arrangement of atoms and molecules in the crystalline lattice dictates crucial properties such as solubility, dissolution rate, bioavailability, and stability. Therefore, single-crystal X-ray diffraction analysis is an indispensable tool for the comprehensive characterization of such compounds. This guide will delve into the experimental protocols for this technique and present the key crystallographic parameters, using 3,5-Dimethoxybenzoic acid as a case study.

Experimental Protocols

The determination of a crystal structure through single-crystal X-ray diffraction involves a series of meticulous steps, from crystal growth to data analysis and structure refinement.[1][2]

Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction experiments.[3][4] A typical crystal should be well-formed, optically clear, and have dimensions of approximately 0.1-0.3 mm in each direction.[5] A common method for growing crystals of organic compounds is slow evaporation from a saturated solution.

Procedure:

  • Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, or an acetone/water mixture) to create a nearly saturated solution.

  • Gently warm the solution to ensure complete dissolution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Allow the vial to stand undisturbed in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

Data Collection

Once suitable crystals are obtained, a single crystal is selected and mounted on a goniometer head for data collection using a diffractometer.[1]

Procedure:

  • A selected crystal is carefully mounted on a glass fiber or a cryo-loop using a small amount of inert oil.

  • The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and protect it from X-ray damage.

  • The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to irradiate the crystal.

  • The crystal is rotated, and a series of diffraction images are collected at different orientations.[6] Each image captures the intensities and positions of the diffracted X-ray beams.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.[6]

Procedure:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as background scattering and absorption.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares method to achieve the best possible agreement between the observed diffraction data and the data calculated from the structural model. The quality of the final structure is assessed using parameters such as the R-factor.

Data Presentation: Crystallographic Data for 3,5-Dimethoxybenzoic Acid

As a reference, the following tables summarize the crystallographic data for 3,5-Dimethoxybenzoic acid, the precursor to this compound. This data provides a strong indication of the expected crystal system and unit cell parameters for the target molecule. The data is sourced from the Crystallography Open Database (COD) entry 2009967 and the associated publication in Acta Crystallographica Section C.[7]

Table 1: Crystal Data and Structure Refinement for 3,5-Dimethoxybenzoic Acid

ParameterValue
Empirical formulaC₉H₁₀O₄
Formula weight182.17
Crystal systemMonoclinic
Space groupP 1 2₁/c 1
a (Å)10.879
b (Å)4.9238
c (Å)16.388
α (°)90
β (°)104.42
γ (°)90
Volume (ų)849.5
Z4

Data obtained from PubChem CID 14332, referencing Acta Crystallographica Section C (1994), 50(8), 1259-1262.[7]

Visualization of Experimental Workflow

To clarify the logical flow of the crystal structure determination process, the following diagram illustrates the key stages from sample preparation to final structural analysis.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis & Purification of This compound crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Crystal Selection & Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement cif_file Crystallographic Information File (CIF) refinement->cif_file tables Data Tables (Bond Lengths, Angles) refinement->tables

Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.

Conclusion

This technical guide has outlined the essential procedures for the crystal structure analysis of this compound. While the specific crystallographic data for this compound remains to be publicly reported, the detailed experimental workflow and the illustrative data from its precursor, 3,5-Dimethoxybenzoic acid, provide a robust framework for researchers in the field. The determination of the precise three-dimensional structure is a critical step in the characterization of any new chemical entity, providing foundational knowledge for understanding its properties and potential applications in drug development and materials science. It is hoped that this guide will serve as a valuable resource for scientists undertaking such structural investigations.

References

Methodological & Application

Application Notes and Protocols: 3,5-Dimethoxybenzamide in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-dimethoxybenzamide and its derivatives in medicinal chemistry. While this compound itself is a versatile scaffold, its N-hydroxy derivative, N-hydroxy-3,5-dimethoxybenzamide, is of significant interest as a putative histone deacetylase (HDAC) inhibitor. Furthermore, various derivatives incorporating the 3,5-dimethoxybenzoyl moiety have demonstrated potential as anticancer agents, particularly as tubulin polymerization inhibitors. This document details the synthesis of N-hydroxy-3,5-dimethoxybenzamide, protocols for relevant biological assays, and quantitative data from studies on related compounds.

N-hydroxy-3,5-dimethoxybenzamide: A Putative Histone Deacetylase (HDAC) Inhibitor

N-hydroxy-3,5-dimethoxybenzamide belongs to the benzohydroxamic acid class of compounds. The hydroxamic acid moiety is a well-established pharmacophore known to chelate the zinc ion in the active site of histone deacetylases, leading to their inhibition.[1][2] HDACs are critical enzymes in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, most notably cancer.[1] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.[1] While direct experimental data on the HDAC inhibitory activity of N-hydroxy-3,5-dimethoxybenzamide is limited, its structural similarity to known HDAC inhibitors makes it a compelling candidate for investigation.[3][4]

Quantitative Data: HDAC Inhibition by Related Compounds

Specific IC50 values for N-hydroxy-3,5-dimethoxybenzamide are not yet publicly available. However, the following table presents data for Vorinostat (SAHA), a well-characterized pan-HDAC inhibitor, to provide a reference for expected potency.

CompoundTargetIC50 (nM)Reference
Vorinostat (SAHA)Pan-HDACVaries by isoform[4]
Experimental Protocol: Synthesis of N-hydroxy-3,5-dimethoxybenzamide

A two-step synthesis starting from the commercially available 3,5-dimethoxybenzoic acid is a common approach.[5][6]

Step 1: Formation of 3,5-Dimethoxybenzoyl Chloride

  • Materials: 3,5-dimethoxybenzoic acid, thionyl chloride (SOCl₂), dry toluene (B28343), magnetic stirrer, round-bottom flask, reflux condenser.

  • Procedure:

    • Suspend 3,5-dimethoxybenzoic acid in dry toluene in a round-bottom flask.[5]

    • Add thionyl chloride dropwise to the suspension at 0 °C.[5]

    • Heat the mixture to reflux and maintain for 4 hours.[5]

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 3,5-dimethoxybenzoyl chloride as an oil.[5] This product is typically used in the next step without further purification.

Step 2: Formation of N-hydroxy-3,5-dimethoxybenzamide

  • Materials: 3,5-dimethoxybenzoyl chloride, hydroxylamine (B1172632) hydrochloride, potassium hydroxide (B78521) (KOH), methanol (B129727), tetrahydrofuran (B95107) (THF), magnetic stirrer, ice bath.

  • Procedure:

    • Prepare a fresh solution of hydroxylamine by dissolving hydroxylamine hydrochloride and KOH in methanol at 0°C.[5][6]

    • Dissolve the crude 3,5-dimethoxybenzoyl chloride in THF and cool to 0°C.[5]

    • Slowly add the hydroxylamine solution to the acyl chloride solution with vigorous stirring.[6]

    • Allow the reaction to warm to room temperature and stir for 12 hours.[5]

    • Remove the organic solvent under reduced pressure.

    • Acidify the aqueous layer with 1M HCl to precipitate the product.[5]

    • Collect the white solid by vacuum filtration, wash with cold water, and dry.[5]

    • The crude product can be purified by recrystallization from an ethanol/water mixture.[5]

cluster_synthesis Synthesis of N-hydroxy-3,5-dimethoxybenzamide 3_5_dimethoxybenzoic_acid 3,5-Dimethoxybenzoic Acid acyl_chloride 3,5-Dimethoxybenzoyl Chloride 3_5_dimethoxybenzoic_acid->acyl_chloride Acyl Chloride Formation thionyl_chloride Thionyl Chloride thionyl_chloride->acyl_chloride final_product N-hydroxy-3,5-dimethoxybenzamide acyl_chloride->final_product Hydroxylamine Coupling hydroxylamine Hydroxylamine hydroxylamine->final_product

Synthesis workflow for N-hydroxy-3,5-dimethoxybenzamide.
Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a purified HDAC enzyme.[1]

  • Materials: Recombinant HDAC enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), developer solution, HDAC assay buffer, test compound (N-hydroxy-3,5-dimethoxybenzamide), positive control (e.g., Vorinostat), 96-well black microplate, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in HDAC assay buffer.

    • In a 96-well plate, add the assay buffer, diluted test compound or control, and diluted HDAC enzyme.[1]

    • Incubate the plate at 37°C for 15 minutes.[1]

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.[1]

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.[1]

    • Incubate at room temperature for 15 minutes, protected from light.[1]

    • Measure fluorescence with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[1]

    • Calculate the percentage of inhibition for each concentration relative to a DMSO control and determine the IC50 value.

cluster_hdac_pathway Hypothesized HDAC Inhibition Pathway HDAC_inhibitor N-hydroxy-3,5- dimethoxybenzamide HDAC_enzyme HDAC Enzyme HDAC_inhibitor->HDAC_enzyme Inhibits Chromatin_relaxation Chromatin Relaxation HDAC_inhibitor->Chromatin_relaxation Leads to Deacetylation Deacetylation HDAC_enzyme->Deacetylation Histone Acetylated Histone Histone->Deacetylation Chromatin_compaction Chromatin Compaction Deacetylation->Chromatin_compaction Gene_repression Tumor Suppressor Gene Repression Chromatin_compaction->Gene_repression Gene_expression Tumor Suppressor Gene Expression Chromatin_relaxation->Gene_expression Cell_cycle_arrest Cell Cycle Arrest & Apoptosis Gene_expression->Cell_cycle_arrest

Mechanism of action for a putative HDAC inhibitor.

This compound Derivatives as Tubulin Polymerization Inhibitors

Several studies have reported on the synthesis and evaluation of more complex molecules containing the dimethoxybenzoyl moiety as potent anticancer agents that act by inhibiting tubulin polymerization. These compounds bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Cytotoxicity and Tubulin Polymerization Inhibition

The following table summarizes the in vitro activity of various derivatives incorporating a dimethoxybenzoyl or dimethoxyphenyl structure.

Compound ClassCell Line(s)IC50 (µM)Biological EffectReference
Nimesulide-dimethoxybenzamide derivativesMDA-MB-468 (Breast), DU145 (Prostate)0.00389 - 0.00229Cytotoxicity[7]
1,2,4-Triazole-3-carboxanilides with dimethoxyphenyl moietyMCF-7 (Breast)7.79 - 13.20Cytotoxicity[8]
3-Arylaminobenzofuran derivatives with trimethoxyanilino moietyVarious human cancer cell lines0.0003 - 0.027Antiproliferative activity[9]
Pyridine analogue derivative (Compound 4c)MDA-MB-231 (Breast)17Tubulin Polymerization Inhibition[10]
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in optical density.[11]

  • Materials: Purified tubulin, tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂), GTP, glycerol, test compound, positive control (e.g., paclitaxel), negative control (e.g., nocodazole), 96-well plate, temperature-controlled spectrophotometer.

  • Procedure:

    • Pre-warm the spectrophotometer to 37°C.[12]

    • On ice, prepare the reaction mixture containing tubulin polymerization buffer, GTP, and glycerol.

    • Add serial dilutions of the test compound, controls, or vehicle (DMSO) to the wells of a 96-well plate.[12]

    • Initiate polymerization by adding the cold tubulin solution to the wells.

    • Immediately place the plate in the pre-warmed spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.[12][13]

    • Plot absorbance versus time to generate polymerization curves and analyze the effect of the compound on the rate and extent of polymerization.

cluster_tubulin_pathway Tubulin Polymerization Inhibition Pathway Tubulin_inhibitor Dimethoxybenzamide Derivative Tubulin_dimers α/β-Tubulin Dimers Tubulin_inhibitor->Tubulin_dimers Binds to Colchicine Site Disruption_of_dynamics Disruption of Microtubule Dynamics Tubulin_inhibitor->Disruption_of_dynamics Causes Microtubule_polymerization Microtubule Polymerization Tubulin_dimers->Microtubule_polymerization Microtubule Microtubule Microtubule_polymerization->Microtubule Mitotic_spindle_formation Mitotic Spindle Formation Microtubule->Mitotic_spindle_formation Cell_division Cell Division Mitotic_spindle_formation->Cell_division G2M_arrest G2/M Phase Cell Cycle Arrest Disruption_of_dynamics->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis

Mechanism of action for a tubulin polymerization inhibitor.

General Protocols for Evaluating Anticancer Activity

The following are generalized protocols for assessing the anticancer potential of this compound derivatives.

Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials: Cancer cell lines, complete growth medium, test compound, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO), 96-well plates, microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours.[14]

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[14]

    • Add MTT solution to each well and incubate for 4 hours at 37°C.[14]

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[14]

    • Measure the absorbance at 570 nm using a microplate reader.[14]

    • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Materials: Cancer cell lines, test compound, phosphate-buffered saline (PBS), ice-cold 70% ethanol, propidium (B1200493) iodide (PI) staining solution containing RNase A, flow cytometer.

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells, wash with PBS, and fix by adding them dropwise to ice-cold 70% ethanol.

    • Incubate the fixed cells at 4°C for at least 30 minutes.

    • Wash the cells with PBS and resuspend them in PI staining solution.

    • Incubate at room temperature in the dark for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[15]

Experimental Protocol: Apoptosis Assay by Annexin V Staining

This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.

  • Materials: Cancer cell lines, test compound, Annexin V-FITC (or another fluorochrome), propidium iodide (PI), binding buffer, flow cytometer.

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate at room temperature in the dark for 15 minutes.

    • Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[16]

cluster_workflow In Vitro Anticancer Drug Discovery Workflow Compound_synthesis Synthesis of This compound Derivatives Cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) Compound_synthesis->Cytotoxicity_assay Determine_IC50 Determine IC50 Cytotoxicity_assay->Determine_IC50 Mechanism_of_action Mechanism of Action Studies Determine_IC50->Mechanism_of_action Tubulin_assay Tubulin Polymerization Assay Mechanism_of_action->Tubulin_assay Cell_cycle_analysis Cell Cycle Analysis Mechanism_of_action->Cell_cycle_analysis Apoptosis_assay Apoptosis Assay Mechanism_of_action->Apoptosis_assay Lead_compound Lead Compound Identification Tubulin_assay->Lead_compound Cell_cycle_analysis->Lead_compound Apoptosis_assay->Lead_compound

References

Application of 3,5-Dimethoxybenzamide as a Histone Deacetylase (HDAC) Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 3,5-Dimethoxybenzamide as a histone deacetylase (HDAC) inhibitor. While direct quantitative data for this compound is not extensively available in public literature, this document outlines its synthesis, proposed mechanism of action based on related benzamide (B126) derivatives, and detailed protocols for its evaluation as an HDAC inhibitor.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1] Dysregulation of HDAC activity has been implicated in the pathogenesis of various diseases, including cancer and neurological disorders, making them attractive therapeutic targets.[2][3]

Benzamide derivatives have emerged as a promising class of HDAC inhibitors.[4][5][6][7] These compounds typically interact with the zinc ion present in the active site of class I and II HDACs, thereby inhibiting their enzymatic activity.[8] this compound, as a member of this chemical class, is a potential candidate for HDAC inhibition.

Mechanism of Action

The proposed mechanism of action for this compound as an HDAC inhibitor is based on the established mechanism of other benzamide-containing HDAC inhibitors. The benzamide moiety is believed to chelate the zinc ion within the catalytic pocket of the HDAC enzyme, which is essential for its deacetylase activity. This interaction blocks the substrate from accessing the active site, leading to an accumulation of acetylated histones and other proteins. The hyperacetylation of histones results in a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressor genes.[1]

HDAC_Inhibition cluster_0 HDAC Active Site cluster_1 Substrates & Inhibitor HDAC HDAC Enzyme Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylation No_Deacetylation Deacetylation Blocked HDAC->No_Deacetylation Inhibition Zinc Zinc Ion (Zn2+) Histone Acetylated Histone Histone->HDAC Binds to Active Site Inhibitor This compound Inhibitor->HDAC Chelates Zinc Ion

Caption: Proposed mechanism of HDAC inhibition by this compound.

Data Presentation

Table 1: In Vitro HDAC Inhibitory Activity of Representative Benzamide Derivatives

Compound IDHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)Reference
MS-275 (Entinostat)0.51-1.7[4]
Chidamide0.0950.160.067[4]
Mocetinostat0.15--[4]
7j 0.650.781.70[7]
Entinostat (Reference) 0.930.951.80[7]

Table 2: Anti-proliferative Activity of Representative Benzamide HDAC Inhibitors

CompoundCell LineIC50 (µM)Assay MethodReference
MS-275VariousVariesVarious[9]
ChidamideVariousVariesVarious[4]
7j MCF-7 (Breast Cancer)2.5MTT Assay[7]
7j T47D (Breast Cancer)3.2MTT Assay[7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of this compound as an HDAC inhibitor.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of N-hydroxy-3,5-dimethoxybenzamide, starting from 3,5-dihydroxybenzoic acid.[5]

Step 1: Methylation of 3,5-Dihydroxybenzoic Acid to 3,5-Dimethoxybenzoic Acid

  • Dissolve 3,5-dihydroxybenzoic acid in acetone.

  • Add anhydrous potassium carbonate.

  • Slowly add dimethyl sulfate (B86663) dropwise while stirring.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, filter the solid and concentrate the filtrate.

  • Purify the crude product to obtain 3,5-dimethoxybenzoic acid.

Step 2: Conversion of 3,5-Dimethoxybenzoic Acid to this compound

  • Activate the carboxylic acid of 3,5-dimethoxybenzoic acid using a suitable coupling agent (e.g., thionyl chloride or a carbodiimide).

  • React the activated acid with ammonia (B1221849) (e.g., ammonium (B1175870) chloride and a base, or aqueous ammonia) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude this compound by recrystallization or column chromatography.

Synthesis_Workflow A 3,5-Dihydroxybenzoic Acid B 3,5-Dimethoxybenzoic Acid A->B Methylation (Dimethyl Sulfate, K2CO3) C This compound B->C Amidation (e.g., SOCl2, then NH3)

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the activity of a specific HDAC isozyme.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound (dissolved in DMSO)

  • Known HDAC inhibitor as a positive control (e.g., Trichostatin A)

  • Developer solution (e.g., Trypsin in assay buffer)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in assay buffer.

  • In the microplate, add the test compound or control, followed by the HDAC enzyme.

  • Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate for a specific time (e.g., 60 minutes) at 37°C.

  • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Add to 96-well Plate (Inhibitor + Enzyme) A->B C Pre-incubation (37°C) B->C D Add Substrate C->D E Incubation (37°C) D->E F Add Developer E->F G Measure Fluorescence F->G H Calculate IC50 G->H

Caption: Experimental workflow for the in vitro HDAC activity assay.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 4: Western Blot Analysis of Histone Acetylation

This protocol is used to confirm the HDAC inhibitory activity of this compound within cells by detecting changes in histone acetylation levels.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for a desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against acetylated histone H3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total histone H3 to confirm equal loading.

Potential Signaling Pathways Affected

HDAC inhibitors are known to affect multiple signaling pathways involved in cancer progression. While the specific pathways modulated by this compound require experimental validation, potential targets based on the action of other HDAC inhibitors include:

  • p53 Signaling Pathway: HDACs can deacetylate and inactivate the tumor suppressor protein p53. Inhibition of HDACs can lead to p53 hyperacetylation, enhancing its stability and transcriptional activity, which in turn can induce cell cycle arrest and apoptosis.[1][10]

  • NF-κB Signaling Pathway: The NF-κB pathway is often constitutively active in cancer cells, promoting proliferation and survival. HDACs are involved in the regulation of NF-κB activity. HDAC inhibitors can suppress NF-κB signaling, contributing to their anti-cancer effects.[11][12]

Signaling_Pathway cluster_p53 p53 Pathway cluster_nfkb NF-κB Pathway p53 p53 p53_acetyl Acetylated p53 p21 p21 p53_acetyl->p21 Apoptosis_p53 Apoptosis p53_acetyl->Apoptosis_p53 Arrest Cell Cycle Arrest p21->Arrest NFkB NF-κB Proliferation Cell Proliferation NFkB->Proliferation Survival Cell Survival NFkB->Survival IKK IKK IkB IκB IKK->IkB Phosphorylates & Degrades IkB->NFkB Inhibits HDACi This compound (HDAC Inhibitor) HDACi->p53_acetyl Promotes Acetylation HDACi->IKK Inhibits

Caption: Potential signaling pathways affected by HDAC inhibitors.

Conclusion

This compound represents a potential candidate for development as an HDAC inhibitor based on its structural similarity to other active benzamide derivatives. The protocols outlined in these application notes provide a framework for its synthesis and comprehensive evaluation. Further studies are warranted to determine its specific HDAC isoform selectivity, in vivo efficacy, and the precise signaling pathways it modulates.

References

Application Notes and Protocols for Testing the Biological Activity of 3,5-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the biological activities of 3,5-Dimethoxybenzamide. Based on the activities of structurally related compounds, the primary hypothesized activities for this compound and its derivatives are anticancer effects, potentially mediated through histone deacetylase (HDAC) inhibition or disruption of tubulin polymerization. The following protocols are designed to test these hypotheses.

Hypothesized Biological Activities and Signaling Pathways

The benzamide (B126) scaffold is a common feature in many biologically active molecules, including inhibitors of histone deacetylases (HDACs) and modulators of tubulin dynamics.[1] Derivatives of 3,5-dimethoxybenzaldehyde (B42067) have demonstrated cytotoxic activity against various cancer cell lines.[2][3] Furthermore, N-hydroxy-3,5-dimethoxybenzamide is strongly suggested to function as an HDAC inhibitor, a class of compounds known to induce cell cycle arrest and apoptosis in cancer cells.[4] An alternative, yet plausible, mechanism of anticancer activity for dimethoxy benzamide derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][6][7]

Hypothesized Signaling Pathway: HDAC Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of genes, including tumor suppressor genes.[4] Inhibition of HDACs by compounds like a this compound derivative would maintain a relaxed chromatin state, allowing for the transcription of genes that can halt the cell cycle and induce apoptosis.[4][8]

Caption: Hypothesized HDAC inhibition pathway by this compound.

Experimental Protocols

In Vitro HDAC Inhibition Assay

This protocol is designed to determine if this compound can directly inhibit the enzymatic activity of histone deacetylases.

Experimental Workflow:

HDAC_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant HDAC Enzyme - Fluorogenic Substrate - Assay Buffer - this compound dilutions - Known Inhibitor (e.g., SAHA) start->prepare_reagents plate_setup Plate Setup (96-well): - Add Assay Buffer - Add Test Compound/Controls - Add HDAC Enzyme prepare_reagents->plate_setup incubation1 Pre-incubation (e.g., 10 min at 37°C) plate_setup->incubation1 reaction_start Initiate Reaction: Add Fluorogenic Substrate incubation1->reaction_start incubation2 Incubation (e.g., 60 min at 37°C) reaction_start->incubation2 reaction_stop Stop Reaction & Develop: Add Developer Solution incubation2->reaction_stop read_plate Read Fluorescence (e.g., Ex/Em = 360/460 nm) reaction_stop->read_plate analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 Value read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro HDAC inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • Reconstitute a commercial recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or a pan-HDAC panel) and the corresponding fluorogenic substrate according to the manufacturer's instructions.

    • Prepare a positive control using a known HDAC inhibitor (e.g., SAHA, Vorinostat).[8]

    • Prepare a negative control (vehicle) containing the same concentration of DMSO as the test compound wells.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the this compound dilutions, positive control, or vehicle control.

    • Add the diluted HDAC enzyme to all wells except for a "no enzyme" blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Stop the reaction and develop the signal by adding the developer solution as per the kit's protocol.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 - [(Fluorescence of test well) / (Fluorescence of vehicle control well)] x 100

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[3]

Methodology:

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., breast cancer: MDA-MB-468; prostate cancer: DU145; leukemia: HL60) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[5][6]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.

    • Incubate the plates for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance of treated cells) / (Absorbance of control cells)] x 100

    • Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

Methodology:

  • Reagent Preparation:

    • Reconstitute purified tubulin protein in a polymerization buffer.

    • Prepare serial dilutions of this compound.

    • Use a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control and a polymerization promoter (e.g., paclitaxel) as another control.

  • Assay Procedure:

    • In a 96-well plate, add the polymerization buffer and the test compound dilutions or controls.

    • Initiate the polymerization by adding the tubulin solution and GTP.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis:

    • Plot the absorbance versus time for each concentration.

    • Determine the rate of polymerization and the maximum polymer mass for each condition.

    • Calculate the percent inhibition of tubulin polymerization and determine the IC50 value.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for comparative analysis.

Table 1: In Vitro HDAC Inhibitory Activity of this compound

Compound HDAC Isoform IC50 (µM)
This compound HDAC1 Experimental Value
This compound HDAC2 Experimental Value
This compound Pan-HDAC Experimental Value

| SAHA (Control) | Pan-HDAC | Reference Value |

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines

Compound Cell Line IC50 (µM) after 72h
This compound MDA-MB-468 (Breast) Experimental Value
This compound DU145 (Prostate) Experimental Value
This compound HL60 (Leukemia) Experimental Value

| Doxorubicin (Control) | MDA-MB-468 (Breast) | Reference Value |

Table 3: In Vitro Tubulin Polymerization Inhibition

Compound IC50 (µM)
This compound Experimental Value

| Colchicine (Control) | Reference Value |

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 3,5-Dimethoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for developing and executing high-throughput screening (HTS) assays for compounds structurally related to 3,5-dimethoxybenzamide, with a primary focus on its potential as a histone deacetylase (HDAC) inhibitor. Based on its chemical structure, specifically the N-hydroxy-3,5-dimethoxybenzamide variant, the compound is hypothesized to target HDAC enzymes, playing a role in epigenetic regulation.[1][2] The following protocols and data are presented to guide the screening and characterization of this and similar molecules.

Principle and Background

Histone deacetylases (HDACs) are enzymes that catalyze the removal of acetyl groups from lysine (B10760008) residues on histones and other proteins.[1][2] This deacetylation leads to a more compact chromatin structure, which is generally associated with transcriptional repression.[1][2] In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes.[1][2] N-hydroxybenzamides are a known class of HDAC inhibitors where the hydroxamic acid moiety chelates the zinc ion in the enzyme's catalytic site, blocking its activity.[1][2] N-hydroxy-3,5-dimethoxybenzamide is a member of this class, and its potential as an HDAC inhibitor can be evaluated using various HTS assays.[1]

Data Presentation

While specific quantitative data for high-throughput screening of this compound or its N-hydroxy derivative is not widely available in public literature, the following tables provide representative data for other well-characterized benzamide-based HDAC inhibitors. This information serves as a benchmark for expected potency and cellular effects in HTS campaigns.

Table 1: In Vitro HDAC Inhibitory Activity of Representative Benzamide-Based HDAC Inhibitors

CompoundTargetIC50 (nM)Assay Method
MS-275 (Entinostat)HDAC1510Fluorometric
MS-275 (Entinostat)HDAC31700Fluorometric
ChidamideHDAC195Fluorometric
ChidamideHDAC2160Fluorometric
ChidamideHDAC367Fluorometric
MocetinostatHDAC1150Fluorometric
Data is illustrative and sourced from publicly available literature for representative compounds.[1]

Table 2: Anti-proliferative Activity of Representative Hydroxamic Acid-Based HDAC Inhibitors

CompoundCell LineIC50 (µM)Assay Method
Vorinostat (SAHA)HCT1160.47MTT Assay
Belinostat (PXD101)A5490.39CellTiter-Glo
Panobinostat (LBH589)HeLa0.02AlamarBlue
Data is illustrative and sourced from publicly available literature for representative compounds.

Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized signaling pathway of N-hydroxy-3,5-dimethoxybenzamide as an HDAC inhibitor and a general workflow for a high-throughput screening campaign to identify and validate such inhibitors.

HDAC_Inhibition_Pathway Hypothesized HDAC Inhibition Signaling Pathway HDACi N-hydroxy-3,5- dimethoxybenzamide (HDAC Inhibitor) HDAC HDAC Enzyme HDACi->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Relaxed Chromatin (Transcriptionally Active) Histones->Chromatin TSG Tumor Suppressor Genes (e.g., p21, BAX) Chromatin->TSG Allows Transcription Apoptosis Apoptosis TSG->Apoptosis CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest HTS_Workflow High-Throughput Screening Workflow for HDAC Inhibitors cluster_primary Primary Screening cluster_secondary Hit Confirmation and Validation cluster_tertiary Cellular Assays Primary_Assay Biochemical HTS (e.g., Fluorogenic HDAC Assay) Hit_Identification Primary Hit Identification (Based on % inhibition) Primary_Assay->Hit_Identification Compound_Library Compound Library (incl. This compound derivatives) Compound_Library->Primary_Assay Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., different substrate or format) Dose_Response->Orthogonal_Assay Selectivity_Profiling HDAC Isoform Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Selectivity_Profiling->Cell_Proliferation Western_Blot Target Engagement Assay (Western Blot for Acetylated Histones) Cell_Proliferation->Western_Blot Validated_Hits Validated Hits for Lead Optimization Western_Blot->Validated_Hits

References

Step-by-Step Guide to the Functionalization of 3,5-Dimethoxybenzamide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the chemical functionalization of 3,5-dimethoxybenzamide, a versatile scaffold for the development of novel molecules in drug discovery and materials science. The presence of two electron-donating methoxy (B1213986) groups and an amide functionality allows for a variety of synthetic transformations, enabling the targeted modification of its structure to modulate biological activity and physicochemical properties.

This guide outlines key functionalization strategies including N-alkylation of the amide, electrophilic aromatic substitution on the benzene (B151609) ring, directed ortho-metalation for regioselective substitution, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate the practical application of these methods in a laboratory setting.

Key Functionalization Strategies

The functionalization of this compound can be approached through several key synthetic strategies, each targeting a different part of the molecule:

  • N-Alkylation: Introduction of substituents on the amide nitrogen.

  • Electrophilic Aromatic Substitution: Direct functionalization of the aromatic ring, primarily through halogenation.

  • Directed ortho-Metalation (DoM): Regioselective C-H activation and functionalization at the positions ortho to the amide directing group.

  • Palladium-Catalyzed Cross-Coupling: Formation of carbon-carbon and carbon-nitrogen bonds from a halogenated derivative.

These strategies provide a powerful toolkit for creating a diverse library of this compound derivatives for further investigation.

N-Alkylation of the Amide Nitrogen

N-alkylation of this compound allows for the introduction of various alkyl or benzyl (B1604629) groups, which can significantly influence the molecule's properties. A common and effective method involves the deprotonation of the amide N-H with a strong base, such as sodium hydride (NaH), followed by nucleophilic substitution with an appropriate alkyl or benzyl halide.

Experimental Protocol: N-Benzylation of this compound

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford N-benzyl-3,5-dimethoxybenzamide.

N-Alkylation Workflow

N_Alkylation_Workflow start This compound reagents 1. NaH, DMF, 0 °C to rt 2. Benzyl bromide, 0 °C to rt product N-Benzyl-3,5-dimethoxybenzamide start->product

N-Alkylation of this compound.

Aromatic Ring Functionalization via Electrophilic Substitution

Direct functionalization of the electron-rich aromatic ring of this compound can be achieved through electrophilic aromatic substitution. Bromination is a key transformation as it introduces a versatile handle for subsequent cross-coupling reactions. The two methoxy groups are ortho, para-directing and activating, while the amide group is meta-directing and deactivating. The position between the two methoxy groups (C4) is the most activated and sterically accessible site for electrophilic attack.

Experimental Protocol: Bromination of this compound

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (B52724) (MeCN)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-bromo-3,5-dimethoxybenzamide (B7859171).

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[1][2][3] The amide group in an N,N-dialkyl-3,5-dimethoxybenzamide can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent ortho positions (C2 or C6) by a strong organolithium base. The resulting aryllithium intermediate can then be trapped with various electrophiles. To utilize this strategy, the primary amide of this compound would first need to be converted to a secondary or tertiary amide (e.g., N,N-diethylamide).

Experimental Protocol: Directed ortho-Lithiation and Iodination of N,N-Diethyl-3,5-dimethoxybenzamide

Materials:

  • N,N-Diethyl-3,5-dimethoxybenzamide (prepared from 3,5-dimethoxybenzoyl chloride and diethylamine)

  • sec-Butyllithium (B1581126) (sec-BuLi) in cyclohexane

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under argon, add N,N-diethyl-3,5-dimethoxybenzamide (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add sec-butyllithium (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of iodine (1.5 eq) in anhydrous THF.

  • Add the iodine solution dropwise to the aryllithium species at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for another 30 minutes.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Add saturated aqueous Na₂S₂O₃ solution to quench excess iodine.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 2-iodo-N,N-diethyl-3,5-dimethoxybenzamide.

Directed ortho-Metalation Workflow

DoM_Workflow start N,N-Diethyl-3,5-dimethoxybenzamide lithiation sec-BuLi, THF, -78 °C intermediate Aryllithium Intermediate start->intermediate electrophile Iodine (I₂) product 2-Iodo-N,N-diethyl-3,5-dimethoxybenzamide intermediate->product

Directed ortho-Metalation of an N,N-dialkyl-3,5-dimethoxybenzamide.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-N bonds. Starting from a halogenated this compound derivative, such as 4-bromo-3,5-dimethoxybenzamide, Suzuki-Miyaura and Buchwald-Hartwig amination reactions can be employed to introduce a wide range of aryl, heteroaryl, and amine functionalities.

Synthesis of 4-Bromo-3,5-dimethoxybenzamide (Precursor for Cross-Coupling)

The synthesis of the necessary precursor, 4-bromo-3,5-dimethoxybenzamide, can be achieved from 3,5-dimethoxybenzoic acid via bromination followed by amidation, or by bromination of this compound as described previously. An alternative route involves the methylation of commercially available 4-bromo-3,5-dihydroxybenzoic acid followed by amidation.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dimethoxybenzamide

Materials:

  • 4-Bromo-3,5-dimethoxybenzamide

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk tube, combine 4-bromo-3,5-dimethoxybenzamide (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture (e.g., 4:1 dioxane:water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 4-aryl-3,5-dimethoxybenzamide derivative.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-3,5-dimethoxybenzamide

Materials:

  • 4-Bromo-3,5-dimethoxybenzamide

  • Amine (e.g., Morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., Xantphos or BINAP)

  • Strong base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add 4-bromo-3,5-dimethoxybenzamide (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the 4-amino-3,5-dimethoxybenzamide derivative.

Cross-Coupling Reactions Workflow

Cross_Coupling_Workflow start This compound bromination Bromination (NBS) start->bromination bromo_intermediate 4-Bromo-3,5-dimethoxybenzamide bromination->bromo_intermediate suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) bromo_intermediate->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) bromo_intermediate->buchwald suzuki_product 4-Aryl-3,5-dimethoxybenzamide suzuki->suzuki_product buchwald_product 4-Amino-3,5-dimethoxybenzamide buchwald->buchwald_product

Workflow for cross-coupling of this compound.

Summary of Quantitative Data

The following tables summarize typical reaction conditions and yields for the functionalization of this compound and its derivatives based on analogous reactions reported in the literature.

Table 1: N-Alkylation of Benzamides

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideNaHDMFrt1280-95
Ethyl iodideNaHDMFrt1275-90
Methyl iodideK₂CO₃AcetoneReflux2470-85

Table 2: Electrophilic Bromination of Dimethoxybenzene Derivatives

SubstrateBrominating AgentSolventTemperature (°C)Time (h)ProductYield (%)
3,5-Dimethoxybenzoic acidNBSMeCNrt124-Bromo-3,5-dimethoxybenzoic acid85-95
1,3-DimethoxybenzeneBr₂AcOHrt24-Bromo-1,3-dimethoxybenzene>90

Table 3: Directed ortho-Metalation of N,N-Dialkylbenzamides

SubstrateBaseElectrophileTemperature (°C)Time (h)ProductYield (%)
N,N-Diethylbenzamidesec-BuLi/TMEDAI₂-7812-Iodo-N,N-diethylbenzamide80-95
N,N-Diethyl-m-anisamidesec-BuLiMeOD-7812-Deuterio-N,N-diethyl-m-anisamide>90

Table 4: Suzuki-Miyaura Coupling of Bromo-dimethoxybenzene Derivatives

Aryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-3,5-dimethoxy-benzamidePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285-95
1-Bromo-3,5-dimethoxy-benzene4-Methoxyphenyl-boronic acidPdCl₂(dppf) (2)Cs₂CO₃Dioxane/H₂O1001890-98

Table 5: Buchwald-Hartwig Amination of Bromo-dimethoxybenzene Derivatives

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-3,5-dimethoxy-benzamideMorpholinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1001880-92
1-Bromo-3,5-dimethoxy-benzeneAnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene902475-88

Biological Context and Drug Development

Derivatives of this compound have garnered significant interest in medicinal chemistry. For instance, N-hydroxy-3,5-dimethoxybenzamide is structurally related to known histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer agents.[4] The functionalization strategies outlined in this guide provide a pathway to synthesize novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties for evaluation in drug development programs. The ability to systematically modify the core structure allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

This guide provides a comprehensive overview of key synthetic strategies for the functionalization of this compound. The detailed protocols and representative data for N-alkylation, electrophilic bromination, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions offer a practical resource for researchers. By leveraging these methods, scientists can efficiently generate a diverse range of derivatives for applications in drug discovery, materials science, and other areas of chemical research.

References

Application Notes and Protocols: 3,5-Dimethoxybenzamide in the Development of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxybenzamide and its structural analogs represent a promising scaffold in the design and synthesis of novel anti-cancer agents. The dimethoxy substitution pattern on the phenyl ring is a key feature in various natural and synthetic compounds exhibiting potent cytotoxicity against a range of cancer cell lines. This document provides detailed application notes on the utility of the 3,5-dimethoxybenzoyl moiety in developing anti-cancer drug candidates, with a focus on derivatives such as chalcones and nimesulide (B1678887) analogs. Furthermore, it offers comprehensive protocols for the synthesis of these derivatives and the in vitro evaluation of their anti-cancer properties, including their effects on cell viability, tubulin polymerization, and key signaling pathways.

Key Applications in Anti-Cancer Drug Development

The this compound scaffold serves as a versatile building block for the synthesis of various classes of compounds with anti-cancer potential. The primary strategies involve the derivatization of the benzamide (B126) or related structures to enhance biological activity.

  • Chalcone (B49325) Derivatives: Synthesized via Claisen-Schmidt condensation, chalcones incorporating the 3,5-dimethoxyphenyl group have demonstrated significant cytotoxic activity. These compounds are known to induce apoptosis and interfere with microtubule dynamics.

  • Nimesulide Analogs: Incorporation of the this compound moiety into the structure of nimesulide, a nonsteroidal anti-inflammatory drug (NSAID), has yielded potent anti-cancer agents. These derivatives have shown remarkable activity against breast and prostate cancer cell lines, with their mechanism of action linked to the inhibition of tubulin polymerization.[1]

  • Tubulin Polymerization Inhibitors: A significant number of derivatives containing the 3,4,5-trimethoxyphenyl group, a close analog of the 3,5-dimethoxyphenyl group, are known to target the colchicine (B1669291) binding site of tubulin, thereby inhibiting microtubule formation and arresting the cell cycle in the G2/M phase. This makes the 3,5-dimethoxybenzoyl moiety a valuable pharmacophore for the development of novel antimitotic agents.

Quantitative Data Summary

The anti-cancer activity of various derivatives incorporating the 3,5-dimethoxybenzoyl scaffold has been evaluated against several human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their cytotoxic effects.

Table 1: In Vitro Cytotoxicity of Nimesulide-based this compound Derivatives

Compound IDCancer Cell LineIC50 (nM)
Derivative 1MDA-MB-468 (Breast Cancer)3.89 ± 0.0437
Derivative 2DU145 (Prostate Cancer)2.298 ± 0.0513

Data extracted from a study on nimesulide derivatives containing a dimethoxy benzamide moiety.[1]

Table 2: In Vitro Cytotoxicity of Chalcone Derivatives

Compound IDCancer Cell LineIC50 (µM)
Chalcone AMCF-7 (Breast Cancer)0.33 ± 0.01
Chalcone BA549 (Lung Cancer)0.51 ± 0.03

Data represents examples of sulfonamide derivatives with a naphthalene (B1677914) moiety, a class of compounds that can be synthesized using a chalcone intermediate.

Experimental Protocols

Protocol 1: Synthesis of a Chalcone Derivative from 3,5-Dimethoxybenzaldehyde (B42067)

This protocol describes the base-catalyzed Claisen-Schmidt condensation for the synthesis of a chalcone derivative.[2][3]

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • A suitable acetophenone (B1666503) (e.g., 4'-hydroxyacetophenone)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • In a round-bottom flask, dissolve the acetophenone (1.2 mmol) in ethanol (20 mL).

  • Prepare a solution of NaOH (1.4 mmol) in water (5 mL).

  • Cool the ethanolic solution of the acetophenone in an ice bath with stirring.

  • Slowly add the NaOH solution dropwise to the cooled acetophenone solution.

  • Add 3,5-dimethoxybenzaldehyde (1.2 mmol) to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone.

  • Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Dry the crude product.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol details the procedure for determining the cytotoxic effects of synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5][6][7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh complete medium.

    • Determine the cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of 650 nm or higher if available.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 3: Tubulin Polymerization Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to determine the effect of compounds on tubulin polymerization in vitro.[9][10][11][12][13]

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • Fluorescent reporter (e.g., DAPI)

  • Test compound and control compounds (e.g., paclitaxel (B517696) as a polymerization enhancer, colchicine as an inhibitor)

  • Half-area 96-well black, flat-bottom plate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • On ice, reconstitute the purified tubulin in general tubulin buffer.

    • Prepare a reaction mixture containing general tubulin buffer, GTP (final concentration 1 mM), glycerol (final concentration 10%), and the fluorescent reporter.

    • Prepare serial dilutions of the test compound and control compounds in the reaction buffer.

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • In the 96-well plate on ice, add the diluted test compounds and controls to the respective wells.

  • Initiation of Polymerization:

    • Initiate the polymerization reaction by adding the pre-chilled tubulin-containing reaction mixture to each well.

    • Mix gently to ensure homogeneity.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • Analyze the polymerization curves to determine the effect of the compound on the nucleation phase (lag time), the rate of polymerization (Vmax, the steepest slope of the curve), and the steady-state level of polymerization (plateau).

    • Calculate the IC50 value for inhibitors by performing a dose-response analysis.

Protocol 4: Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol provides a method to investigate whether this compound derivatives affect the PI3K/Akt signaling pathway by analyzing the phosphorylation status of key proteins like Akt.[14][15][16][17]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., total Akt) to ensure equal loading.

    • Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies 3_5_DMB This compound or Precursor Derivatization Chemical Derivatization (e.g., Chalcone Synthesis) 3_5_DMB->Derivatization Purification Purification & Characterization Derivatization->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Tubulin_Assay Tubulin Polymerization Assay Mechanism->Tubulin_Assay Apoptosis_Assay Apoptosis Assay Mechanism->Apoptosis_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot) Mechanism->Signaling_Assay Xenograft Xenograft Model Mechanism->Xenograft Efficacy Efficacy & Toxicity Assessment Xenograft->Efficacy

Caption: Workflow for the development of anti-cancer agents from this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation DMB_Derivative This compound Derivative DMB_Derivative->PI3K Inhibits? DMB_Derivative->Akt Inhibits?

Caption: The PI3K/Akt signaling pathway as a potential target for this compound derivatives.

References

Application Notes and Protocols for the Scalable Synthesis of 3,5-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,5-Dimethoxybenzamide is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structural motif is present in a range of biologically active molecules. The development of a robust and scalable protocol for its synthesis is crucial for ensuring a reliable supply for research and development as well as for commercial production. This document provides detailed application notes and protocols for the scaled-up synthesis of this compound, focusing on a reliable two-step process starting from 3,5-dimethoxybenzoic acid. The protocols are designed to be adaptable for laboratory and pilot-plant scale production.

Reaction Pathway

The synthesis of this compound is most commonly achieved via a two-step process starting from 3,5-dimethoxybenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive 3,5-dimethoxybenzoyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride. The subsequent step involves the reaction of the acyl chloride with ammonia (B1221849) to form the desired benzamide.

reaction_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 3,5-Dimethoxybenzoic Acid intermediate 3,5-Dimethoxybenzoyl Chloride start->intermediate Thionyl Chloride (SOCl₂) Toluene (B28343), DMF (cat.) Heat product This compound intermediate->product Aqueous Ammonia (NH₃) Dichloromethane 0°C to rt

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key steps in the synthesis of this compound. The data is compiled from literature procedures and is intended to serve as a guide for process development and optimization.[1]

Table 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

ParameterValueNotes
Starting Material 3,5-Dimethoxybenzoic AcidCommercially available.[2][3][4][5]
Molar Ratio (Acid:SOCl₂)1 : 1.2 - 1.5An excess of thionyl chloride ensures complete conversion.
Solvent TolueneA common solvent for this type of reaction.
Catalyst Dimethylformamide (DMF)A few drops are typically sufficient.
Reaction Temperature 50-90°CThe reaction is heated to drive off HCl and SO₂ gases.[1]
Reaction Time 2-4 hoursMonitored by TLC or disappearance of starting material.
Typical Yield >95%The product is often used directly in the next step without extensive purification.

Table 2: Synthesis of this compound from 3,5-Dimethoxybenzoyl Chloride

ParameterValueNotes
Starting Material 3,5-Dimethoxybenzoyl ChlorideCan be prepared as described above.
Molar Ratio (Acyl Chloride:NH₃)1 : 2-3An excess of ammonia is used to neutralize the HCl byproduct and drive the reaction to completion.
Solvent Dichloromethane (DCM)A common solvent that is immiscible with aqueous ammonia.
Reagent Aqueous Ammonia (25-30%)The concentration can be adjusted based on process requirements.
Reaction Temperature 0°C to Room TemperatureThe reaction is exothermic and is typically cooled initially.
Reaction Time 1-3 hoursMonitored by TLC or HPLC.
Typical Yield 85-95%After purification.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound on a laboratory scale, which can be adapted for scale-up.

Protocol 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

This protocol describes the conversion of 3,5-dimethoxybenzoic acid to 3,5-dimethoxybenzoyl chloride.

Materials:

  • 3,5-Dimethoxybenzoic acid (e.g., 72.9 g)[1]

  • Toluene (e.g., 320 mL)[1]

  • Thionyl chloride (e.g., 40 mL)[1]

  • Dimethylformamide (DMF) (e.g., 2 drops)[1]

  • Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Suspend 3,5-dimethoxybenzoic acid (72.9 g) in toluene (320 mL) in a round-bottom flask.[1]

  • Add a catalytic amount of DMF (2 drops).[1]

  • Heat the suspension to 50°C with stirring.[1]

  • Slowly add thionyl chloride (40 mL) dropwise over a period of 10 minutes.[1]

  • After the addition is complete, heat the reaction mixture to 90°C. Vigorous gas evolution (HCl and SO₂) will be observed.[1]

  • Maintain the reaction at 90°C for 2 hours, or until the gas evolution ceases and the reaction is complete as monitored by TLC.[1]

  • Cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess toluene and thionyl chloride.[1]

  • Add a small amount of fresh toluene and re-concentrate to ensure complete removal of residual thionyl chloride.[1]

  • The resulting oily residue of 3,5-dimethoxybenzoyl chloride is dried under high vacuum and can be used in the next step without further purification.[1]

Protocol 2: Synthesis of this compound

This protocol describes the amidation of 3,5-dimethoxybenzoyl chloride to form this compound.

Materials:

  • 3,5-Dimethoxybenzoyl chloride (from Protocol 1)

  • Dichloromethane (DCM)

  • Aqueous ammonia (25-30%)

  • Separatory funnel

  • Beaker and filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • Dissolve the crude 3,5-dimethoxybenzoyl chloride in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of cold aqueous ammonia with vigorous stirring. The addition is exothermic.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white solid.

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: 3,5-Dimethoxybenzoic Acid step1 Step 1: Acyl Chloride Formation (Toluene, SOCl₂, DMF, Heat) start->step1 step2 Step 2: Amidation (DCM, aq. NH₃, 0°C to rt) step1->step2 workup Work-up: - Separation - Washing - Drying step2->workup crude_product Crude this compound recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization workup->crude_product final_product Pure this compound recrystallization->final_product analysis Analysis: - TLC - HPLC - NMR - Melting Point final_product->analysis

Caption: Workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common problems encountered during the synthesis of 3,5-Dimethoxybenzamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My overall yield of this compound is consistently low. What are the potential causes?

A1: Low yields can originate from several stages of the synthesis, from the preparation of the starting material to the final amidation step. Key factors include:

  • Incomplete Methylation of the Starting Material: If you are synthesizing 3,5-Dimethoxybenzoic acid from 3,5-Dihydroxybenzoic acid, incomplete methylation will result in the formation of 3-hydroxy-5-methoxybenzoic acid, which will not proceed to the desired product and will complicate purification.[1]

  • Hydrolysis of 3,5-Dimethoxybenzoyl Chloride: The acid chloride intermediate is highly reactive and susceptible to hydrolysis by moisture. This will revert it back to 3,5-Dimethoxybenzoic acid, reducing the amount of reactant available for amidation.[1]

  • Suboptimal Amidation Reaction Conditions: Factors such as incorrect temperature, insufficient reaction time, or poor mixing can lead to an incomplete reaction.

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps. Using excessive solvent during recrystallization is a common cause of reduced yield.

Q2: I am observing a significant amount of 3,5-Dimethoxybenzoic acid as a byproduct in my final product. How can I prevent this?

A2: The presence of the starting carboxylic acid in your final product is a strong indicator that the amidation step is not efficient or that the acid chloride intermediate is being hydrolyzed. To mitigate this:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents throughout the preparation and use of 3,5-dimethoxybenzoyl chloride. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

  • Optimize Amine Stoichiometry: If reacting the acid chloride with ammonia (B1221849), the in-situ formation of hydrochloric acid can protonate the ammonia, rendering it non-nucleophilic. Using an excess of ammonia or adding a non-nucleophilic base can neutralize the HCl and drive the reaction to completion.

  • Effective Acid Activation: If synthesizing directly from the carboxylic acid using a coupling agent, ensure the coupling agent is fresh and the reaction conditions are optimal for the formation of the activated intermediate.

Q3: The amidation reaction is sluggish or appears to have stalled. What can I do to improve the reaction rate?

A3: A slow or stalled reaction can be due to several factors related to reactivity and reaction conditions:

  • Insufficient Activation: If using a coupling agent with 3,5-dimethoxybenzoic acid, the agent may not be sufficiently reactive. Consider switching to a more powerful coupling reagent.

  • Low Temperature: While initial addition of reagents may be done at low temperatures to control exothermic reactions, the reaction may require warming to room temperature or gentle heating to proceed at a reasonable rate.

  • Poor Solubility: Ensure that all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, a different solvent system may be required.

Q4: I have isolated an unexpected, high-melting, and poorly soluble white solid. What could it be?

A4: This is likely a result of side reactions. Possible identities of this byproduct include:

  • N,N-bis(3,5-dimethoxybenzoyl)amine: This can form if the initially formed this compound is acylated again by another molecule of 3,5-dimethoxybenzoyl chloride. This is more probable if there is a high local concentration of the acid chloride.

  • (3,5-Dimethoxybenzoic) Anhydride: This can form, particularly if the reaction is conducted at elevated temperatures or in the presence of a dehydrating agent.

To avoid these, ensure slow, controlled addition of the acid chloride to the amine solution and maintain an appropriate reaction temperature.

Data Presentation

Table 1: Summary of Key Reactions and Typical Conditions

StepStarting MaterialKey ReagentsSolventTypical Reaction TimeTypical TemperatureTypical Yield
Methylation 3,5-Dihydroxybenzoic acidDimethyl sulfate, K₂CO₃AcetoneOvernight55°C (Reflux)High
Acid Chloride Formation 3,5-Dimethoxybenzoic acidThionyl chloride (SOCl₂)Toluene (B28343)2 hours90°CHigh
Amidation 3,5-Dimethoxybenzoyl chlorideAqueous AmmoniaDichloromethane (B109758) (DCM) or similar1-3 hours0°C to Room Temp.Moderate to High
Amidation (Coupling) 3,5-Dimethoxybenzoic acidCoupling Agent (e.g., EDC, HATU), Amine SourceDMF, DCM8-16 hours0°C to Room Temp.Moderate to High

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

This protocol is adapted from established procedures for the conversion of carboxylic acids to acid chlorides.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dimethoxybenzoic acid (1 equivalent) in anhydrous toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2 drops).

  • Reagent Addition: Heat the suspension to approximately 50°C. Slowly add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise to the mixture.

  • Reaction: After the addition is complete, heat the reaction mixture to 90°C. Vigorous gas evolution (SO₂ and HCl) will be observed. Maintain this temperature and stir for 2 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess toluene and thionyl chloride under reduced pressure using a rotary evaporator. The resulting 3,5-dimethoxybenzoyl chloride can be used in the next step, often without further purification.

Protocol 2: Synthesis of this compound from 3,5-Dimethoxybenzoyl Chloride

This protocol is a representative method for the amidation of an acid chloride.

  • Reaction Setup: In a flask, cool an excess of concentrated aqueous ammonia in an ice bath.

  • Reagent Addition: Dissolve the crude 3,5-dimethoxybenzoyl chloride from the previous step in an anhydrous solvent like dichloromethane (DCM). Add this solution dropwise to the cold, stirred ammonia solution. A white precipitate of this compound should form.

  • Reaction: Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water to remove any ammonium (B1175870) chloride byproduct. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture. Dry the purified crystals under vacuum.

Mandatory Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material Preparation cluster_activation Acid Activation cluster_final Amidation 3_5_dihydroxybenzoic_acid 3,5-Dihydroxybenzoic Acid 3_5_dimethoxybenzoic_acid 3,5-Dimethoxybenzoic Acid 3_5_dihydroxybenzoic_acid->3_5_dimethoxybenzoic_acid Dimethyl Sulfate, K2CO3, Acetone 3_5_dimethoxybenzoyl_chloride 3,5-Dimethoxybenzoyl Chloride 3_5_dimethoxybenzoic_acid->3_5_dimethoxybenzoyl_chloride SOCl2, Toluene 3_5_dimethoxybenzamide This compound (Final Product) 3_5_dimethoxybenzoyl_chloride->3_5_dimethoxybenzamide Aqueous Ammonia

Caption: Synthetic route for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_checks Initial Checks cluster_analysis Byproduct Analysis cluster_solutions Corrective Actions start Low Yield of This compound check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_reaction Review Reaction Parameters (Temp, Time, Stoichiometry) start->check_reaction analysis Analyze Crude Product (TLC, NMR, LC-MS) check_reagents->analysis check_reaction->analysis acid_present Excess 3,5-Dimethoxybenzoic Acid Present? analysis->acid_present other_byproducts Other Byproducts (e.g., Anhydride)? analysis->other_byproducts improve_anhydrous Improve Anhydrous Technique (Dry Solvents, Inert Atmosphere) acid_present->improve_anhydrous Yes optimize_amidation Optimize Amidation (Excess Amine, Base, Coupling Agent) acid_present->optimize_amidation Yes optimize_conditions Adjust Reaction Conditions (Temperature, Addition Rate) other_byproducts->optimize_conditions Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 3,5-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 3,5-Dimethoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct starting material is 3,5-Dimethoxybenzoic acid. If this is not commercially available, it can be synthesized from 3,5-dihydroxybenzoic acid through a methylation reaction.[1][2]

Q2: What are the primary methods for converting 3,5-Dimethoxybenzoic acid to this compound?

A2: There are two primary methods for this conversion:

  • Via an Acyl Chloride Intermediate: The carboxylic acid is first activated by converting it to 3,5-dimethoxybenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] This highly reactive intermediate is then treated with an ammonia (B1221849) source (e.g., ammonium (B1175870) hydroxide (B78521) or ammonia gas) to form the amide.

  • Direct Coupling: The carboxylic acid is reacted directly with an ammonia source in the presence of a peptide coupling agent. Common coupling agents include carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) often used with an additive like HOBt (1-Hydroxybenzotriazole), or phosphonium/aminium reagents like HATU or HBTU.[4][5][6]

Q3: How can I purify the crude this compound product?

A3: The most common method for purifying solid organic compounds like this compound is recrystallization.[7] The choice of solvent is critical and should be determined experimentally. Common solvents to screen include ethanol (B145695), isopropanol, water, or mixtures such as ethanol/water or hexane/ethyl acetate.[8] If recrystallization is ineffective at removing certain impurities, column chromatography on silica (B1680970) gel may be required.

Q4: How can I monitor the progress of the amidation reaction?

A4: Thin-Layer Chromatography (TLC) is an effective and common method for monitoring the reaction. By spotting the reaction mixture alongside the starting material (3,5-Dimethoxybenzoic acid), you can observe the consumption of the acid and the appearance of a new spot corresponding to the more polar benzamide (B126) product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Carboxylic Acid Activation: Insufficient or degraded activating reagent (e.g., thionyl chloride, coupling agent).[4]Use fresh reagents and ensure at least stoichiometric amounts. For the acyl chloride route, a catalytic amount of DMF can accelerate the reaction.[3][9]
Presence of Water: Moisture can hydrolyze the activated acyl chloride or coupling intermediates.[4]Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Amine Deactivation: If using a coupling agent method with an ammonium salt (e.g., NH₄Cl), the amine is not nucleophilic. A base is required.Add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine (ammonia) in situ.[9]
Suboptimal Temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures.For acyl chloride reactions, start at a low temperature (0 °C) when adding the amine, then allow it to warm to room temperature. For coupling agents, reactions are typically run at room temperature.[4]
Presence of Unreacted 3,5-Dimethoxybenzoic Acid in Product Incomplete Reaction: Insufficient reaction time or inadequate activation.Extend the reaction time and monitor by TLC until the starting material is consumed. Consider using a more potent coupling agent if the issue persists.[4]
Inefficient Purification: The starting material may co-precipitate with the product during workup or recrystallization.During aqueous workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid. Re-evaluate the recrystallization solvent system.
Formation of N-acylurea Byproduct Using Carbodiimide Reagents (e.g., DCC, EDC): The activated O-acylisourea intermediate can rearrange to a stable N-acylurea.Add a nucleophilic additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®. These additives trap the O-acylisourea intermediate to form a more stable active ester, preventing rearrangement and improving yield.[6]
Product Fails to Crystallize or Oils Out Residual Impurities: The presence of impurities can inhibit crystal lattice formation.Re-purify the material, possibly by column chromatography, to remove impurities.
Inappropriate Solvent System: The chosen recrystallization solvent may be too good (product remains dissolved) or too poor (product precipitates as an oil).Screen a wider range of solvents. Try a two-solvent system: dissolve the compound in a minimum of a "good" hot solvent, then add a "poor" solvent dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.[10]

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol is a robust method for synthesizing benzamides.

Step 1: Formation of 3,5-Dimethoxybenzoyl Chloride [3]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3,5-dimethoxybenzoic acid (1.0 eq) in an anhydrous solvent like toluene (B28343) or dichloromethane (B109758) (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Slowly add thionyl chloride (SOCl₂, ~1.2-1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (or ~50-60 °C) for 1-3 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.

  • Remove the excess SOCl₂ and solvent under reduced pressure using a rotary evaporator. The resulting crude 3,5-dimethoxybenzoyl chloride is often used directly in the next step.

Step 2: Amidation

  • Dissolve the crude 3,5-dimethoxybenzoyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a concentrated solution of ammonium hydroxide (~2-3 eq) dropwise with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Concentrate the solution under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines the general steps for purifying the crude product.

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) to just dissolve the solid completely.[7]

  • If the solution has colored impurities, you may add a small amount of activated charcoal and heat for a few minutes.

  • If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Allow the clear filtrate to cool slowly to room temperature, allowing crystals to form.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveTypical SolventKey AdvantagesPotential Issues
EDC·HCl HOBt or OxymaPure®DCM, DMFWater-soluble byproducts, easy workup.Can form N-acylurea byproduct without additive.
DCC HOBt or OxymaPure®DCM, THFInexpensive and effective.Forms insoluble dicyclohexylurea (DCU) byproduct, which must be filtered off.
HATU / HBTU DIPEA or TEA (Base)DMFHigh reactivity, fast reaction times, low racemization.[5][6]Higher cost, byproducts must be removed by aqueous workup.
SOCl₂ DMF (cat.)Toluene, DCMForms highly reactive acyl chloride, high yielding.[3]Reagent is corrosive and generates acidic gas; requires anhydrous conditions.

Visualizations

experimental_workflow start_material 3,5-Dimethoxybenzoic Acid activation Activation Step (e.g., with SOCl₂/DMF) start_material->activation intermediate 3,5-Dimethoxybenzoyl Chloride (Reactive Intermediate) activation->intermediate amidation Amidation (with NH₄OH) intermediate->amidation workup Aqueous Workup & Extraction amidation->workup crude_product Crude this compound purification Purification (Recrystallization) crude_product->purification workup->crude_product final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound via the acyl chloride route.

troubleshooting_logic start Low Yield Observed check_sm Check for Unreacted Starting Material (TLC) start->check_sm sm_present Starting Material Present check_sm->sm_present Yes sm_absent Starting Material Consumed check_sm->sm_absent No cause1 Cause: Incomplete Reaction or Poor Activation sm_present->cause1 cause2 Cause: Product Loss During Workup/Purification sm_absent->cause2 solution1 Solution: - Increase reaction time - Use fresh/more reagent - Check for moisture cause1->solution1 solution2 Solution: - Optimize extraction pH - Check for emulsion - Re-screen recryst. solvent cause2->solution2

Caption: Troubleshooting workflow for diagnosing the cause of low product yield.

References

Technical Support Center: Optimizing 3,5-Dimethoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethoxybenzamide. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to help optimize your reaction conditions and achieve high-purity products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound start from 3,5-Dimethoxybenzoic acid:

  • Two-Step Synthesis via Acid Chloride: This is a classic and robust method that involves the initial conversion of 3,5-Dimethoxybenzoic acid to its more reactive acid chloride derivative, 3,5-Dimethoxybenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated or in-situ generated acid chloride is then reacted with ammonia (B1221849) to form the desired amide.[1]

  • Direct Amidation using Coupling Agents: This one-pot method avoids the isolation of the acid chloride intermediate. A coupling agent, such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxylic acid, facilitating direct reaction with an ammonia source.[2][3] This method is often preferred for its milder reaction conditions.

Q2: I am observing a low yield in my reaction. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete reaction: This can be due to insufficient reaction time, suboptimal temperature, or poor reagent reactivity.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Moisture: The presence of water can hydrolyze the reactive intermediates (e.g., the acid chloride or the activated ester), leading to the reformation of the starting carboxylic acid.

  • Losses during workup and purification: Product can be lost during extraction, washing, and recrystallization steps.

For a more detailed breakdown of potential issues and solutions, please refer to the Troubleshooting Guide below.

Q3: What are the common impurities I should look out for, and how can I remove them?

A3: Common impurities include:

  • Unreacted 3,5-Dimethoxybenzoic acid: This is a common impurity if the reaction does not go to completion. It can be removed by washing the organic extract with a mild aqueous base, such as sodium bicarbonate solution.

  • Byproducts from coupling agents: If using DCC or EDC, the corresponding urea (B33335) byproducts (dicyclohexylurea - DCU, or 1-ethyl-3-(3-dimethylaminopropyl)urea - EDU) can be present. DCU is often insoluble in many organic solvents and can be removed by filtration, while EDU is water-soluble and can be removed during aqueous workup.[2]

  • Over-acylated products: In the acid chloride method, it is possible for the initially formed amide to react further with another molecule of the acid chloride, though this is less common with a primary amide.

Purification is typically achieved through recrystallization. An ethanol/water mixture is a commonly used solvent system for the recrystallization of benzamide (B126) derivatives.[4]

Experimental Protocols

Two primary detailed methodologies for the synthesis of this compound are provided below.

Protocol 1: Two-Step Synthesis via 3,5-Dimethoxybenzoyl Chloride

This method involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.

Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

  • Materials:

    • 3,5-Dimethoxybenzoic acid

    • Thionyl chloride (SOCl₂)

    • Toluene (B28343)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-Dimethoxybenzoic acid (e.g., 10 g, 54.9 mmol) in toluene (70 mL).

    • Add a catalytic amount of DMF (2-3 drops).

    • Heat the suspension to 50°C.

    • Slowly add thionyl chloride (4.8 mL, 65.9 mmol) dropwise to the heated suspension.

    • After the addition is complete, increase the temperature to 90°C and stir for 2 hours. Vigorous gas evolution (HCl and SO₂) will be observed.

    • Cool the reaction mixture to room temperature.

    • Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • The resulting crude 3,5-Dimethoxybenzoyl chloride is typically a yellow to brown oil and can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials:

    • Crude 3,5-Dimethoxybenzoyl chloride

    • Aqueous ammonia (e.g., 28-30%)

    • Ice

  • Procedure:

    • In a beaker, cool an excess of aqueous ammonia solution in an ice bath.

    • Slowly and carefully add the crude 3,5-Dimethoxybenzoyl chloride dropwise to the cold, vigorously stirred ammonia solution. A white precipitate of this compound will form immediately.

    • Continue stirring for an additional 15-20 minutes in the ice bath.

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid with cold water to remove ammonium (B1175870) chloride and excess ammonia.

    • Dry the crude product.

    • Purify the crude this compound by recrystallization from an ethanol/water mixture.

Protocol 2: One-Pot Synthesis using EDC/HOBt Coupling

This method facilitates the direct conversion of the carboxylic acid to the amide.

  • Materials:

    • 3,5-Dimethoxybenzoic acid

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • Ammonium chloride (NH₄Cl)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-Dimethoxybenzoic acid (e.g., 5 g, 27.4 mmol) in anhydrous DMF (50 mL).

    • Add HOBt (4.0 g, 29.6 mmol) and ammonium chloride (1.6 g, 30.1 mmol) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add DIPEA (7.2 mL, 41.1 mmol) to the cooled mixture.

    • Slowly add EDC·HCl (6.3 g, 32.9 mmol) in portions to the reaction mixture, maintaining the temperature at 0°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into cold water to precipitate the product.

    • Collect the precipitate by vacuum filtration and wash thoroughly with water.

    • Dry the crude product.

    • Purify by recrystallization from an ethanol/water mixture.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.

Table 1: Comparison of Synthetic Methods

MethodKey ReagentsTypical Reaction TimeTypical YieldAdvantagesDisadvantages
Two-Step via Acid Chloride SOCl₂, NH₄OH3-4 hours80-95%High yield, reliableUse of hazardous reagents (SOCl₂), two-step process
One-Pot with EDC/HOBt EDC·HCl, HOBt, NH₄Cl, DIPEA12-24 hours70-90%Milder conditions, one-potMore expensive reagents, longer reaction time

Table 2: Recrystallization Solvents for Purification

Solvent SystemProcedureExpected RecoveryPurity
Ethanol/Water Dissolve crude product in a minimum amount of hot ethanol, then add hot water dropwise until cloudiness persists. Cool slowly to crystallize.>85%>98%
Methanol (B129727) Dissolve crude product in a minimum amount of hot methanol and allow to cool slowly.GoodGood

Mandatory Visualization

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 3_5_Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid Acid_Chloride 3,5-Dimethoxybenzoyl Chloride 3_5_Dimethoxybenzoic_Acid->Acid_Chloride + SOCl₂ Amide This compound 3_5_Dimethoxybenzoic_Acid->Amide + NH₃, Coupling Agent (e.g., EDC, HOBt) Acid_Chloride->Amide + NH₃

Caption: Synthetic routes to this compound.

Experimental_Workflow Start Start: 3,5-Dimethoxybenzoic Acid Reaction Reaction: - Acid Chloride Formation OR - Coupling Reaction Start->Reaction Workup Aqueous Workup: - Quenching - Extraction Reaction->Workup Purification Purification: - Recrystallization Workup->Purification Analysis Analysis: - TLC - NMR - Melting Point Purification->Analysis Final_Product Final Product: This compound Analysis->Final_Product

Caption: General experimental workflow for synthesis.

Troubleshooting_Guide Low_Yield Low Yield? Check_Reagents Check Reagent Purity and Anhydrous Conditions Low_Yield->Check_Reagents Yes Incomplete_Reaction Incomplete Reaction? Check_Reagents->Incomplete_Reaction Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Temperature - Stoichiometry Side_Products->Optimize_Conditions Yes Purification_Loss Review Purification: - Minimize solvent in recrystallization - Check extraction efficiency Side_Products->Purification_Loss No

Caption: Troubleshooting decision tree for low yield.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Inactive Reagents: Coupling agents like EDC can degrade with moisture. Thionyl chloride can also decompose over time.Use fresh, high-quality reagents. Ensure coupling agents are stored in a desiccator.
Presence of Water: Moisture can hydrolyze the acid chloride or the activated ester intermediate.Use anhydrous solvents and flame-dried glassware. Run the reaction under an inert atmosphere (nitrogen or argon).
Incomplete Activation of Carboxylic Acid: The carboxylic acid is not being efficiently converted to the reactive intermediate.For the acid chloride method, ensure sufficient thionyl chloride is used and the reaction goes to completion. For coupling reactions, consider using a more potent coupling agent like HATU for difficult couplings.
Presence of Starting Material (3,5-Dimethoxybenzoic Acid) in Product Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed.
Inefficient Purification: The starting material is co-purifying with the product.During workup, wash the organic layer with a saturated solution of sodium bicarbonate to remove unreacted carboxylic acid. Optimize recrystallization conditions.
Formation of an Insoluble White Precipitate (in coupling reactions) Formation of Dicyclohexylurea (DCU): If using DCC as the coupling agent, the DCU byproduct is often insoluble in common organic solvents.Remove the DCU by filtration of the reaction mixture before the aqueous workup.
Product is an Oil or Fails to Crystallize Presence of Impurities: Impurities can lower the melting point and inhibit crystallization.Ensure the crude product is as clean as possible before attempting recrystallization. An additional wash or a quick filtration through a small plug of silica (B1680970) gel may help. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
Discolored Product (Yellow or Brown) Residual Reagents or Byproducts: Traces of reagents or colored byproducts may be present.Treat the solution with a small amount of activated charcoal during recrystallization to remove colored impurities. Ensure thorough washing of the crude product.

References

Identifying and minimizing side reactions in 3,5-Dimethoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethoxybenzamide. Our aim is to facilitate the identification and minimization of common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic routes for this compound starting from 3,5-Dimethoxybenzoic acid are:

  • Acyl Chloride Formation followed by Amination: This is a traditional and widely used two-step method. 3,5-Dimethoxybenzoic acid is first converted to its more reactive acyl chloride derivative, 3,5-Dimethoxybenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia (B1221849) or an ammonia source to form the desired amide.

  • Direct Amidation using Coupling Reagents: This method involves the direct reaction of 3,5-Dimethoxybenzoic acid with an amine source in the presence of a coupling reagent. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (B26582) (HOBt).[1][2]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main side reactions depend on the chosen synthetic route:

  • For the Acyl Chloride Route:

    • Hydrolysis of the Acyl Chloride: 3,5-Dimethoxybenzoyl chloride is highly reactive and can readily hydrolyze back to 3,5-Dimethoxybenzoic acid if exposed to moisture.[3]

    • Incomplete reaction: If the amination step is not driven to completion, unreacted 3,5-Dimethoxybenzoyl chloride will remain, which will be converted to 3,5-Dimethoxybenzoic acid during aqueous workup.

  • For the Coupling Reagent Route:

    • N-acylurea formation: A common side reaction with carbodiimide (B86325) coupling reagents like EDC is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is a difficult-to-remove impurity.[4]

    • Guanidinium (B1211019) byproduct formation: Some onium salt-based coupling reagents can react with the amine to form a guanidinium byproduct.[5]

  • General Side Reactions:

    • Incomplete methylation of the starting material: If starting from 3,5-dihydroxybenzoic acid, incomplete methylation can lead to the formation of 3-hydroxy-5-methoxybenzoic acid, which can then be converted to the corresponding amide impurity.

    • Demethylation: Although less common under standard amidation conditions, demethylation of the methoxy (B1213986) groups can occur in the presence of strong acids or bases at elevated temperatures, leading to phenolic impurities.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be effectively monitored by a variety of analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the consumption of starting materials (3,5-Dimethoxybenzoic acid) and the formation of the product (this compound).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for monitoring the reaction.[6] It allows for the separation and quantification of the starting material, product, and any potential side products, providing a more accurate assessment of reaction completion and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile components in the reaction mixture, including starting materials, products, and certain byproducts.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the carboxylic acid proton of the starting material and the appearance of the amide protons of the product. It can also be used to identify and quantify impurities in the final product.[9][10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low Yield
Observation Possible Cause Troubleshooting Steps
Low overall yield in the acyl chloride route. Hydrolysis of 3,5-dimethoxybenzoyl chloride due to moisture.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete conversion of the carboxylic acid to the acyl chloride.Use a slight excess of the chlorinating agent (e.g., thionyl chloride). Ensure the reaction goes to completion by monitoring with TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
Incomplete amination.Use an excess of the ammonia source. Ensure adequate reaction time and temperature for the amination step.
Low yield when using coupling reagents. Deactivation of the coupling reagent by moisture.Use anhydrous solvents and reagents.
Formation of N-acylurea byproduct.Add 1-hydroxybenzotriazole (HOBt) as an additive to suppress N-acylurea formation.[2] Control the reaction temperature, as higher temperatures can favor this side reaction.
Insufficient activation of the carboxylic acid.Ensure the correct stoichiometry of the coupling reagent and base (if required). Optimize the reaction time and temperature.
Presence of Impurities in the Final Product
Impurity Detected Possible Origin Minimization & Removal Strategies
3,5-Dimethoxybenzoic Acid Hydrolysis of unreacted 3,5-dimethoxybenzoyl chloride during workup. Incomplete reaction when using coupling reagents. Hydrolysis of the final product during purification.Ensure the amidation reaction goes to completion. During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid. For purification, recrystallization from a suitable solvent system can effectively remove the more polar carboxylic acid.
3-Hydroxy-5-methoxybenzamide Incomplete methylation of the 3,5-dihydroxybenzoic acid precursor.Ensure the methylation reaction of 3,5-dihydroxybenzoic acid goes to completion by using a sufficient excess of the methylating agent and appropriate reaction conditions. This impurity is difficult to remove from the final product due to similar properties. Purification may require column chromatography.
N-acylurea derivative Side reaction of the EDC coupling reagent.[4]Add HOBt to the reaction mixture. Optimize the reaction conditions (lower temperature, shorter reaction time). This byproduct is often difficult to remove by recrystallization and may require column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acyl Chloride Route

Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 3,5-dimethoxybenzoic acid (1 equivalent) in an anhydrous solvent such as toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

  • Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3,5-dimethoxybenzoyl chloride as an oil or low-melting solid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 3,5-dimethoxybenzoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonium (B1175870) hydroxide (B78521) (a slight excess) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the acyl chloride is consumed.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663).

  • Concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[12][13][14]

Protocol 2: Synthesis of this compound using EDC/HOBt Coupling
  • In a round-bottom flask, dissolve 3,5-dimethoxybenzoic acid (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), and a source of ammonia such as ammonium chloride (1.2 equivalents) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).

  • Add a tertiary amine base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.[1][15]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Acyl Chloride Route EDC/HOBt Coupling Route
Reagents 3,5-Dimethoxybenzoic acid, SOCl₂, NH₄OH3,5-Dimethoxybenzoic acid, EDC, HOBt, NH₄Cl, Base
Typical Yield 70-90%60-85%[15]
Key Side Products 3,5-Dimethoxybenzoic acid (from hydrolysis)N-acylurea, 3,5-Dimethoxybenzoic acid (unreacted)[4]
Advantages High yield, relatively inexpensive reagents.Milder reaction conditions, avoids the use of corrosive SOCl₂.
Disadvantages Harsh reagents (SOCl₂), requires careful handling of moisture-sensitive intermediates.More expensive reagents, potential for difficult-to-remove byproducts.

Table 2: Influence of Reaction Conditions on Side Product Formation (Illustrative)

Reaction Condition Side Product Effect of Variation Recommendation for Minimization
Moisture Content (Acyl Chloride Route) 3,5-Dimethoxybenzoic AcidIncreased moisture leads to a significant increase in the hydrolysis of the acyl chloride.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Temperature (EDC/HOBt Route) N-acylureaHigher temperatures can increase the rate of N-acylurea formation.Maintain the reaction temperature at 0 °C initially and then allow it to proceed at room temperature.
Presence of HOBt (EDC Route) N-acylureaThe addition of HOBt significantly suppresses the formation of the N-acylurea byproduct.[2]Always include HOBt as an additive when using EDC for amidation.
Base (Acyl Chloride Route) -A base is required to neutralize the HCl generated during amination. Insufficient base can lead to protonation of ammonia, reducing its nucleophilicity.Use a slight excess of a suitable base (e.g., aqueous ammonia, triethylamine).

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_route1 Route 1: Acyl Chloride cluster_route2 Route 2: Coupling Reagent cluster_product Final Product 3_5_Dihydroxybenzoic_Acid 3,5-Dihydroxybenzoic Acid 3_5_Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid 3_5_Dihydroxybenzoic_Acid->3_5_Dimethoxybenzoic_Acid Methylation (e.g., DMS, K₂CO₃) 3_5_Dimethoxybenzoyl_Chloride 3,5-Dimethoxybenzoyl Chloride 3_5_Dimethoxybenzoic_Acid->3_5_Dimethoxybenzoyl_Chloride SOCl₂ or (COCl)₂ Activated_Ester Activated Ester Intermediate 3_5_Dimethoxybenzoic_Acid->Activated_Ester EDC/HOBt 3_5_Dimethoxybenzamide This compound 3_5_Dimethoxybenzoyl_Chloride->3_5_Dimethoxybenzamide NH₃ or NH₄OH Activated_Ester->3_5_Dimethoxybenzamide NH₃ source Side_Reactions 3_5_Dimethoxybenzoyl_Chloride 3,5-Dimethoxybenzoyl Chloride 3_5_Dimethoxybenzoic_Acid_hydrolysis 3,5-Dimethoxybenzoic Acid (Hydrolysis Product) 3_5_Dimethoxybenzoyl_Chloride->3_5_Dimethoxybenzoic_Acid_hydrolysis H₂O EDC_Intermediate O-Acylisourea Intermediate (from EDC activation) N_Acylurea N-Acylurea Byproduct EDC_Intermediate->N_Acylurea Rearrangement 3_5_Dihydroxybenzoic_Acid 3,5-Dihydroxybenzoic Acid Incomplete_Methylation_Product 3-Hydroxy-5-methoxybenzoic Acid 3_5_Dihydroxybenzoic_Acid->Incomplete_Methylation_Product Incomplete Methylation Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impurity_Detected Impurity Detected Start->Impurity_Detected Check_Moisture Check for Moisture (Anhydrous Conditions?) Low_Yield->Check_Moisture Check_Reagents Check Reagent Stoichiometry and Quality Low_Yield->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Low_Yield->Optimize_Conditions Identify_Impurity Identify Impurity (TLC, HPLC, NMR) Impurity_Detected->Identify_Impurity Solution Improved Synthesis Check_Moisture->Solution Check_Reagents->Solution Optimize_Conditions->Solution Select_Purification Select Appropriate Purification Method Identify_Impurity->Select_Purification Recrystallization Recrystallization Select_Purification->Recrystallization Column_Chromatography Column Chromatography Select_Purification->Column_Chromatography Recrystallization->Solution Column_Chromatography->Solution

References

Technical Support Center: Purification of Crude 3,5-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 3,5-Dimethoxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in your crude product largely depend on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: The most frequent impurities are unreacted 3,5-dimethoxybenzoic acid (if synthesized via an acid-amine coupling) or 3,5-dimethoxybenzonitrile (B100136) (if synthesized by nitrile hydrolysis).[1][2]

  • Intermediate Products: If the synthesis involves the formation of an ester intermediate from 3,5-dimethoxybenzoic acid, this ester may be present in the crude product.[3][4]

  • Hydrolysis Byproducts: The desired amide product can undergo hydrolysis back to 3,5-dimethoxybenzoic acid under harsh acidic or basic conditions during workup.[5]

  • Reagent-Related Byproducts: Impurities can also arise from the reagents used, such as byproducts from coupling agents.[4]

Q2: What is the most effective method for purifying crude this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities and achieving high purity, especially if the crude product is mostly solid.[6] A mixed solvent system may be required.

  • Column Chromatography: For complex mixtures with closely related impurities or when the crude product is an oil, silica (B1680970) gel column chromatography is the recommended method.[5][7]

  • Acid-Base Extraction: This is a useful initial step to remove acidic impurities like 3,5-dimethoxybenzoic acid or basic impurities before proceeding to recrystallization or chromatography.[7]

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to determine the purity of your this compound sample:

  • Thin-Layer Chromatography (TLC): A quick and effective method for a qualitative assessment of purity and for monitoring the progress of purification.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Provides reliable quantitative data on the purity and can detect trace impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities.[6][7]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[6]

Q4: My purified product is discolored (yellow or brown). What is the cause and how can I fix it?

A4: Discoloration is typically due to trace impurities, such as oxidized species or residual reagents from the synthesis.[7] Purification by recrystallization with the addition of a small amount of activated carbon during the hot dissolution step can be effective at removing colored impurities. The hot solution should then be filtered to remove the carbon before cooling.[9]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product Fails to Crystallize The solution is not saturated (too much solvent was used).The solution cooled too quickly, leading to a supersaturated state.Presence of impurities inhibiting crystallization.Boil off some of the solvent to increase concentration.Allow the solution to cool slowly to room temperature before placing it in an ice bath.Scratch the inside of the flask with a glass rod to create nucleation sites.[6]Add a seed crystal of pure this compound.[6][7]If impurities are the issue, first purify by column chromatography.[6]
Product "Oils Out" Instead of Crystallizing The melting point of the compound is lower than the boiling point of the chosen solvent.The compound is highly impure, causing significant melting point depression.The solution cooled too rapidly.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow for slower cooling.[6]Select a different solvent or solvent system with a lower boiling point.Purify the material by column chromatography first to remove the bulk of impurities.[6]
Low Yield of Recovered Product Too much solvent was used during dissolution, leaving a significant amount of product in the mother liquor.The chosen solvent is too good; the product has high solubility even at low temperatures.Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7]Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize crystal formation.[10]Perform small-scale solubility tests to find a more suitable solvent.Pre-heat the funnel and filter paper for hot gravity filtration to prevent cooling and crystallization in the funnel.[11]
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Compound and Impurities The solvent system (eluent) is either too polar or not polar enough.The column was packed improperly, leading to channels or cracks.Optimize the eluent system using TLC with various solvent mixtures to achieve good separation between the product and impurity spots.[12]Ensure the silica gel is packed uniformly as a slurry without air bubbles.[13] Protect the silica surface with a layer of sand.[13]
Compound Won't Elute from the Column The eluent is not polar enough to move the compound.The compound is binding too strongly to the silica gel.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate (B1210297) system, slowly increase the percentage of ethyl acetate.[14]For highly polar compounds, a gradient from dichloromethane (B109758) to 5-10% methanol (B129727) in dichloromethane may be necessary.[7]
Low Recovery of Product The compound is highly polar and has irreversibly adsorbed onto the acidic silica gel.Some fractions containing the product were discarded.If the compound is basic, consider using neutral or basic alumina (B75360) as the stationary phase, or add a small amount of triethylamine (B128534) (e.g., 0.1-1%) to the eluent.Carefully monitor all collected fractions by TLC before combining and evaporating them.[10]

Data Presentation

Table 1: Comparison of Purification Methods for Benzamide Derivatives Note: Data is adapted from typical results for analogous compounds and may vary based on the specific nature and quantity of impurities in the crude this compound.

Purification MethodTypical Starting PurityTypical Final PurityTypical YieldKey Considerations
Recrystallization (e.g., Ethanol (B145695)/Water)~85-90%>98%70-85%Excellent for removing small amounts of impurities. Yield depends heavily on solvent choice and technique.[7]
Column Chromatography (Silica Gel)70-90%>99%60-80%Highly effective for complex mixtures or oily products. Can be time-consuming and may result in lower yields due to adsorption.[7]
Acid-Base Extraction Variable~95%>85%Best for specifically removing acidic (e.g., 3,5-dimethoxybenzoic acid) or basic impurities. May not remove neutral, structurally similar impurities.[7]

Table 2: Properties of Potential Solvents for Purification and Analysis Note: Quantitative solubility data for this compound is not widely available. This table provides general properties to guide solvent selection. Solubility should be tested on a small scale.

SolventPolarityTypeBoiling Point (°C)Notes
Water HighPolar Protic100Insoluble.[15] Useful as an anti-solvent in mixed-solvent recrystallizations.
Methanol HighPolar Protic65Good solvent when hot, less so when cold. A common choice for recrystallization, often with water.[15]
Ethanol HighPolar Protic78Similar properties to methanol, often used for recrystallization.[7]
Ethyl Acetate MediumPolar Aprotic77A versatile solvent for both recrystallization and chromatography.[3]
Dichloromethane (DCM) MediumPolar Aprotic40Common solvent for dissolving samples for column chromatography and as a component of the eluent.[15]
Hexane / Heptane LowNon-polar69 / 98Used as the non-polar component in chromatography eluents. The compound is likely insoluble.
Dimethyl Sulfoxide (DMSO) HighPolar Aprotic189Excellent solvent for dissolving poorly soluble compounds for analysis (e.g., NMR) or creating stock solutions.[15][16]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely with heating and stirring.[7]

  • Induce Saturation: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly and persistently turbid (cloudy).[7][17]

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear, saturated solution.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities on the crystal surface.[10]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography
  • Select Eluent: Using TLC, determine a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides good separation (Rf value of ~0.3) for this compound.

  • Pack Column: Plug a chromatography column with cotton or glass wool and add a small layer of sand.[13] Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles. Add another thin layer of sand on top to protect the silica surface.[6][13]

  • Load Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully load this solution onto the top of the silica gel.[7]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant level of solvent above the silica gel at all times.[10]

  • Gradient Elution (Optional): If separation is difficult, you can gradually increase the polarity of the eluent over time (e.g., from 100% Dichloromethane to 2% Methanol in Dichloromethane) to elute compounds with increasing polarity.[7]

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.[10]

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[10]

Visualizations

Purification_Workflow cluster_start Initial State cluster_workup Optional Preliminary Purification cluster_main_purification Main Purification Step cluster_end Final Product & Analysis Crude Crude this compound (Solid or Oil) Extraction Acid-Base Extraction (Removes acidic/basic impurities) Crude->Extraction If 3,5-dimethoxybenzoic acid is a major impurity Choice Assess Impurity Profile & Physical State Crude->Choice If impurities are neutral Extraction->Choice Recrystallization Recrystallization Choice->Recrystallization Solid with minor impurities Column Column Chromatography Choice->Column Oily product or complex mixture Pure_Product Pure this compound Recrystallization->Pure_Product Column->Pure_Product Analysis Purity Analysis (TLC, HPLC, NMR, MP) Pure_Product->Analysis

Caption: General workflow for the purification of crude this compound.

Recrystallization_Troubleshooting Start Saturated hot solution is allowed to cool Decision1 Do crystals form? Start->Decision1 Success Crystals Formed (Collect by filtration) Decision1->Success Yes Failure No Crystals / Oiling Out Decision1->Failure No Action1 Scratch flask inner wall Failure->Action1 Try first Action2 Add a seed crystal Failure->Action2 Try second Action3 Concentrate solution (boil off some solvent) Failure->Action3 If still no crystals Action4 Re-heat, add co-solvent, and cool slowly Failure->Action4 If oiling out Action1->Decision1 Action2->Decision1 Action3->Start Re-cool Action4->Start Re-cool

Caption: Troubleshooting flowchart for common recrystallization problems.

References

Technical Support Center: 3,5-Dimethoxybenzamide Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide for the crystallization of 3,5-Dimethoxybenzamide, designed for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

Understanding the physical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized below.

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 17213-58-0[1][2]
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1]
Melting Point 142-146 °C[1]
Appearance Crystalline solid

Q2: Which solvents are suitable for the crystallization of this compound?

While specific quantitative solubility data for this compound is not widely available in the literature, information on structurally similar compounds can guide solvent selection. A good crystallization solvent should dissolve the compound when hot but have low solubility at cooler temperatures.

Based on the properties of related benzamide (B126) derivatives, the following solvents are recommended for initial screening:

  • Good Solvents (for dissolving the compound):

    • Methanol

    • Ethanol

    • Acetone

    • Ethyl Acetate

  • Anti-Solvents (to induce precipitation):

    • Water

    • Hexane

    • Toluene

A solvent system, such as ethanol/water, can be effective. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "anti-solvent" is added dropwise until the solution becomes slightly turbid.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of this compound and provides step-by-step solutions.

Problem 1: No crystals form upon cooling.

Possible Causes:

  • The solution is not sufficiently supersaturated (too much solvent was used).

  • The compound is too soluble in the chosen solvent at low temperatures.

  • Inhibition of nucleation.

Solutions:

  • Reduce Solvent Volume: If an excessive amount of solvent was used, gently heat the solution to evaporate a portion of the solvent and re-cool.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create microscopic scratches that serve as nucleation sites.

    • Seeding: Add a single, small crystal of pure this compound to the cooled solution.

  • Use an Anti-Solvent: If using a single solvent system, add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until it becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.

  • Lower the Temperature: If crystals do not form at room temperature, cool the flask in an ice bath or refrigerator.

Problem 2: The compound "oils out" instead of forming crystals.

"Oiling out" is the separation of the solute as a liquid phase instead of a solid. This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is highly supersaturated.

Possible Causes:

  • The solution is too concentrated.

  • The cooling rate is too rapid.

  • The presence of impurities is depressing the melting point.

Solutions:

  • Add More Solvent: Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help achieve a slower cooling rate.

  • Change Solvent System: Select a solvent with a lower boiling point or use a co-solvent system to modify the solubility characteristics.

  • Pre-Purification: If impurities are suspected, consider a preliminary purification step such as column chromatography before crystallization.

Problem 3: The crystal yield is low.

Possible Causes:

  • Too much solvent was used, and a significant amount of the compound remains in the mother liquor.

  • Premature crystallization during hot filtration.

  • The compound has significant solubility in the solvent even at low temperatures.

Solutions:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to completely dissolve the compound.

  • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.

  • Minimize Washing Loss: Wash the collected crystals with a minimal amount of ice-cold solvent.

  • Recover from Mother Liquor: Concentrate the mother liquor and cool it again to obtain a second crop of crystals.

Problem 4: The crystals are discolored or appear impure.

Possible Causes:

  • Insoluble impurities are present in the crude material.

  • Colored impurities are co-crystallizing with the product.

Solutions:

  • Hot Filtration: Perform a hot gravity filtration of the dissolved compound to remove any insoluble impurities before cooling.

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Boil for a few minutes and then perform a hot filtration to remove the charcoal. Use charcoal sparingly as it can also adsorb the desired product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a general guideline and may require optimization based on the specific purity of the starting material.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Solvent/Anti-Solvent Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., hot ethanol) in which it is readily soluble.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a miscible "anti-solvent" (e.g., water) dropwise with stirring until the solution becomes persistently turbid.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol.

Visualizations

Diagram 1: General Crystallization Workflow

This diagram illustrates the major steps involved in a typical crystallization process.

G General Crystallization Workflow A Dissolve Crude Compound in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B Insoluble impurities? C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G

Caption: A flowchart of the general experimental workflow for crystallization.

Diagram 2: Troubleshooting Logic for No Crystal Formation

This diagram provides a logical approach to troubleshooting when no crystals are observed upon cooling.

G Troubleshooting: No Crystal Formation Start No Crystals Formed CheckSaturation Is the solution supersaturated? Start->CheckSaturation Evaporate Evaporate some solvent CheckSaturation->Evaporate No InduceNucleation Induce Nucleation CheckSaturation->InduceNucleation Yes Evaporate->CheckSaturation AddAntiSolvent Add anti-solvent Evaporate->AddAntiSolvent AddAntiSolvent->InduceNucleation Scratch Scratch flask InduceNucleation->Scratch Try first Seed Add seed crystal InduceNucleation->Seed If scratching fails Success Crystals Form Scratch->Success Seed->Success

Caption: A logical diagram for troubleshooting the absence of crystal formation.

References

Technical Support Center: Overcoming Solubility Challenges with 3,5-Dimethoxybenzamide in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3,5-Dimethoxybenzamide during experimental assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I dilute my stock solution into my aqueous assay buffer. What is the likely cause?

A1: this compound, like many organic small molecules, has limited aqueous solubility. Precipitation occurs when the concentration of the compound in your aqueous buffer exceeds its solubility limit. This can be influenced by several factors, including the pH, ionic strength, and temperature of your buffer.

Q2: What is the best solvent to use for preparing a stock solution of this compound?

A2: A common starting point for preparing a high-concentration stock solution is to use an organic solvent such as Dimethyl Sulfoxide (DMSO).[1] It is crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically ≤1%) to not interfere with the biological system you are studying.[1]

Q3: My compound is precipitating even with a low final concentration of the organic solvent. What other strategies can I try?

A3: If simple dilution from an organic stock solution is insufficient, several other formulation strategies can be employed. These include the use of co-solvents, such as polyethylene (B3416737) glycol 400 (PEG400) or propylene (B89431) glycol, and solubilizing excipients like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin).[1]

Q4: How does pH affect the solubility of this compound?

A4: The solubility of compounds with acidic or basic functional groups can be highly pH-dependent. For the related compound 3,5-Dimethoxybenzoic Acid, which has a carboxylic acid group, solubility is significantly lower at acidic pH (below its pKa) where it is in its neutral, less soluble form.[2] While this compound does not have a carboxylic acid, its amide group can have some acidic/basic character, and the overall solubility can still be influenced by the pH of the aqueous buffer.[3] It is advisable to determine the solubility in your specific buffer system at the working pH.

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Buffer

This guide provides a systematic approach to troubleshoot and overcome the precipitation of this compound in your experimental setup.

Troubleshooting Workflow Diagram

G cluster_0 Initial Preparation cluster_1 Outcome & Actions cluster_2 Troubleshooting Strategies start Start: Dissolve this compound in primary organic solvent (e.g., DMSO) to make a high concentration stock solution (e.g., 10-50 mM). dilute Dilute stock solution into aqueous assay buffer. start->dilute observe Observe for precipitation. dilute->observe no_precip No Precipitation: Proceed with assay. observe->no_precip Clear Solution precip Precipitation Occurs observe->precip Cloudy/Visible Particles strategy1 1. Reduce final compound concentration. strategy2 2. Use a co-solvent system (e.g., DMSO/PEG400). strategy3 3. Incorporate solubilizing excipients (e.g., cyclodextrins). strategy4 4. Adjust buffer pH (if compound stability permits).

Caption: Troubleshooting workflow for addressing this compound precipitation.

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Compounds in Common Solvents

SolventSolvent TypeThis compound3,5-Dimethoxybenzoic AcidN-hydroxy-3,5-dimethoxybenzamide
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleSolubleSoluble[1]
N,N-Dimethylformamide (DMF)Polar AproticLikely SolubleSolubleSoluble[1]
EthanolPolar ProticLikely SolubleSolubleSoluble[1]
MethanolPolar ProticSoluble in hot methanol[4]SolubleNot specified
WaterPolar ProticInsoluble[4]Sparingly SolubleLow aqueous solubility[1]
AcetonePolar AproticNot specifiedSolubleNot specified

Note: Quantitative solubility data for this compound is not widely available. The information presented is based on qualitative descriptions and data for structurally similar compounds. It is highly recommended to experimentally determine the solubility in your specific solvent and buffer system.

Experimental Protocols

Protocol 1: Determining the Practical Solubility Limit

This protocol allows for the determination of the approximate solubility limit of this compound in your specific assay buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Your aqueous assay buffer

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in 100% DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution.[1]

  • Serial Dilution:

    • Perform a series of dilutions (e.g., 2-fold serial dilutions) of the stock solution into your aqueous assay buffer.

    • It is important to maintain a constant final DMSO concentration across all dilutions, ensuring it is at a level that does not affect your assay (typically ≤1%).[1]

  • Observation and Solubility Determination:

    • Visually inspect each dilution for any signs of precipitation, such as cloudiness or visible particles.

    • For a more quantitative assessment, centrifuge the dilutions at a high speed (e.g., 14,000 rpm) for 10 minutes.

    • The highest concentration that remains clear after centrifugation is considered the practical solubility limit under your specific assay conditions.[1]

Protocol 2: Utilizing a Co-solvent System

This protocol describes the use of a co-solvent to enhance the solubility of this compound.

Materials:

  • This compound

  • Primary organic solvent (e.g., DMSO)

  • Co-solvent (e.g., Polyethylene glycol 400 - PEG400)

  • Your aqueous assay buffer

Procedure:

  • Prepare a high-concentration stock solution of this compound in your chosen primary organic solvent (e.g., 50 mM in DMSO).

  • In a separate tube, prepare a mixture of the primary solvent and the co-solvent. The ratio will need to be optimized for your specific needs.

  • Dilute the compound's stock solution into the co-solvent mixture before making the final dilution into the aqueous assay buffer.

  • Observe for any precipitation as described in Protocol 1.

Signaling Pathway Diagram

While the specific signaling pathways modulated by this compound are not extensively documented, related benzamide (B126) structures have been identified as potential inhibitors of Histone Deacetylases (HDACs). HDAC inhibitors play a crucial role in cancer therapy by altering the epigenetic landscape of cancer cells.

HDAC_Inhibition_Pathway cluster_0 Normal Gene Repression cluster_1 Effect of this compound (as potential HDACi) HDAC HDAC Chromatin_C Condensed Chromatin Histone Histone Tail (Acetylated) Histone->HDAC Deacetylation Repression Transcriptional Repression (Tumor Suppressor Genes OFF) Chromatin_C->Repression Compound This compound (Potential HDAC Inhibitor) HDAC_Inhibited HDAC (Inhibited) Compound->HDAC_Inhibited Histone_A Histone Tail (Remains Acetylated) Chromatin_O Open Chromatin Histone_A->Chromatin_O Activation Transcriptional Activation (Tumor Suppressor Genes ON) Chromatin_O->Activation

Caption: Potential mechanism of action via HDAC inhibition.

References

Technical Support Center: Stability and Degradation of 3,5-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing and potential degradation pathways of 3,5-Dimethoxybenzamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of conducting stability testing on this compound?

A1: Stability testing is crucial to understand how the quality of this compound changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] These studies help to determine the intrinsic stability of the molecule, establish recommended storage conditions, and identify potential degradation products that could impact its efficacy and safety.[1][3]

Q2: What are forced degradation studies and why are they necessary for this compound?

A2: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, and extreme pH, oxidation and light exposure.[1][4] These studies are essential to:

  • Identify the likely degradation products.[1]

  • Establish the degradation pathways.[1]

  • Demonstrate the specificity of analytical methods, ensuring they can accurately measure the drug substance in the presence of its degradation products.[1][5]

Q3: What are the primary degradation pathways for this compound based on its chemical structure?

A3: Based on its functional groups (an amide and two ether linkages on a benzene (B151609) ring), the primary degradation pathways for this compound are predicted to be:

  • Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule to form 3,5-dimethoxybenzoic acid and ammonia.[6]

  • Oxidation: The methoxy (B1213986) groups and the aromatic ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[6][7]

  • Photodegradation: Aromatic compounds can be susceptible to photolytic degradation, which may involve complex free-radical mechanisms.[7]

Q4: Which analytical techniques are most suitable for studying the degradation of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for separating the parent drug from its degradation products.[6][8] A C18 column is commonly used for this purpose.[5]

  • Mass Spectrometry (MS): When coupled with HPLC or UPLC (LC-MS), MS is invaluable for identifying the molecular weights of degradation products and elucidating their structures through fragmentation patterns.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated degradation products.[6][8]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in my HPLC chromatogram during a stability study.

  • Possible Cause: These are likely degradation products formed under the applied stress conditions.

  • Troubleshooting Steps:

    • Correlate with Stress Conditions: Note which stress condition (e.g., acid, base, heat) produced the peak. This provides clues about the nature of the degradation product.

    • Use a Photodiode Array (PDA) Detector: A PDA detector can provide the UV spectrum of the unknown peak, which can be compared to the parent drug to see if it's a related substance.[6]

    • LC-MS Analysis: Perform a liquid chromatography-mass spectrometry analysis to determine the molecular weight of the unknown peak, which is a critical step in its identification.[5][8]

Issue 2: The mass balance in my stability study is below 95%.

  • Possible Cause: The analytical method may not be detecting all the degradation products, or some degradation products may not be eluting from the column. It's also possible that some products are volatile.

  • Troubleshooting Steps:

    • Review Chromatographic Conditions: Ensure the gradient elution is sufficient to elute all potential degradation products, including highly polar or non-polar species.

    • Check for Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with the UV detector.

    • Forced Degradation Sample Analysis: Re-analyze the most degraded samples to ensure all significant degradation peaks are being accounted for in the mass balance calculation.

Issue 3: Poor resolution between this compound and a degradation product peak.

  • Possible Cause: The chromatographic conditions are not optimized for the separation of the specific compounds.

  • Troubleshooting Steps:

    • Modify Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer.

    • Change pH of the Mobile Phase: Altering the pH can change the ionization state of the analytes and improve separation.

    • Try a Different Column: Consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a different particle size for better efficiency.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[7]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Store the solution at 60°C for 24 hours.[7] At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Store the solution at 60°C for 24 hours.[7] At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours.[7]

    • Thermal Degradation: Spread a thin layer of solid this compound in a petri dish and place it in an oven at 105°C for 24 hours. Also, reflux a solution of the drug at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in methanol) to a photostability chamber that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Illustrative Summary of Forced Degradation Results for this compound
Stress ConditionReagent/ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Products
Acidic Hydrolysis0.1 M HCl24 hours60°C15%DP1
Basic Hydrolysis0.1 M NaOH24 hours60°C25%DP1
Oxidation3% H₂O₂24 hoursRoom Temp10%DP2
Thermal (Solid)-24 hours105°C< 5%Minor impurities
Thermal (Solution)-24 hours60°C< 5%Minor impurities
PhotolyticICH Q1B--5-10%DP3, DP4
Table 2: Predicted Degradation Products (DP) of this compound
Degradation Product IDPredicted StructurePredicted m/z [M+H]⁺Potential Formation Condition
DP13,5-Dimethoxybenzoic acid183.06Acidic/Basic Hydrolysis
DP2This compound N-oxide198.07Oxidation
DP33-Hydroxy-5-methoxybenzamide168.06Photodegradation/Oxidative demethylation
DP45-Hydroxy-3-methoxybenzamide168.06Photodegradation/Oxidative demethylation

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress base Alkaline Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution) prep_stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) prep_stock->photo Expose to Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-PDA Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms Identify Unknowns nmr NMR for Structure Elucidation lcms->nmr Confirm Structure

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway cluster_photodegradation Photodegradation/Demethylation Pathway parent This compound C9H11NO3 hydrolysis_product 3,5-Dimethoxybenzoic Acid (DP1) C9H10O4 parent->hydrolysis_product Acid/Base (H2O) oxidation_product This compound N-oxide (DP2) C9H11NO4 parent->oxidation_product Oxidizing Agent (e.g., H2O2) photo_product1 3-Hydroxy-5-methoxybenzamide (DP3) C8H9NO3 parent->photo_product1 Light (hν) /Oxidation photo_product2 5-Hydroxy-3-methoxybenzamide (DP4) C8H9NO3 parent->photo_product2 Light (hν) /Oxidation

Caption: Predicted degradation pathways of this compound.

References

Column chromatography optimization for 3,5-Dimethoxybenzamide purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the optimization of column chromatography for 3,5-Dimethoxybenzamide purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound? A1: Silica (B1680970) gel is the most common and effective stationary phase for the column chromatography of this compound and related benzamide (B126) derivatives due to its polarity.[1][2] For routine purifications, silica gel with a mesh size of 60-120 or 70-230 is typically used.[3][4]

Q2: Which solvent systems are best for the elution of this compound? A2: Solvent systems for purifying benzamide derivatives are typically mixtures of a non-polar solvent and a moderately polar solvent.[5] Good starting points for developing a mobile phase for this compound are mixtures of hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/methanol (B129727).[2][6][7] The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis.[7][8]

Q3: My purified this compound is a discolored oil instead of a white solid. What could be the cause? A3: Discoloration, often appearing as a yellow or brown tint, can be caused by trace impurities or oxidized species from the synthesis.[6] If the product is an oil, it may indicate the presence of residual solvent or significant impurities that depress the melting point.[9] Ensure the product is thoroughly dried under vacuum to remove volatile solvents.[1] If discoloration persists, further purification or treatment with activated charcoal during recrystallization may be necessary.[6]

Q4: How can I determine the purity of my collected fractions? A4: Thin Layer Chromatography (TLC) is a rapid and effective method for the qualitative assessment of fraction purity and to monitor the progress of the purification.[6][10] Fractions that show a single spot with the same Rf value as the pure compound can be combined. For quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[6][9]

Q5: Is it possible for this compound to degrade on the silica gel column? A5: While amides are generally more stable than amines on silica, some sensitive compounds can degrade, especially if exposed to the acidic silica surface for extended periods.[11][12] If you suspect degradation (e.g., streaking on TLC or appearance of new spots after time), you can perform a 2D TLC to check for stability.[13] Using deactivated silica gel or an alternative stationary phase like alumina (B75360) can be considered for sensitive compounds.[7][13]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the column chromatography of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation of Product and Impurities The chosen mobile phase lacks sufficient resolution.Systematically test a range of solvent systems with varying polarities using TLC. Aim for an Rf value of 0.2-0.4 for this compound for optimal separation.[7]
The column has been overloaded with crude material.Use a silica gel to crude material weight ratio of at least 30:1. For difficult separations, this ratio should be increased.[7]
The column was not packed uniformly, leading to channeling.Ensure the silica gel is packed as a uniform slurry without any air bubbles or cracks. The column should not be allowed to run dry.[3][7]
Product Elutes with Streaking or Tailing The compound has poor solubility in the mobile phase.Select a solvent system in which the compound is more soluble. If solubility is a major issue, consider the dry-loading technique.[11][13]
The sample was loaded in too much solvent or a solvent that is too polar.Dissolve the sample in the minimum amount of the mobile phase or a less polar solvent for loading.[13]
The presence of acidic or basic functional groups causing strong interactions with silica.While this compound is neutral, impurities may be acidic or basic. Adding a small amount of a modifier to the eluent (e.g., triethylamine (B128534) for basic impurities) can sometimes help.[7]
Product is Not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[5][9]
The compound may have decomposed on the column.Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before developing. If it degrades, consider using deactivated silica or another stationary phase.[11][13]
Low Yield of Purified Product The compound is strongly adsorbed to the silica gel.Highly polar compounds can bind strongly to silica, leading to incomplete elution. Increasing eluent polarity significantly at the end of the run (e.g., flushing with 5-10% methanol in dichloromethane) can help recover adsorbed product.[6]
Some fractions containing the product were discarded.Carefully monitor all fractions by TLC before combining and discarding any.[3]
The product is too soluble in the chosen eluent.An eluent that gives a very high Rf value (>0.5) on TLC may cause the product to elute too quickly with impurities. Select a solvent system that provides better retention.[8]

Experimental Protocols

Protocol 1: TLC for Optimal Solvent System Selection

This protocol is used to identify an appropriate mobile phase for column chromatography.

  • Preparation: Prepare several test mobile phases with varying polarities. Good starting mixtures include Hexane:Ethyl Acetate (9:1, 8:2, 7:3) and Dichloromethane:Methanol (99:1, 98:2).[2][7]

  • Spotting: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane). Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.[14]

  • Development: Place the TLC plate in a developing chamber containing a small amount of your test mobile phase. Ensure the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.[7][14]

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp (254 nm), as the aromatic rings of the benzamide will be UV-active.[7][15]

  • Analysis: Calculate the Retention Factor (Rf) for the spot corresponding to this compound. The ideal solvent system will give an Rf value between 0.2 and 0.4 for optimal separation on a column.[7]

Protocol 2: Column Chromatography Procedure

This protocol outlines the steps for purifying this compound once an optimal solvent system has been determined.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the chromatography column with the slurry, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[3][9]

  • Sample Loading: Dissolve the crude product in a minimal volume of the mobile phase or a less polar solvent like dichloromethane.[13] Carefully apply the sample solution to the top of the silica gel.

  • Elution: Add the mobile phase to the column and begin collecting fractions. If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.[6][9] For example, you might start with 10% ethyl acetate in hexane and slowly increase the concentration to 30% ethyl acetate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[3]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[3]

Visual Workflow and Troubleshooting Guides

G cluster_prep Preparation Phase cluster_sep Separation Phase cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Find Optimal Solvent System (Rf ≈ 0.2-0.4) Pack 2. Pack Silica Gel Column TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure this compound Evap->Pure

Caption: General workflow for purification of this compound.

G Start Problem Encountered During Column Chromatography Q1 Is there poor separation between spots? Start->Q1 A1_Yes Optimize Solvent System via TLC (Aim for Rf 0.2-0.4) Decrease sample load Q1->A1_Yes Yes Q2 Is the product not eluting? Q1->Q2 No Success Problem Resolved A1_Yes->Success A2_Yes Gradually Increase Solvent Polarity Q2->A2_Yes Yes Q3 Are the spots streaking or tailing? Q2->Q3 No A2_Yes->Success A3_Yes Use Dry-Loading Technique Ensure sample is fully dissolved Check for compound degradation Q3->A3_Yes Yes Failure Consult Further Q3->Failure No A3_Yes->Success

Caption: Troubleshooting decision tree for common chromatography issues.

References

Preventing byproduct formation in 3,5-Dimethoxybenzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-Dimethoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this reaction.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my this compound synthesis. What are the common causes?

A1: Low yields in the synthesis of this compound from 3,5-dimethoxybenzoic acid and an amine source (e.g., ammonia (B1221849) or an ammonium (B1175870) salt) can stem from several factors. The most common issue is the direct reaction between the carboxylic acid and the amine, which primarily forms an unreactive ammonium carboxylate salt due to a competing acid-base reaction.[1][2] To achieve higher yields, the carboxylic acid must be "activated". Other causes include the use of wet reagents or solvents, which can hydrolyze the activated intermediates, or suboptimal reaction temperatures.[3]

Q2: I see a significant amount of my starting material, 3,5-dimethoxybenzoic acid, remaining in the final product. Why is this happening?

A2: Unreacted starting material is a strong indicator of incomplete activation of the carboxylic acid or insufficient reaction time. If you are not using a coupling agent or an activation strategy (like converting to an acyl chloride), the reaction will likely stall after the initial acid-base reaction.[2] If you are using an activation method, ensure your activating agents (e.g., thionyl chloride, EDC) are of high quality and the reaction is run under anhydrous conditions to prevent their deactivation.[3] Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is recommended to ensure it has gone to completion.[4][5]

Q3: What are the most likely byproducts in this reaction?

A3: Besides unreacted starting materials, several byproducts can form depending on your chosen synthetic route:

  • N-acylurea: When using carbodiimide (B86325) coupling agents like EDC or DCC, a common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the amine. This can be a significant byproduct if the amine is not sufficiently nucleophilic or is sterically hindered.[6]

  • Byproducts from Coupling Agents: The coupling agents themselves are converted into byproducts. For example, EDC forms 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU). While not an impurity in the product itself, its removal during workup is crucial.[7]

  • Ester Byproducts: If the synthesis of your 3,5-dimethoxybenzoic acid precursor involved an esterification step followed by hydrolysis, any incomplete hydrolysis will result in the corresponding ester as an impurity.[1]

Q4: Can I simply heat the mixture of 3,5-dimethoxybenzoic acid and ammonia to form the amide?

A4: While it is sometimes possible to form amides by heating the ammonium salt of a carboxylic acid to high temperatures (>100 °C) to drive off water, this method is often inefficient and requires harsh conditions.[2] It is not a recommended or reliable method for modern organic synthesis where high purity and yield are desired. The use of coupling agents or conversion to an acyl chloride provides a much milder and more efficient route to the desired amide.[2]

Troubleshooting Guide

This guide provides a logical workflow for identifying and resolving common issues encountered during the synthesis of this compound.

TroubleshootingWorkflow start Problem: Low Yield or Byproduct Formation check_activation Is the carboxylic acid being activated (e.g., via acyl chloride or coupling agent)? start->check_activation no_activation Action: Implement an activation strategy. Direct reaction is inefficient. check_activation->no_activation No   yes_activation Yes check_reagents Are all reagents and solvents anhydrous and high purity? check_activation->check_reagents Yes wet_reagents Action: Use freshly opened or dried solvents. Store hygroscopic reagents (like EDC) in a desiccator. check_reagents->wet_reagents No dry_reagents Yes check_byproducts What is the main impurity? (Analyze by TLC, LCMS, NMR) check_reagents->check_byproducts Yes unreacted_sm Impurity: Unreacted Starting Material check_byproducts->unreacted_sm urea_byproduct Impurity: N-Acylurea or Reagent-derived Urea check_byproducts->urea_byproduct solve_sm Solution: - Increase reaction time/temperature. - Use a more potent activation method. - Add HOBt as a catalyst with EDC. unreacted_sm->solve_sm solve_urea Solution: - Add HOBt to the reaction to trap the O-acylisourea as a more reactive ester. - Optimize workup (acid wash for EDU). - Change coupling agent (e.g., to HATU). urea_byproduct->solve_urea

Caption: Troubleshooting decision tree for this compound synthesis.

Quantitative Data Summary

The choice of reagents can significantly impact the yield of amide formation. The following table, adapted from a study on amide coupling reactions, illustrates the effect of different additives when using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent. While the specific substrates are different, the trend is highly relevant for optimizing the synthesis of this compound.

Carboxylic AcidAmine DerivativeCoupling Agent(s)BaseSolventTime (h)Yield (%)
Boc-Valine4-amino-N-(4-methoxybenzyl)benzamideEDC (1 equiv), DMAP (1 equiv)DIPEA (5 equiv)Acetonitrile4211
Boc-Valine4-amino-N-(4-methoxybenzyl)benzamideEDC (2 equiv), DMAP (1 equiv)DIPEA (5 equiv)Acetonitrile4219
Boc-Valine4-amino-N-(4-methoxybenzyl)benzamideEDC (1 equiv), HOBt (1 equiv)Et₃N (5 equiv)Dichloroethane48Trace
Boc-Valine4-amino-N-(4-methoxybenzyl)benzamideEDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv) DIPEA Acetonitrile - 72
Data adapted from a study on amide bond formation for electron-deficient amines.[8]

This data highlights that a combination of EDC with additives like DMAP and a catalytic amount of HOBt can dramatically improve yields.[8]

Experimental Protocols

Two primary, reliable methods for synthesizing this compound are detailed below.

Method 1: Acyl Chloride Formation followed by Amination

This two-step method involves first converting the carboxylic acid to the more reactive acyl chloride, which then readily reacts with an amine source.

AcylChlorideWorkflow start 3,5-Dimethoxy- benzoic Acid intermediate 3,5-Dimethoxy- benzoyl Chloride start->intermediate Activation reagent1 SOCl₂ or (COCl)₂ product 3,5-Dimethoxy- benzamide intermediate->product Amination reagent2 NH₄OH or Aqueous NH₃

References

Validation & Comparative

A Comparative Analysis of 3,5-Dimethoxybenzamide and Its Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide (B126) and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. The seemingly subtle shift in the positioning of methoxy (B1213986) groups on the benzamide scaffold can lead to significant differences in their biological effects. This guide provides an objective comparison of 3,5-Dimethoxybenzamide with its other methoxybenzamide isomers, focusing on their performance in key biological assays. The information presented herein is a synthesis of available experimental data, intended to aid researchers in navigating the structure-activity relationships within this important class of compounds.

While direct comparative studies across all isomers are limited, this guide collates available quantitative data to provide a relative assessment of their potential in several key therapeutic areas, including oncology, neuroscience, and infectious diseases.

Comparative Biological Activity

The biological activities of dimethoxybenzamide isomers are diverse, with demonstrated potential as anticancer, anticonvulsant, antimicrobial, and enzyme-inhibiting agents. The substitution pattern of the methoxy groups on the phenyl ring plays a crucial role in determining the specific biological effects and potency of these compounds.

Anticancer Activity

Derivatives of dimethoxybenzamides have shown promise as anticancer agents, with their mechanism of action often linked to the induction of apoptosis and inhibition of key cellular processes like tubulin polymerization and histone deacetylase (HDAC) activity. The cytotoxic effects are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
N-[3-(2,5-Dimethoxybenzyloxy)-4-(methanesulfonyl-methylamino)phenyl]-4-bromobenzamideMDA-MB-468 (Breast)MTT0.00389[1]
N-[3-(2,5-Dimethoxybenzyloxy)-4-(methanesulfonyl-methylamino)phenyl]-4-bromobenzamideDU145 (Prostate)MTT0.0023[1]
2,4-Dimethoxybenzamide AnalogVariousMTT0.5 - 15[2]
Chalcone derivative of 3,5-DimethoxybenzaldehydeA549 (Lung)MTT0.51[3]
Chalcone derivative of 3,5-DimethoxybenzaldehydeMCF-7 (Breast)MTT0.33[3]

Note: The data presented is from studies on various derivatives and may not be directly comparable due to differences in the specific chemical structures and experimental conditions.

Anticonvulsant Activity

Several methoxybenzamide isomers and their derivatives have been investigated for their potential to manage seizures. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests in rodent models are standard assays to evaluate anticonvulsant efficacy, with the median effective dose (ED50) indicating the potency of the compound.

Compound/DerivativeAnimal ModelAssayED50 (mg/kg)Reference
(R,S)-2,3-dimethoxypropionamideMiceMES (i.p.)79[4]
4-methoxy-2,6-dimethylbenzanilideMiceMES (i.p.)18.58
N-[1-(4-methoxybenzoyl)-3,5-dimethylpyrazole-4-yl]-4-methoxybenzamideMicePTZ (i.p.)>100[2]
(Z)-4-(2-oxoindolin-3-ylideneamino)-N-(2-methoxyphenyl)benzamideMiceMES (i.p.)>100[5]
(Z)-4-(2-oxoindolin-3-ylideneamino)-N-(3-methoxyphenyl)benzamideMiceMES (i.p.)>100[5]
(Z)-4-(2-oxoindolin-3-ylideneamino)-N-(4-methoxyphenyl)benzamideMiceMES (i.p.)>100[5]

Note: The data is derived from studies on different structural analogs and may not represent a direct comparison of the dimethoxybenzamide isomers themselves.

Antimicrobial Activity

The antimicrobial potential of methoxybenzamide derivatives is an emerging area of research. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-hydroxy-3,5-dimethoxybenzamideStaphylococcus aureus16[6]
N-hydroxy-3,5-dimethoxybenzamideBacillus subtilis32[6]
N-hydroxy-3,5-dimethoxybenzamideEscherichia coli32[6]
N-hydroxy-3,5-dimethoxybenzamidePseudomonas aeruginosa64[6]
N-hydroxy-3,5-dimethoxybenzamideCandida albicans64[6]
Histone Deacetylase (HDAC) Inhibition
CompoundTargetIC50 (µM)Reference
Benzamide Derivative 7jHDAC10.65[7]
Benzamide Derivative 7jHDAC20.78[7]
Benzamide Derivative 7jHDAC31.70[7]
Entinostat (MS-275)HDAC10.93[7]
Entinostat (MS-275)HDAC20.95[7]
Entinostat (MS-275)HDAC31.80[7]

Note: The data presented is for benzamide derivatives with different substitution patterns and serves as a reference for the potential activity of dimethoxybenzamide isomers.

Signaling Pathways and Experimental Workflows

The biological effects of methoxybenzamide isomers are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development and for elucidating the mechanism of action of these compounds.

G General Experimental Workflow for Biological Activity Screening cluster_0 Compound Preparation & Initial Screening cluster_1 Secondary & Mechanistic Assays cluster_2 In vivo Evaluation A Synthesis of Methoxybenzamide Isomers B Primary in vitro Assays (e.g., MTT for cytotoxicity) A->B C Target-specific Assays (e.g., HDAC inhibition, Kinase assays) B->C D Cell-based Mechanistic Assays (e.g., Apoptosis, Cell Cycle Analysis) B->D E Animal Models of Disease (e.g., Xenograft, Seizure models) C->E D->E F Pharmacokinetic & Toxicity Studies E->F G Lead Optimization F->G

A general workflow for screening the biological activities of novel compounds.

G Potential Mechanism: HDAC Inhibition by N-hydroxy-3,5-dimethoxybenzamide N-hydroxy-3,5-dimethoxybenzamide N-hydroxy-3,5-dimethoxybenzamide HDAC Enzyme HDAC Enzyme N-hydroxy-3,5-dimethoxybenzamide->HDAC Enzyme Inhibits Acetylated Histones Acetylated Histones HDAC Enzyme->Acetylated Histones Deacetylates Deacetylated Histones Deacetylated Histones Acetylated Histones->Deacetylated Histones Chromatin Condensation Chromatin Condensation Deacetylated Histones->Chromatin Condensation Transcriptional Repression Transcriptional Repression Chromatin Condensation->Transcriptional Repression Gene Expression Gene Expression Transcriptional Repression->Gene Expression Suppresses G Potential Modulation of MAPK and NF-κB Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Methoxybenzamide Isomers Methoxybenzamide Isomers MAPKKK MAPKKK Methoxybenzamide Isomers->MAPKKK May Inhibit IKK IKK Methoxybenzamide Isomers->IKK May Inhibit MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK->Transcription Factors (e.g., AP-1) Cellular Response Cellular Response Transcription Factors (e.g., AP-1)->Cellular Response Regulates Gene Expression IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Releases Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Nuclear Translocation->Cellular Response Regulates Gene Expression

References

Spectroscopic Analysis for the Structural Confirmation of 3,5-Dimethoxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative spectroscopic analysis of 3,5-Dimethoxybenzamide against two structurally related alternatives, Benzamide and 4-Methoxybenzamide. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a clear framework for the structural elucidation of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its structural analogs, Benzamide and 4-Methoxybenzamide. This side-by-side comparison highlights the distinct spectral features arising from their unique substitution patterns.

¹H NMR Data
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~7.0 (broad s)Singlet2HNH₂
6.89Doublet2HAr-H2, H6
6.55Triplet1HAr-H4
3.79Singlet6H-OCH₃
Benzamide ~7.8-8.0 (broad s)Singlet1HNH
~7.4-7.6 (m)Multiplet5HAr-H
~7.3 (broad s)Singlet1HNH
4-Methoxybenzamide 7.89Doublet2HAr-H2, H6
7.24 (broad s)Singlet1HNH
6.99Doublet2HAr-H3, H5
3.81Singlet3H-OCH₃
¹³C NMR Data
CompoundChemical Shift (δ) ppmAssignment
This compound 169.5C=O
160.7Ar-C3, C5
135.8Ar-C1
105.1Ar-C2, C6
102.8Ar-C4
55.8-OCH₃
Benzamide 169.9C=O
133.5Ar-C1
131.5Ar-C4
128.5Ar-C3, C5
127.4Ar-C2, C6
4-Methoxybenzamide 168.2C=O
162.2Ar-C4
129.5Ar-C2, C6
126.5Ar-C1
113.7Ar-C3, C5
55.4-OCH₃
IR Spectroscopy Data
CompoundWavenumber (cm⁻¹)Assignment
This compound 3410, 3180N-H stretch
1660C=O stretch
1590C=C stretch (aromatic)
1205, 1065C-O stretch (ether)
Benzamide 3368, 3177N-H stretch
1656C=O stretch
1601C=C stretch (aromatic)
4-Methoxybenzamide 3431, 3170N-H stretch
1654C=O stretch
1607C=C stretch (aromatic)
1255, 1028C-O stretch (ether)
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 181165, 137, 109
Benzamide 121105, 77
4-Methoxybenzamide 151135, 107, 77

Experimental Protocols

Standard spectroscopic-grade solvents and instrumentation were utilized for the acquisition of all spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra were acquired at room temperature. For ¹H NMR, a sufficient number of scans were averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was used.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, a small amount of the compound was mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film was cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) by averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment or the pure KBr pellet was subtracted.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of the compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) was prepared.

  • Data Acquisition: The sample was introduced into the ion source, typically via direct infusion or after separation by gas chromatography (GC). The mass spectrum was recorded over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural confirmation of a synthesized compound using spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Functional Groups & Connectivity IR IR Spectroscopy Compound->IR Functional Groups MS Mass Spectrometry Compound->MS Molecular Weight & Fragmentation Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Validating the Biological Activity of Newly Synthesized 3,5-Dimethoxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential biological activity of the newly synthesized compound, 3,5-Dimethoxybenzamide. Based on the activities of structurally related molecules, the primary hypothesized activity for this compound and its derivatives is as an anticancer agent, potentially acting through the inhibition of histone deacetylases (HDACs). This guide outlines the experimental protocols to test this hypothesis and compares the potential activity with established compounds.

Inferred Biological Activity and Comparison Compounds

While direct experimental data for this compound is not yet available, its structural motifs are present in several biologically active molecules. The N-hydroxy derivative of this compound is suggested to be a histone deacetylase (HDAC) inhibitor[1]. HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to hyperacetylation of histones and other proteins, which in turn can induce the expression of tumor suppressor genes and promote cell cycle arrest and apoptosis[1].

Furthermore, derivatives of the structurally similar 3,5-dimethoxybenzaldehyde (B42067) have shown antifungal, antimicrobial, and anticancer activities[2]. Compounds with a dimethoxy benzamide (B126) moiety have also been investigated for their anticancer properties, with some acting as tubulin polymerization inhibitors[3][4]. Given this evidence, a primary avenue for investigation is the anticancer potential of this compound, with a focus on HDAC inhibition.

For comparative purposes, this guide will use Vorinostat (SAHA) , a well-characterized and FDA-approved HDAC inhibitor, as the primary reference compound. Other relevant compounds with similar structural features are also included for a broader comparison.

Data Presentation: Comparative Biological Activity

The following table summarizes the biological activities of compounds structurally related to this compound and the reference HDAC inhibitor, Vorinostat. This provides a benchmark for evaluating the performance of a newly synthesized this compound derivative.

Compound/DerivativeBiological ActivityCell Line(s)IC50 Value(s)Reference(s)
N-hydroxy-3,5-dimethoxybenzamide Hypothesized HDAC Inhibitor--[1]
Vorinostat (SAHA) HDAC InhibitorVarious Cancer LinesVaries (nM to low µM range)-
Nimesulide-Dimethoxy Benzamide Derivative Anticancer (Tubulin Inhibitor)MDA-MB-468, DU1453.89 nM, 2.298 nM[3][4]
3',4',5'-Trimethoxy Flavonoid Benzimidazole (B57391) Derivative AntiproliferativeMGC-803, MFC20.47 µM, 23.47 µM[5]
Trimethoxyphenyl-based Analogue (Compound 9) Cytotoxic (Tubulin Inhibitor)HepG21.38 µM[6]
3,5-Dimethoxystilbene Analog (Compound 11) Larvicidal, Moderate AntibacterialAedes aegypti, C. neoformans, S. aureusLC50: 45.31 µM (larvicidal)[7]

Experimental Protocols

To validate the hypothesized anticancer and HDAC inhibitory activity of a newly synthesized this compound, the following experimental protocols are recommended.

1. In Vitro HDAC Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of histone deacetylase enzymes.

  • Principle: A fluorescently labeled acetylated peptide substrate is incubated with a purified human HDAC enzyme (e.g., HeLa nuclear extract or a specific recombinant HDAC isoform) in the presence and absence of the test compound. The deacetylated substrate is then cleaved by a developer, releasing a fluorophore. The fluorescence intensity is proportional to the HDAC activity.

  • Materials:

    • Purified human HDAC enzyme source

    • Fluorogenic HDAC substrate

    • Assay buffer

    • Developer solution

    • Test compound (this compound) and reference inhibitor (Vorinostat)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and Vorinostat.

    • In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or reference inhibitor.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and develop the signal by adding the developer solution.

    • Incubate for a further 15-20 minutes at room temperature.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition and determine the IC50 value.

2. Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the viability and proliferation of cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., HeLa, MCF-7, HCT116)

    • Cell culture medium and supplements

    • Test compound and a vehicle control (e.g., DMSO)

    • MTT solution

    • Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)

    • 96-well clear microplate

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in the solubilization solution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability and determine the IC50 value.

3. Western Blot Analysis for Histone Acetylation

This technique is used to confirm the HDAC inhibitory activity of the compound within the cellular context by detecting changes in the acetylation status of histones.

  • Principle: Cells are treated with the test compound, and the total protein is extracted. The proteins are separated by size via gel electrophoresis and transferred to a membrane. The membrane is then probed with specific antibodies that recognize acetylated histones (e.g., anti-acetyl-H3 or anti-acetyl-H4) and total histones as a loading control.

  • Materials:

    • Cancer cell lines

    • Test compound

    • Lysis buffer

    • Protein quantification assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membrane

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-acetyl-H3, anti-H3)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the test compound for a defined period.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the relative increase in histone acetylation.

Visualizations

The following diagrams illustrate the hypothesized signaling pathway, the general experimental workflow, and the logical framework for comparing this compound to an established HDAC inhibitor.

HDAC_Inhibition_Pathway Compound This compound (Hypothesized HDACi) HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetyl_Histones Acetylated Histones Chromatin Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptionally Active) Acetyl_Histones->Open_Chromatin TSG Tumor Suppressor Gene Expression Open_Chromatin->TSG Apoptosis Apoptosis / Cell Cycle Arrest TSG->Apoptosis Experimental_Workflow Synthesis Synthesize this compound Primary_Screen Primary Screening: In Vitro HDAC Inhibition Assay Synthesis->Primary_Screen Secondary_Screen Secondary Screening: Cell Viability (MTT) Assay Primary_Screen->Secondary_Screen If Active Mechanism_Validation Mechanism Validation: Western Blot for Histone Acetylation Secondary_Screen->Mechanism_Validation If Cytotoxic Data_Analysis Data Analysis: Determine IC50 and Cellular Effects Mechanism_Validation->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion Comparison_Logic Test_Compound Newly Synthesized This compound Experiment Biological Assays (HDAC, MTT, Western Blot) Test_Compound->Experiment Reference_Compound Reference Compound (e.g., Vorinostat) Reference_Compound->Experiment Data_Test Quantitative Data (IC50, % Inhibition) Experiment->Data_Test Data_Ref Quantitative Data (IC50, % Inhibition) Experiment->Data_Ref Comparison Comparative Analysis Data_Test->Comparison Data_Ref->Comparison Conclusion Potency & Efficacy Conclusion Comparison->Conclusion

References

Cross-Reactivity Profile of 3,5-Dimethoxybenzamide: A Comparative Analysis Based on Structurally Related Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the cross-reactivity of 3,5-Dimethoxybenzamide with various enzymes is currently limited by the lack of direct published studies. However, by examining the enzymatic activity of structurally analogous compounds, we can infer a potential interaction profile and guide future research. This guide provides a comparative analysis of enzymes that are likely to be inhibited by this compound, based on the activity of molecules sharing its core chemical features. We will explore potential interactions with acetylcholinesterase, carbonic anhydrases, and tubulin, drawing on experimental data from related benzamide (B126) and dimethoxybenzoyl-containing compounds.

Inferred Enzymatic Inhibition Profile

While direct experimental data for this compound is not available, structure-activity relationship (SAR) studies of similar molecules suggest potential inhibitory activity against several classes of enzymes. The 3,5-dimethoxy substitution on a benzamide scaffold appears to be a recurring motif in compounds targeting specific enzymes.

Acetylcholinesterase (AChE) and Carbonic Anhydrases (hCAs)

Thiosemicarbazones that incorporate a 4-hydroxy-3,5-dimethoxy benzaldehyde (B42025) moiety have demonstrated potent inhibitory effects on both acetylcholinesterase (AChE) and human carbonic anhydrases (hCA I and hCA II).[1] This suggests that the 3,5-dimethoxyphenyl group is a key pharmacophore for binding to the active sites of these enzymes.

Tubulin Polymerization

Derivatives of nimesulide (B1678887) containing a dimethoxy benzamide component have been investigated as agents that target tubulin, a critical protein for cell division.[2] This indicates that the dimethoxy benzamide structure may interfere with microtubule dynamics, a mechanism exploited by some anticancer drugs.

Lipoamide (B1675559) Dehydrogenase

Studies on triazaspirodimethoxybenzoyls have identified the dimethoxybenzoyl group as crucial for the selective inhibition of mycobacterial lipoamide dehydrogenase.[3] This finding points to another potential, albeit more specific, enzymatic target.

Glucokinase Activation

It is also noteworthy that 3,5-disubstituted benzamides have been developed as activators of glucokinase, indicating that this scaffold can interact with enzyme regulatory sites to enhance activity, in contrast to inhibition.[4]

Comparative Inhibitory Data of Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the inhibitory activities of compounds structurally related to this compound against the aforementioned enzymes.

Compound ClassSpecific Compound ExampleTarget EnzymeInhibition Metric (Kᵢ)Reference
Thiosemicarbazones(E)-2-(4-(diethylamino)benzylidene)-N-((4-hydroxy-3,5-dimethoxyphenyl)(phenyl)methyl)hydrazine-1-carbothioamideAcetylcholinesterase (AChE)51.11 ± 6.01 nM[1]
Human Carbonic Anhydrase I (hCA I)60.32 ± 9.78 nM[1]
Human Carbonic Anhydrase II (hCA II)64.21 ± 9.99 nM[1]
Triazaspirodimethoxybenzoyls2-(8-(2,4-dimethoxybenzoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamideMycobacterial Lipoamide DehydrogenaseIC₅₀ in low micromolar range[3]

Note: The data presented is for structurally related compounds and should be interpreted as indicative of potential activity for this compound, not as direct evidence.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the enzymatic inhibition of compounds like this compound and its analogs.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Principle: This spectrophotometric assay measures the activity of AChE by quantifying the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine (B1193921). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

  • Reagents:

    • Phosphate (B84403) buffer (0.1 M, pH 8.0)

    • Acetylthiocholine iodide (substrate)

    • DTNB (Ellman's reagent)

    • Purified human acetylcholinesterase

    • Test compound (this compound or analog)

  • Procedure:

    • Prepare a series of dilutions of the test compound in the appropriate solvent.

    • In a 96-well plate, add 25 µL of the test compound solution, 50 µL of phosphate buffer, and 25 µL of AChE enzyme solution.

    • Incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of acetylthiocholine iodide solution and 125 µL of DTNB solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ or Kᵢ value.

Carbonic Anhydrase (hCA) Inhibition Assay
  • Principle: This assay measures the inhibition of the esterase activity of hCA. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (B1210297) (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

  • Reagents:

    • Tris-SO₄ buffer (pH 7.4)

    • Purified human carbonic anhydrase I or II

    • 4-Nitrophenyl acetate (NPA) substrate

    • Test compound

  • Procedure:

    • Add the enzyme solution, buffer, and varying concentrations of the test compound to a cuvette.

    • Pre-incubate the mixture for a defined period.

    • Initiate the reaction by adding the NPA substrate.

    • Monitor the increase in absorbance at 400 nm over time.

    • The inhibitory constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using Graphviz, illustrate the workflow for enzyme inhibition screening and the inferred logical relationship for the potential cross-reactivity of this compound.

enzyme_inhibition_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound Synthesize/Acquire This compound PrimaryScreen Primary Single-Dose Inhibition Screen Compound->PrimaryScreen EnzymePanel Prepare Panel of Target Enzymes (e.g., AChE, hCAs, Tubulin) EnzymePanel->PrimaryScreen AssayReagents Prepare Assay Buffers and Substrates AssayReagents->PrimaryScreen DoseResponse Dose-Response Assay (IC50 Determination) PrimaryScreen->DoseResponse Active Hits MechanismStudy Mechanism of Inhibition Study (e.g., Lineweaver-Burk Plot) DoseResponse->MechanismStudy DataProcessing Calculate % Inhibition, IC50, and Ki Values MechanismStudy->DataProcessing SAR_Analysis Structure-Activity Relationship Analysis DataProcessing->SAR_Analysis Selectivity Determine Selectivity Profile DataProcessing->Selectivity

Caption: Experimental workflow for assessing enzyme inhibition.

logical_relationship This compound This compound Potential Cross-Reactivity Potential Cross-Reactivity This compound->Potential Cross-Reactivity inferred from Structurally Related\nCompounds Structurally Related Compounds AChE Inhibition AChE Inhibition Structurally Related\nCompounds->AChE Inhibition hCA Inhibition hCA Inhibition Structurally Related\nCompounds->hCA Inhibition Tubulin Interaction Tubulin Interaction Structurally Related\nCompounds->Tubulin Interaction Lipoamide Dehydrogenase\nInhibition Lipoamide Dehydrogenase Inhibition Structurally Related\nCompounds->Lipoamide Dehydrogenase\nInhibition AChE Inhibition->Potential Cross-Reactivity hCA Inhibition->Potential Cross-Reactivity Tubulin Interaction->Potential Cross-Reactivity Lipoamide Dehydrogenase\nInhibition->Potential Cross-Reactivity

Caption: Inferred cross-reactivity based on related compounds.

Conclusion

In the absence of direct experimental evidence, this guide provides a predictive comparison of the cross-reactivity of this compound with various enzymes based on the known activities of structurally similar compounds. The available data on related molecules strongly suggest that this compound warrants investigation as a potential inhibitor of acetylcholinesterase and carbonic anhydrases, and may also interact with tubulin. The provided experimental protocols and workflows offer a clear path for researchers to directly assess the enzymatic inhibition profile of this compound and validate these hypotheses. Such studies will be crucial in determining its selectivity and potential therapeutic applications.

References

Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Benzamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of methoxy (B1213986) groups, particularly the 3,5-dimethoxy or 3,4,5-trimethoxy substitution pattern on the benzoyl ring, has been a key strategy in the development of potent biological agents. These substitutions can influence the molecule's conformation, electronic properties, and metabolic stability, leading to a range of pharmacological activities. Notably, many of these analogs have been investigated as histone deacetylase (HDAC) inhibitors and cytotoxic agents, showing promise for cancer therapy.[1]

Comparative Analysis of Biological Activity

The biological activity of methoxy-substituted benzamide analogs is significantly influenced by the nature and position of substituents on the benzamide scaffold. The following tables summarize the in vitro cytotoxic and HDAC inhibitory activities of representative derivatives.

Cytotoxic Activity of Methoxy-Substituted Benzamide Analogs

The following table presents the half-maximal inhibitory concentration (IC50) values of various methoxy-substituted analogs against several human cancer cell lines. This data highlights the potential of these compounds as anticancer agents.

Compound ID/ReferenceCore StructureModificationsCell LineIC50 (µM)Reference
Compound 15 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)MGC-803 (gastric)20.47 ± 2.07[2]
MCF-7 (breast)43.42 ± 3.56[2]
HepG-2 (liver)35.45 ± 2.03[2]
MFC (mouse gastric)23.47 ± 3.59[2]
Nimesulide-derived Dimethoxy Benzamide 1 N-[3-(2,5-Dimethoxybenzyloxy)-4-(methanesulfonyl-methylamino)phenyl]4-bromobenzamideMDA-MB-468 (breast)0.00389 ± 0.0000437[3][4]
DU145 (prostate)0.002298 ± 0.0000513[3][4]
Trimethoxyphenyl-based analog 9 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone derivativeDiamide modificationHepG2 (liver)1.38[5]
Trimethoxyphenyl-based analog 10 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone derivativeImidazolone modificationHepG2 (liver)3.21[5]
Trimethoxyphenyl-based analog 11 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone derivativeTriazinone modificationHepG2 (liver)2.15[5]

Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Key Structure-Activity Relationship (SAR) Insights

From the available data, several preliminary SAR insights can be drawn for methoxy-substituted benzamides and related structures:

  • Methoxy Group Positioning : The 3,4,5-trimethoxy substitution on a phenyl ring is a recurrent motif in compounds with potent cytotoxic and tubulin polymerization inhibitory activity.[5][6]

  • Hybrid Molecules : Combining the trimethoxybenzoyl moiety with other pharmacologically active scaffolds, such as benzimidazoles or carbazoles, has proven to be a successful strategy for developing potent anticancer agents.[2][6]

  • Nature of the Amide Substituent : Modifications on the nitrogen of the benzamide are critical for activity. For instance, in the nimesulide-derived series, complex substituents lead to nanomolar cytotoxicity.[3][4]

  • HDAC Inhibition : For benzamide-based HDAC inhibitors, the general structure consists of a "cap" group (often an aromatic ring), a "linker," and a zinc-binding group (ZBG). The methoxy-substituted phenyl ring typically serves as the cap group, where its interactions with the surface of the enzyme's active site channel can significantly influence potency and isoform selectivity.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the synthesis and biological evaluation of methoxy-substituted benzamide analogs.

General Synthesis of 3,5-Dimethoxybenzamide Analogs

The synthesis of this compound analogs typically involves the coupling of 3,5-dimethoxybenzoic acid (or its activated form, such as an acid chloride) with a desired amine.

  • Activation of Carboxylic Acid : 3,5-dimethoxybenzoic acid is converted to its more reactive acid chloride derivative, 3,5-dimethoxybenzoyl chloride. This is commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amide Coupling : The resulting 3,5-dimethoxybenzoyl chloride is then reacted with the appropriate amine in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl generated during the reaction. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or with gentle heating.

  • Purification : The final product is purified using standard techniques such as recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[8]

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the synthesized benzamide analogs (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization : A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

A common method for determining the IC50 values of potential HDAC inhibitors is a fluorometric assay.[7]

  • Reaction Setup : The assay is performed in a 96-well plate. Recombinant human HDAC enzyme, the test compound (at various concentrations), and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) are incubated together in an assay buffer.

  • Enzymatic Reaction : The plate is incubated to allow the HDAC enzyme to deacetylate the substrate.

  • Development : A developer solution containing a protease (like trypsin) is added. The protease cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement : The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis : The percentage of inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[7]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound analogs and related compounds.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization A Scaffold Selection (this compound) B Analog Design (Varying Substituents) A->B C Chemical Synthesis B->C D In Vitro Screening (e.g., Cytotoxicity, HDAC assay) C->D E Determine IC50 Values D->E F Identify Hit Compounds E->F G SAR Analysis F->G H Lead Optimization G->H H->B Iterative Design I In Vivo Studies H->I

Caption: General experimental workflow for SAR studies.

HDAC_Inhibition_Pathway cluster_0 Normal State cluster_1 With this compound Analog (HDACi) HDAC HDAC Active Histone_Ac Acetylated Histones Histone_Ac->HDAC Deacetylation Chromatin_Open Open Chromatin Transcription_On Gene Transcription Chromatin_Open->Transcription_On HDACi Benzamide Analog (HDAC Inhibitor) HDAC_Blocked HDAC Inactive HDACi->HDAC_Blocked Inhibition Histone_HyperAc Hyperacetylated Histones Chromatin_Remains_Open Open Chromatin Histone_HyperAc->Chromatin_Remains_Open Transcription_Altered Altered Gene Transcription (e.g., Tumor Suppressors ON) Chromatin_Remains_Open->Transcription_Altered Apoptosis Apoptosis Transcription_Altered->Apoptosis

References

A Comparative Guide to 3,5-Dimethoxybenzamide and Known Therapeutic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of 3,5-Dimethoxybenzamide against established therapeutic compounds. Due to the limited direct experimental data on this compound, this comparison is based on the potential biological activities suggested by structurally similar molecules, such as N-hydroxy-3,5-dimethoxybenzamide and various dimethoxy-containing compounds. The primary areas of hypothesized activity for this compound are histone deacetylase (HDAC) inhibition and disruption of tubulin polymerization, both critical mechanisms in oncology.

Here, we benchmark this compound against two well-established therapeutic agents: Vorinostat (SAHA) , an FDA-approved HDAC inhibitor, and Paclitaxel (Taxol) , a prominent anticancer drug that targets tubulin.

Data Presentation: Benchmarking Against Known Therapeutics

The following tables summarize the quantitative data for Vorinostat and Paclitaxel, which would serve as a benchmark for future experimental evaluation of this compound.

Table 1: Comparison of HDAC Inhibitory Activity

CompoundTargetIC50 (nM)Cell LineReference
This compound Hypothesized: HDACData Not Available--
Vorinostat (SAHA) Pan-HDAC Inhibitor90 - 200Various Cancer Cell Lines[1][2]

Table 2: Comparison of Antiproliferative Activity (Tubulin Polymerization Inhibitors)

CompoundMechanism of ActionIC50 (nM)Cell LineReference
This compound Hypothesized: Tubulin Polymerization InhibitionData Not Available--
Paclitaxel Stabilizes microtubules2 - 10MDA-MB-468, DU145[3][4]
Nimesulide (B1678887) Derivative (with Dimethoxy Benzamide moiety) Tubulin Polymerization Inhibition2.3 - 3.9DU145, MDA-MB-468[3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standard for evaluating HDAC inhibitors and tubulin polymerization inhibitors and would be applicable for testing this compound.

In Vitro HDAC Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of HDAC enzyme activity (IC50).

  • Materials : Recombinant human HDAC enzymes, fluorogenic HDAC substrate (e.g., Fluor-de-Lys™), assay buffer, developing reagent, test compound (this compound), and reference compound (Vorinostat).

  • Procedure :

    • Prepare serial dilutions of the test and reference compounds in assay buffer.

    • Add the HDAC enzyme to a 96-well plate.

    • Add the compound dilutions to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and generate a fluorescent signal by adding the developing reagent.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Materials : Purified tubulin protein (>99% pure), polymerization buffer (e.g., G-PEM), GTP, test compound (this compound), and reference compounds (Paclitaxel as a stabilizer, and a known inhibitor like a nimesulide derivative).

  • Procedure :

    • Prepare serial dilutions of the test and reference compounds.

    • In a 96-well plate, mix the tubulin protein with the polymerization buffer.

    • Add the compound dilutions to the wells.

    • Initiate polymerization by adding GTP and incubating the plate at 37°C.

    • Monitor the change in absorbance (e.g., at 340 nm) over time using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.

    • Calculate the percentage of inhibition or stabilization of tubulin polymerization at various compound concentrations to determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of a compound on cancer cell lines.[3][4][5]

  • Materials : Human cancer cell lines (e.g., MDA-MB-468 breast cancer, DU145 prostate cancer), cell culture medium, fetal bovine serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and DMSO.

  • Procedure :

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and reference compounds for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow for compound screening.

HDAC_Inhibition cluster_0 HDAC Inhibitor Action cluster_1 Cellular Effects 3_5_Dimethoxybenzamide This compound (Hypothesized) HDAC Histone Deacetylase (HDAC) 3_5_Dimethoxybenzamide->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones HATs Acetylate Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis

Caption: Hypothesized mechanism of HDAC inhibition by this compound.

Tubulin_Polymerization cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action cluster_2 Cellular Outcome Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Disrupted Mitotic Spindle Microtubules->Tubulin Depolymerization 3_5_Dimethoxybenzamide This compound (Hypothesized Inhibitor) 3_5_Dimethoxybenzamide->Tubulin Inhibits Polymerization Paclitaxel Paclitaxel (Stabilizer) Paclitaxel->Microtubules Inhibits Depolymerization Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow cluster_0 Screening Process Compound_Synthesis Compound Synthesis (this compound) Primary_Screening Primary Screening (e.g., In Vitro Enzyme Assays) Compound_Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell-Based Assays) Primary_Screening->Secondary_Screening Lead_Identification Lead Identification Secondary_Screening->Lead_Identification Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies (In Vivo Models) Lead_Optimization->Preclinical_Studies

References

Purity Assessment of 3,5-Dimethoxybenzamide: A Comparative Guide to HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 3,5-Dimethoxybenzamide. We present detailed experimental protocols, comparative data, and a workflow to aid in selecting the most appropriate method for your analytical needs.

Introduction to Purity Assessment

The determination of purity is a cornerstone of chemical analysis, particularly in the pharmaceutical industry where even trace impurities can have significant biological effects.[1] this compound, a versatile building block in organic synthesis, requires accurate purity assessment to ensure the integrity of downstream applications. Both HPLC and NMR are instrumental techniques widely employed for this purpose, yet they operate on fundamentally different principles, offering complementary information.[2][3] HPLC separates components of a mixture based on their differential interactions with a stationary and mobile phase, providing a quantitative measure of relative purity.[4] In contrast, quantitative NMR (qNMR) offers a direct, primary method of measurement, where the signal intensity is directly proportional to the number of nuclei, allowing for the determination of absolute purity against a certified internal standard.[4][5]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a comparative and highly sensitive technique ideal for detecting and quantifying impurities in a sample.[6] By separating the analyte from its impurities, HPLC provides a detailed impurity profile.

Experimental Protocol: HPLC

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is a common choice for benzamide (B126) derivatives.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 20% B

    • 21-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC
ParameterThis compoundImpurity 1 (Example)Impurity 2 (Example)
Retention Time (min) 8.56.29.8
Peak Area (%) 99.50.30.2
Limit of Detection (LOD) ~0.01%--
Limit of Quantitation (LOQ) ~0.03%--

Note: The data presented are representative and may vary depending on the specific experimental conditions and the nature of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds.[4] It allows for direct quantification against a certified internal standard without the need for a reference standard of the analyte itself.[5]

Experimental Protocol: ¹H-qNMR

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte signals is crucial. Maleic acid or 1,4-dinitrobenzene (B86053) are suitable options.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a delay of 30-60 seconds is generally sufficient to ensure full relaxation).[2]

    • Number of Scans: 16-64 scans to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[2]

    • Acquisition Time: Typically 2-4 seconds.[2]

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Data Presentation: ¹H-NMR of this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0d2HAromatic (H-2, H-6)
~6.6t1HAromatic (H-4)
~5.8 (broad)s2H-CONH₂
~3.8s6H-OCH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The provided data is based on the expected spectrum.[8]

Comparison of HPLC and qNMR for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle A comparative separation technique based on the differential partitioning of analytes between a mobile and stationary phase.[4]A primary and direct method where the signal area is directly proportional to the number of nuclei.[4]
Reference Standard Typically requires a reference standard of the analyte for accurate quantification of impurities, unless using area percent method.Does not require a reference standard of the analyte; uses a certified internal standard of a different compound.[5]
Quantification Provides relative purity based on peak area percentages. Accurate absolute quantification requires response factors for each impurity.[6]Provides absolute purity.[5]
Sensitivity Generally more sensitive for detecting trace impurities.Less sensitive than HPLC for trace impurities, but excellent for major components.
Structural Information Provides no structural information about the analyte or impurities.Provides detailed structural information about the analyte and can help in the identification of impurities.
Method Development Can be time-consuming, requiring optimization of column, mobile phase, and gradient.Method development is often faster, primarily involving the selection of a suitable solvent and internal standard.
Sample Throughput Higher throughput once the method is established.Lower throughput due to longer acquisition times (long relaxation delays).
Destructive Non-destructive to the bulk sample, but the injected portion is consumed.Non-destructive; the sample can be recovered.

Logical Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound, incorporating both HPLC and NMR techniques.

Purity_Assessment_Workflow start Crude this compound Sample hplc_analysis HPLC Analysis (Impurity Profiling) start->hplc_analysis impurities_detected Impurities Detected? hplc_analysis->impurities_detected data_comparison Data Comparison and Cross-Validation hplc_analysis->data_comparison nmr_analysis qNMR Analysis (Absolute Purity) impurities_detected->nmr_analysis Yes/No nmr_analysis->data_comparison final_report Final Purity Report data_comparison->final_report pure_sample Sample Meets Purity Specification final_report->pure_sample Purity ≥ 99.5% further_purification Further Purification Required final_report->further_purification Purity < 99.5%

Purity Assessment Workflow

Conclusion

Both HPLC and qNMR are powerful techniques for the purity assessment of this compound, each offering distinct advantages. HPLC excels in detecting and quantifying trace impurities, providing a detailed impurity profile. In contrast, qNMR provides a direct and accurate measure of absolute purity and offers valuable structural information. For a comprehensive and robust purity determination, a dual approach utilizing both HPLC for impurity profiling and qNMR for absolute purity assessment is recommended. This orthogonal approach ensures the highest confidence in the quality of the compound, a critical aspect in research and drug development.

References

The Benzamide Backbone: A Comparative Guide to Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzamide (B126) functional group is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of pharmacologically active agents. While 3,5-dimethoxybenzamide itself is not a widely commercialized therapeutic, its structural motif is present in numerous drugs targeting a diverse range of biological pathways. This guide provides a comparative analysis of key alternatives to the broader benzamide chemical space, focusing on three prominent classes of drugs where this moiety is often found: Dopamine (B1211576) D2 Receptor Antagonists, Serotonin (B10506) 5-HT3 Receptor Antagonists, and Histone Deacetylase (HDAC) Inhibitors. We present quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to aid researchers in navigating this critical area of drug discovery.

Dopamine D2 Receptor Antagonists: Beyond Traditional Antipsychotics

Antagonism of the dopamine D2 receptor is a primary mechanism for antipsychotic drugs used in the treatment of schizophrenia and other neuropsychiatric disorders. The benzamide scaffold is a common feature in many of these agents. However, the field is evolving towards developing more selective compounds to minimize off-target effects. A notable example of a highly selective D2 antagonist is ML321.

Comparative Performance of D2 Receptor Antagonists

The following table provides a comparison of the binding affinities (Ki) of the novel selective antagonist ML321 with the classical antipsychotics, haloperidol (B65202) and clozapine, for the dopamine D2 receptor. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 Receptor Ki (nM)Reference
ML321 58[1]
Haloperidol 1.2[2]
Clozapine 130-150[3]

Table 1: Comparative binding affinities of selected dopamine D2 receptor antagonists. This data highlights the varying potencies of different antagonists at the D2 receptor.

Signaling Pathway of Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Activation of D2 receptors by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists block this action, thereby preventing the downstream effects of dopamine.

D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gαi/o D2R->G_protein Activates Antagonist D2 Antagonist (e.g., ML321) Antagonist->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts to Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Dopamine D2 receptor signaling pathway.

Serotonin 5-HT3 Receptor Antagonists: A Revolution in Antiemetic Therapy

The "setron" class of drugs, which are selective antagonists of the serotonin 5-HT3 receptor, have transformed the management of nausea and vomiting, particularly that induced by chemotherapy. The benzamide moiety can be found in the structures of some of these agents. Palonosetron (B1662849), a second-generation antagonist, exhibits distinct pharmacological properties compared to first-generation agents like ondansetron (B39145).

Comparative Performance of 5-HT3 Receptor Antagonists

The following table compares the binding affinity and plasma half-life of the first-generation antagonist ondansetron with the second-generation antagonist palonosetron. A higher binding affinity and longer half-life contribute to palonosetron's enhanced and prolonged duration of action.

Compound5-HT3 Receptor Binding Affinity (pKi)Plasma Half-life (hours)Reference
Ondansetron 8.4 - 9.1~4-9[4][5]
Palonosetron 10.4~40[4][6]

Table 2: Comparison of binding affinity and plasma half-life for first and second-generation 5-HT3 receptor antagonists. Palonosetron's higher affinity and significantly longer half-life are key differentiators.

Signaling Pathway of 5-HT3 Receptor Antagonism

Unlike most other serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel. When serotonin binds, the channel opens, allowing a rapid influx of cations (primarily Na+ and Ca2+), which leads to neuronal depolarization. 5-HT3 antagonists physically block this channel, preventing depolarization and the subsequent transmission of the emetic signal.

HT3_Signaling Serotonin Serotonin (5-HT) HT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->HT3R Binds and Opens Ion_Channel Ion Channel Antagonist 5-HT3 Antagonist (e.g., Palonosetron) Antagonist->HT3R Blocks Cations Cation Influx (Na+, Ca2+) Ion_Channel->Cations Allows Depolarization Neuronal Depolarization Cations->Depolarization Causes Emetic_Signal Emetic Signal Transmission Depolarization->Emetic_Signal Initiates

Serotonin 5-HT3 receptor signaling pathway.

Histone Deacetylase (HDAC) Inhibitors: Epigenetic Modulators in Cancer Therapy

HDAC inhibitors are a class of anticancer agents that interfere with the function of histone deacetylases, enzymes that play a critical role in gene expression regulation. The benzamide group is a key structural feature of several HDAC inhibitors, such as Entinostat (MS-275). These inhibitors typically show selectivity for different classes of HDAC enzymes.

Comparative Performance of a Benzamide-based HDAC Inhibitor

The following table shows the inhibitory activity (IC50) of Entinostat (MS-275) against different isoforms of Class I HDACs. Lower IC50 values indicate greater potency.

HDAC IsoformEntinostat (MS-275) IC50 (nM)Reference
HDAC1 243[7][8][9]
HDAC2 453[7][8][9]
HDAC3 248[7][8][9]

Table 3: Inhibitory activity of the benzamide-based HDAC inhibitor Entinostat (MS-275) against Class I HDAC isoforms. This demonstrates its potent and relatively selective inhibition of this class of enzymes.

Mechanism of Action of HDAC Inhibition

Histone deacetylases (HDACs) remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors block this process, resulting in hyperacetylation of histones, a more relaxed chromatin state, and the re-expression of silenced tumor suppressor genes.

HDAC_Inhibition cluster_0 Normal Gene Silencing cluster_1 Effect of HDAC Inhibitor HDAC HDAC Deacetylated_Histones Deacetylated Histones (Condensed Chromatin) Acetylated_Histones Acetylated Histones (Active Chromatin) Acetylated_Histones->HDAC Deacetylation Gene_Repression Gene Repression Deacetylated_Histones->Gene_Repression HDACi HDAC Inhibitor (e.g., Entinostat) HDAC_Inhibited HDAC (Inhibited) HDACi->HDAC_Inhibited Inhibits Hyperacetylation Histone Hyperacetylation (Relaxed Chromatin) HDAC_Inhibited->Hyperacetylation Prevents Deacetylation Gene_Expression Tumor Suppressor Gene Expression Hyperacetylation->Gene_Expression

Mechanism of action of HDAC inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols for the assays mentioned in this guide.

Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Cell membranes expressing the D2 receptor (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled D2 antagonist (e.g., [3H]-spiperone) and varying concentrations of the test compound.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

5-HT3 Receptor Functional Assay (Calcium Flux)

This cell-based assay measures the ability of a compound to antagonize the serotonin-induced increase in intracellular calcium.

  • Cell Culture: Use a cell line stably expressing the 5-HT3 receptor (e.g., HEK293 cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with varying concentrations of the test antagonist.

  • Agonist Stimulation: Add a 5-HT3 receptor agonist (e.g., serotonin) to stimulate the receptor and induce calcium influx.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.

HDAC Activity Assay (Fluorometric)

This assay measures the enzymatic activity of HDACs and the inhibitory potential of test compounds.

  • Assay Principle: A substrate consisting of an acetylated lysine side chain is used. When deacetylated by an HDAC enzyme, a developer solution cleaves the deacetylated substrate to release a fluorophore.

  • Assay Setup: In a 96-well plate, combine the HDAC enzyme (e.g., recombinant human HDAC1) with the fluorogenic substrate in the presence of varying concentrations of the test inhibitor.

  • Incubation: Allow the enzymatic reaction to proceed for a defined period (e.g., 30-60 minutes at 37°C).

  • Development: Add the developer solution to stop the reaction and generate the fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The concentration of the inhibitor that reduces HDAC activity by 50% (IC50) is determined.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the in vitro characterization of a novel compound.

Experimental_Workflow Start Novel Compound Synthesis Primary_Screening Primary Screening (e.g., Binding Assay) Start->Primary_Screening Hit_Identification Hit Identification (Potency & Selectivity) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Functional Assay) Hit_Identification->Secondary_Screening Promising Hits Lead_Candidate Lead Candidate Selection Secondary_Screening->Lead_Candidate In_Vivo_Testing In Vivo Efficacy & Toxicity Studies Lead_Candidate->In_Vivo_Testing Optimized Leads End Preclinical Candidate In_Vivo_Testing->End

Typical in vitro drug discovery workflow.

References

Comparative analysis of the synthetic routes to 3,5-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable preparation of key intermediates is paramount. 3,5-Dimethoxybenzamide is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a detailed examination of experimental protocols, quantitative data, and the logical flow of each pathway.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and resource requirements.

ParameterRoute 1: From 3,5-Dihydroxybenzoic AcidRoute 2: Via 3,5-Dimethoxybenzoyl ChlorideRoute 3: Direct Amidation of 3,5-Dimethoxybenzoic Acid
Starting Material 3,5-Dihydroxybenzoic Acid3,5-Dimethoxybenzoic Acid3,5-Dimethoxybenzoic Acid
Key Reagents Dimethyl sulfate (B86663), K₂CO₃, Acetone (B3395972), NH₃Thionyl chloride (SOCl₂), Toluene (B28343), NH₃Coupling agent (e.g., HATU, EDC), Base (e.g., DIPEA), NH₃ source
Number of Steps 221
Overall Yield (%) ~90%~95%70-90% (variable)
Reaction Time Overnight (Step 1) + Several hours (Step 2)2-3 hours (Step 1) + 1-4 hours (Step 2)1-24 hours
Purification Filtration and washingEvaporation and filtrationAqueous work-up and extraction/crystallization

Experimental Protocols

Route 1: Synthesis from 3,5-Dihydroxybenzoic Acid

This two-step route begins with the methylation of the commercially available 3,5-dihydroxybenzoic acid to form 3,5-dimethoxybenzoic acid, which is then converted to the desired amide.

Step 1: Synthesis of 3,5-Dimethoxybenzoic Acid [1]

  • Materials: 3,5-Dihydroxybenzoic acid (1.54 g, 10 mmol), Acetone (20 mL), Anhydrous potassium carbonate (4.14 g, 30 mmol), Dimethyl sulfate (3.5 mL, 37 mmol), 30% Sodium hydroxide (B78521) solution, Concentrated hydrochloric acid.

  • Procedure:

    • Dissolve 3,5-dihydroxybenzoic acid in acetone in a round-bottom flask.

    • Add anhydrous potassium carbonate to the solution at room temperature.

    • Slowly add dimethyl sulfate dropwise to the stirred mixture.

    • Heat the reaction mixture to 55°C and reflux overnight.

    • After completion, concentrate the mixture under reduced pressure to remove acetone.

    • Add water and adjust the pH to 14 with 30% sodium hydroxide solution. Heat at 75°C for 4 hours to hydrolyze any ester by-products.

    • Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 6 to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to obtain 3,5-dimethoxybenzoic acid.

  • Yield: 98%[1]

Step 2: Amidation of 3,5-Dimethoxybenzoic Acid

The amidation of the resulting carboxylic acid can be achieved via the acid chloride (as in Route 2) or through direct coupling methods (as in Route 3). For this route, we will consider the conversion to the acid chloride followed by amidation.

Route 2: Synthesis via 3,5-Dimethoxybenzoyl Chloride

This route involves the conversion of 3,5-dimethoxybenzoic acid to its more reactive acid chloride derivative, which readily reacts with ammonia (B1221849) to form the amide.

Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

  • Materials: 3,5-Dimethoxybenzoic acid (72.9 g, 0.4 mol), Toluene (320 mL), Dimethylformamide (DMF, 2 drops), Thionyl chloride (40 mL, 0.55 mol).

  • Procedure:

    • Suspend 3,5-dimethoxybenzoic acid in toluene in a reaction vessel.

    • Add a catalytic amount of DMF.

    • Heat the suspension to 50°C.

    • Add thionyl chloride dropwise over 10 minutes.

    • Heat the mixture to 90°C and stir for 2 hours until gas evolution ceases.

    • Cool the reaction mixture and concentrate it under reduced pressure.

    • Add fresh toluene and evaporate again to remove residual thionyl chloride. The resulting 3,5-dimethoxybenzoyl chloride is typically used in the next step without further purification.

Step 2: Amidation of 3,5-Dimethoxybenzoyl Chloride

  • Materials: 3,5-Dimethoxybenzoyl chloride, Anhydrous solvent (e.g., Dichloromethane, THF), Aqueous ammonia solution.

  • Procedure:

    • Dissolve 3,5-dimethoxybenzoyl chloride in an anhydrous solvent and cool to 0°C.

    • Slowly add an excess of concentrated aqueous ammonia solution dropwise with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, if a precipitate forms, collect it by filtration and wash with cold water.

    • If no precipitate forms, transfer the mixture to a separatory funnel, separate the organic layer, wash it with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization.

  • Yield: High yields, typically >95%, are expected for this type of reaction.

Route 3: Direct Amidation of 3,5-Dimethoxybenzoic Acid

This modern approach avoids the need to isolate the acid chloride intermediate by using a coupling agent to activate the carboxylic acid in situ for reaction with an ammonia source.

  • Materials: 3,5-Dimethoxybenzoic acid, Coupling agent (e.g., HATU, EDC·HCl), Amine source (e.g., ammonium (B1175870) chloride), Organic base (e.g., DIPEA, triethylamine), Anhydrous solvent (e.g., DMF, Dichloromethane).

  • Procedure (using HATU): [2]

    • Dissolve 3,5-dimethoxybenzoic acid (1 equivalent) in an anhydrous solvent.

    • Add the coupling agent, for example, HATU (1.1 equivalents), and an organic base such as DIPEA (2-3 equivalents).

    • Add the ammonia source, such as ammonium chloride (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 1-24 hours, monitoring its progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Yield: Yields can be variable (70-90%) depending on the specific coupling agent and reaction conditions used.[3][4]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes to this compound.

G cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 A1 3,5-Dihydroxybenzoic Acid B1 3,5-Dimethoxybenzoic Acid A1->B1 Methylation (Me₂SO₄, K₂CO₃) C1 This compound B1->C1 Amidation A2 3,5-Dimethoxybenzoic Acid B2 3,5-Dimethoxybenzoyl Chloride A2->B2 Chlorination (SOCl₂) C2 This compound B2->C2 Amidation (NH₃) A3 3,5-Dimethoxybenzoic Acid B3 This compound A3->B3 Direct Amidation (Coupling Agent, NH₃ source)

Caption: Comparative workflow of synthetic routes to this compound.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale, and equipment.

  • Route 1 is a reliable method when starting from the readily available 3,5-dihydroxybenzoic acid, with the initial methylation step proceeding in high yield.

  • Route 2 is highly efficient and generally provides high yields for the amidation step. It is a classic and robust method, particularly suitable for larger-scale synthesis where the handling of thionyl chloride is manageable.

  • Route 3 offers a more streamlined, one-pot approach that avoids the isolation of the reactive acid chloride intermediate. While potentially faster, the cost of coupling reagents and the need for chromatographic purification might be a consideration.

For researchers, the direct amidation (Route 3) may offer convenience for small-scale synthesis and rapid analogue preparation. For process and development chemists, the traditional acid chloride route (Route 2) often provides a more cost-effective and scalable solution.

References

Safety Operating Guide

Proper Disposal of 3,5-Dimethoxybenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Safety Data

A thorough hazard assessment is the first step in determining the correct disposal route. Although a specific Safety Data Sheet (SDS) for 3,5-Dimethoxybenzamide is not available, data from related benzamide (B126) and benzaldehyde (B42025) derivatives provide a strong indication of its potential hazards. This information underscores the necessity of handling this compound as a hazardous substance.

Hazard CategoryAssociated Risks and Precautions
Acute Toxicity Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.
Skin Irritation Causes skin irritation. Wear protective gloves. If on skin, wash with plenty of soap and water.
Eye Irritation Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes.
Genetic Defects Suspected of causing genetic defects.[1]
Combustibility May form combustible dust concentrations in air. Avoid formation of dust and aerosols.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Gloves: Nitrile or other chemically resistant gloves.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat to protect from splashes.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in a manner that minimizes risk and adheres to institutional and regulatory guidelines.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1]

  • Solid Waste: Place pure this compound and any materials contaminated with it (e.g., pipette tips, weigh boats, paper towels) into a designated solid chemical waste container.[1]

  • Liquid Waste: If this compound is in a solution, it should be disposed of in a compatible liquid waste container. It may be beneficial to dissolve or mix the material with a combustible solvent for incineration by a licensed disposal company.[1]

Step 2: Container Management

  • Compatibility: Use a container that is compatible with the chemical waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the accumulation start date.[2]

  • Sealing: Keep the container tightly sealed except when adding waste.[1][2]

Step 3: Storage

  • Designated Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]

  • Ventilation: The storage area must be well-ventilated.[1]

  • Secondary Containment: Ensure the storage area has secondary containment to capture any potential leaks.[1]

Step 4: Disposal

  • Licensed Disposal Company: Arrange for the collection of the hazardous waste by a licensed disposal company.[1] Offer surplus and non-recyclable solutions to the licensed company.[1]

  • Institutional Protocols: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to schedule a pickup.[1]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

A Hazard Assessment (Based on similar compounds) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid) B->C D Package Waste in Compatible & Labeled Container C->D E Store in Designated Satellite Accumulation Area D->E F Consult Institutional EHS & Schedule Pickup E->F G Waste Collected by Licensed Disposal Company F->G

Caption: Disposal workflow for this compound.

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Ensure adequate ventilation.

  • Avoid breathing dust.

  • Use personal protective equipment.

  • Do not let the product enter drains.

  • Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.

Disclaimer: The information provided is based on data for structurally related compounds and general best practices for hazardous waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[1]

References

Essential Safety and Logistics for Handling 3,5-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3,5-Dimethoxybenzamide. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE based on the potential hazards associated with structurally similar compounds.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles or safety glasses with side shields.[1]To protect against splashes and dust particles.
Hand Protection Nitrile or other chemically resistant gloves.[1]To prevent skin contact and absorption.
Body Protection A standard laboratory coat should be worn to protect from splashes.[1]To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary.To avoid inhalation of dust or aerosols.

Safe Handling and Operational Plan

Adherence to a strict operational plan is essential to minimize exposure and ensure safety.

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Ensure that eyewash stations and safety showers are readily accessible.[2]

    • Gather all necessary materials and equipment before beginning work to minimize movement and potential for spills.

  • Handling:

    • Avoid the formation of dust and aerosols.

    • Wash hands thoroughly after handling the compound and before leaving the laboratory.

    • Do not eat, drink, or smoke in the work area.

    • Keep the container tightly closed when not in use.[3]

  • Spill Management:

    • In case of a spill, evacuate the area of non-essential personnel.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep up the spilled material and place it in a sealed, labeled container for disposal.[3][4]

    • Avoid generating dust during cleanup.[4]

    • Decontaminate the spill area thoroughly.

Emergency First Aid Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste, including unused product and contaminated items (e.g., weigh boats, pipette tips), should be collected in a designated and clearly labeled hazardous waste container.[1][6]

    • Liquid waste containing the compound should be collected in a separate, compatible, and labeled hazardous waste container.[6]

  • Container Management:

    • Waste containers must be kept tightly closed except when adding waste.[1][7]

    • Store waste containers in a designated, well-ventilated, and secondary containment area.[1][7]

  • Final Disposal:

    • Dispose of all waste through a licensed and approved hazardous waste disposal company.[3]

    • The most common method for disposal is incineration by a licensed facility.[6]

    • Do not dispose of this chemical down the drain or in the regular trash.[7]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area Work in Ventilated Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh and Handle Compound (Avoid Dust) prep_area->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon disp_solid Collect Solid Waste in Labeled Hazardous Container handle_exp->disp_solid disp_liquid Collect Liquid Waste in Labeled Hazardous Container handle_exp->disp_liquid spill Spill Occurs handle_exp->spill cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash end End cleanup_wash->end disp_store Store Waste in Designated Area disp_solid->disp_store disp_liquid->disp_store disp_pickup Arrange for Professional Disposal disp_store->disp_pickup disp_pickup->end start Start start->prep_ppe spill->cleanup_decon Follow Spill Management Protocol

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
3,5-Dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.